molecular formula C8H15NO2 B1394729 3-Azetidinyl 3-methylbutanoate CAS No. 1219948-57-8

3-Azetidinyl 3-methylbutanoate

Cat. No.: B1394729
CAS No.: 1219948-57-8
M. Wt: 157.21 g/mol
InChI Key: MWJVXASZPFAXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azetidinyl 3-methylbutanoate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)3-8(10)11-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJVXASZPFAXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 3-Azetidinyl 3-methylbutanoate starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Starting Materials for 3-Azetidinyl 3-methylbutanoate

Introduction

The azetidine moiety, a saturated four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional framework provides unique conformational constraints, serving as a valuable bioisostere for other cyclic and acyclic structures, thereby enabling fine-tuning of physicochemical and pharmacological properties of drug candidates.[1][2][3] this compound is an important building block that combines this valuable azetidine core with an isovalerate group. Its synthesis relies on the efficient preparation of two key starting materials: a stable, protected form of 3-hydroxyazetidine and 3-methylbutanoic acid.

This technical guide provides a comprehensive overview of the field-proven synthetic strategies for these core precursors. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights grounded in practical application for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

The logical approach to synthesizing this compound involves an esterification reaction between an alcohol (3-hydroxyazetidine) and a carboxylic acid (3-methylbutanoic acid). Due to the reactivity of the secondary amine in the azetidine ring, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and facile removal under acidic conditions.

G cluster_SM Target This compound Deprotection Deprotection (e.g., TFA, HCl) Target->Deprotection Ester N-Boc-3-Azetidinyl 3-methylbutanoate Esterification Esterification (e.g., Mitsunobu) Ester->Esterification Deprotection->Ester Starting_Materials Alc N-Boc-3-hydroxyazetidine Acid 3-Methylbutanoic Acid (Isovaleric Acid)

Caption: Retrosynthetic approach for this compound.

Part 1: Synthesis of the Azetidine Core: N-Boc-3-hydroxyazetidine

The synthesis of 3-hydroxyazetidine is non-trivial due to the inherent strain of the four-membered ring.[4][5] Most scalable routes involve the cyclization of an acyclic precursor, followed by the manipulation of protecting groups. The use of a protecting group on the azetidine nitrogen is critical to prevent undesired side reactions during subsequent functionalization. While benzyl (Bn) and benzhydryl (Bn) groups are common, the Boc group is often preferred in drug development for its clean removal via hydrogenation-free methods.[6]

A robust and high-yielding method involves the debenzhydrylation of a commercially available precursor followed by immediate Boc protection.[7][8]

Expertise & Rationale: The Choice of a Two-Step Deprotection/Protection Protocol

The direct synthesis of N-Boc-3-hydroxyazetidine can be challenging. A more reliable industrial approach involves starting from a stable, crystalline precursor like 1-benzhydrylazetidin-3-ol. The benzhydryl group is readily cleaved by catalytic hydrogenation. The resulting free 3-hydroxyazetidine is often not isolated due to its volatility and potential instability. Instead, it is generated in situ and immediately reacted with di-tert-butyl dicarbonate (Boc₂O) to afford the stable, desired intermediate, N-Boc-3-hydroxyazetidine, often in very high yield over the two steps.[7][8]

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

This protocol is adapted from established literature procedures.[7][8]

G cluster_0 Step 1: Hydrogenolysis cluster_1 Step 2: Boc Protection cluster_2 Step 3: Purification A 1-Benzhydrylazetidin-3-ol in Methanol B Add 10% Pd/C Catalyst A->B C Hydrogenate (H₂ atmosphere) Room Temp, 3h B->C D Filter to remove catalyst C->D E Filtrate containing 3-hydroxyazetidine D->E In situ transfer F Add Di-tert-butyl dicarbonate (Boc₂O) E->F G Stir at Room Temp, 1h F->G H Concentrate under reduced pressure G->H I Crude Residue H->I J Silica Gel Column Chromatography I->J K Elute with Hexane:EtOAc J->K L Pure N-Boc-3-hydroxyazetidine K->L

Caption: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
1-Benzhydrylazetidin-3-ol239.3110.0 g1.0
Methanol (MeOH)32.04300 mL-
10% Palladium on Carbon (Pd/C)-10.0 g-
Di-tert-butyl dicarbonate (Boc₂O)218.2518.2 g2.0

Step-by-Step Procedure:

  • Hydrogenolysis: Dissolve 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) in methanol (300 mL) in a suitable hydrogenation vessel.[7]

  • Carefully add 10% palladium on carbon (10.0 g) to the solution.

  • Seal the vessel and subject it to a hydrogen atmosphere (e.g., using a Parr shaker or a balloon) at room temperature for approximately 3 hours, monitoring the reaction by TLC or LCMS until the starting material is consumed.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Boc Protection: Transfer the combined filtrate to a new reaction flask. Add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) to the solution.[7][8]

  • Stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (e.g., 1:1 to 1:2) to afford N-Boc-3-hydroxyazetidine as a white solid (Expected yield: ~97%).[7]

Part 2: Synthesis of the Acyl Donor: 3-Methylbutanoic Acid

3-Methylbutanoic acid, also known as isovaleric acid, is a common branched-chain carboxylic acid.[9] It occurs naturally in many plants and foods and is responsible for the characteristic odor of valerian root and some cheeses.[9][10] While it can be prepared via various laboratory methods, it is a widely available commercial reagent, and for most applications, direct purchase is the most efficient route.

Industrial Synthesis Perspective

For context, the industrial production of 3-methylbutanoic acid is typically achieved through a two-step process starting from isobutylene.[9][10]

  • Hydroformylation: Isobutylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce isovaleraldehyde. (CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO

  • Oxidation: The resulting isovaleraldehyde is then oxidized to yield 3-methylbutanoic acid.[9] (CH₃)₂CHCH₂CHO → (CH₃)₂CHCH₂COOH

This process provides a cost-effective route for large-scale production.[9] For laboratory and drug development purposes, high-purity grades are readily available from chemical suppliers.[11]

Part 3: Coupling the Starting Materials: Esterification

With both the protected azetidine core and the carboxylic acid in hand, the final step is the esterification. Standard Fischer esterification (refluxing in alcohol with a strong acid catalyst) is incompatible with the acid-labile Boc protecting group. A superior method for this transformation is the Mitsunobu reaction , which proceeds under mild, neutral conditions and is highly efficient for coupling secondary alcohols.[2][12][13][14]

Expertise & Rationale: Why the Mitsunobu Reaction?

The Mitsunobu reaction is a cornerstone of modern organic synthesis for its reliability in forming C-O bonds.[12][14] It converts an alcohol into a good leaving group in situ by reacting it with a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group.

Key Advantages:

  • Mild Conditions: The reaction is typically run at or below room temperature, preserving sensitive functional groups like the Boc protecting group.

  • High Yields: It is known for its high efficiency and conversion rates.

  • Reliability: It is a well-established and predictable transformation for a wide range of substrates.

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair [R-COO⁻] [PPh₃⁺-NHR'] Betaine->IonPair Acid R-COOH Acid->IonPair Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) IonPair->Oxyphosphonium Alcohol N-Boc-3-hydroxyazetidine Alcohol->Oxyphosphonium SN2 SN2 Attack Oxyphosphonium->SN2 Product N-Boc-3-Azetidinyl Ester SN2->Product Byproduct1 Ph₃P=O SN2->Byproduct1 Byproduct2 DEAD-H₂ SN2->Byproduct2

Caption: Simplified mechanism of the Mitsunobu esterification.

Experimental Protocol: Mitsunobu Esterification

This protocol outlines the coupling of N-Boc-3-hydroxyazetidine with 3-methylbutanoic acid.

Materials & Reagents

ReagentMolar Mass ( g/mol )Molar Equiv.
N-Boc-3-hydroxyazetidine173.211.0
3-Methylbutanoic Acid102.131.2
Triphenylphosphine (PPh₃)262.291.5
Diisopropyl azodicarboxylate (DIAD)202.211.5
Tetrahydrofuran (THF), anhydrous72.11-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxyazetidine (1.0 eq.), 3-methylbutanoic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours (or overnight) until completion, monitoring by TLC or LCMS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Purify the residue by silica gel column chromatography, typically eluting with a hexane/ethyl acetate solvent system, to isolate the pure N-Boc-3-Azetidinyl 3-methylbutanoate.

Final Deprotection Step

To obtain the final target compound, the Boc group is removed.

  • Dissolve the purified N-Boc-3-Azetidinyl 3-methylbutanoate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete.

  • Concentrate the solvent under reduced pressure to yield the desired this compound, typically as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Conclusion

The synthesis of this compound is contingent on the successful and efficient preparation of its key precursors. This guide outlines robust, scalable, and field-proven methodologies for obtaining the two essential starting materials. The synthesis of the azetidine core is achieved through a reliable deprotection/protection sequence yielding stable N-Boc-3-hydroxyazetidine. 3-Methylbutanoic acid is a readily available commercial reagent produced industrially via hydroformylation and oxidation. Finally, the coupling of these two fragments is best accomplished using the mild and efficient Mitsunobu reaction, which respects the sensitive Boc protecting group and provides the ester in high yield. These strategies provide a clear and logical pathway for researchers in the pharmaceutical and chemical sciences to access this valuable molecular building block.

References

  • Wikipedia. (2023). Isovaleric acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • O'Donovan, D. H., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. DOI:10.1039/C4CC09904D.
  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • YouTube. (2021). 3-Methylbutanoic acid. Retrieved from [Link]

  • The Pherobase. (n.d.). Synthesis - isovaleric acid. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. Poster Board #1203.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Google Patents. (1972). US3668196A - 3-azetidinols.
  • PubMed. (n.d.). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Retrieved from [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • European Patent Office. (1986). EP 0169602 A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (2004). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • Google Patents. (2020). KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.
  • MDPI. (2023). Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Azetidinyl 3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Azetidinyl 3-methylbutanoate is an ester formed from the reaction of 3-hydroxyazetidine and 3-methylbutanoic acid. The azetidine ring is a strained four-membered heterocycle that imparts unique conformational and electronic properties to molecules, often influencing their biological activity. The 3-methylbutanoate (isovalerate) group is a common motif in natural products and can influence the lipophilicity and metabolic stability of a compound. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This guide will detail the predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the azetidine ring and the 3-methylbutanoate moiety. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the anisotropic effect of the carbonyl group.

Methodology for Prediction:

The predicted chemical shifts are based on the analysis of experimental data for 3-hydroxyazetidine hydrochloride and 3-methylbutanoic acid from the Spectral Database for Organic Compounds (SDBS), along with established principles of NMR spectroscopy. The esterification is expected to cause a downfield shift of the proton at the C3 position of the azetidine ring due to the deshielding effect of the ester group.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)1.5 - 2.5br s-
H2, H43.6 - 3.9t~7-8
H35.0 - 5.3p~5-6
H72.1 - 2.3d~7
H81.9 - 2.1m~7
H90.9 - 1.1d~7

Expert Insights:

  • The broad singlet for the N-H proton (H1) is characteristic of amines and its chemical shift can be highly dependent on the solvent and concentration.

  • The protons on the azetidine ring (H2 and H4) adjacent to the nitrogen are expected to appear as a triplet.

  • The most downfield proton is H3, which is directly attached to the carbon bearing the ester oxygen. Its multiplicity is predicted to be a pentet due to coupling with the four neighboring protons on C2 and C4.

  • The signals for the 3-methylbutanoate moiety are expected to be characteristic of an isobutyl group, with a doublet for the two methyl groups (H9), a multiplet for the methine proton (H8), and a doublet for the methylene protons (H7).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the known values for azetidine and isovalerate derivatives.

Methodology for Prediction:

The predicted ¹³C chemical shifts are derived from experimental data for 3-methylbutanoic acid from SDBS and known shifts for substituted azetidines. The carbonyl carbon (C6) is expected to have the most downfield chemical shift.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C2, C445 - 50
C365 - 70
C6170 - 175
C742 - 46
C825 - 29
C921 - 24

Expert Insights:

  • The carbons of the azetidine ring (C2 and C4) will be in the aliphatic region, shifted downfield due to the adjacent nitrogen atom.

  • The C3 carbon, attached to the ester oxygen, will be significantly deshielded and appear further downfield.

  • The carbonyl carbon (C6) will be the most deshielded carbon in the molecule, appearing in the typical range for ester carbonyls.

  • The remaining carbons of the 3-methylbutanoate chain (C7, C8, and C9) will have chemical shifts consistent with an isobutyl group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. The key vibrational modes for this compound are expected to be the N-H stretch of the azetidine, the C=O stretch of the ester, and the C-O stretches.

Methodology for Prediction:

The predicted IR absorption frequencies are based on characteristic group frequencies from well-established spectroscopic tables and experimental spectra of 3-methylbutanoic acid from the NIST Chemistry WebBook.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=O Stretch (ester)1735 - 1750Strong
C-N Stretch1100 - 1300Medium
C-O Stretch1000 - 1300Strong

Expert Insights:

  • A broad absorption in the 3300-3500 cm⁻¹ region will be indicative of the N-H stretching vibration of the secondary amine in the azetidine ring.

  • The most prominent peak in the spectrum will be the strong C=O stretching absorption of the ester group, expected around 1740 cm⁻¹.

  • A series of strong bands in the fingerprint region (1000-1300 cm⁻¹) will correspond to the C-O and C-N stretching vibrations.

Caption: Workflow for the spectroscopic analysis of this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural confirmation.

Methodology for Prediction:

The predicted fragmentation pattern is based on established fragmentation rules for esters and amines, and the experimental mass spectrum of 3-methylbutanoic acid. The molecular ion peak is expected to be observed, and key fragment ions will result from cleavage of the ester linkage and the azetidine ring.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 157.1052 (calculated for C₈H₁₅NO₂)

  • Major Fragment Ions (m/z):

    • 101: Loss of the azetidinoxy group ([M - C₃H₆NO]⁺)

    • 85: McLafferty rearrangement product from the butanoate moiety ([C₄H₅O₂]⁺)

    • 72: Azetidin-3-yl cation ([C₃H₆N]⁺)

    • 57: Isobutyl cation ([C₄H₉]⁺)

Expert Insights:

  • The molecular ion peak at m/z 157 should be observable, although it may be of low intensity.

  • A prominent peak at m/z 101 would correspond to the acylium ion formed by the cleavage of the C-O bond of the ester.

  • The McLafferty rearrangement is a characteristic fragmentation pathway for esters and would likely produce a fragment at m/z 85.

  • Cleavage of the ester bond can also lead to the formation of the azetidin-3-yl cation at m/z 72.

  • The base peak in the spectrum is likely to be the isobutyl cation at m/z 57, a stable tertiary carbocation.

Experimental Protocols

General Sample Preparation for NMR, IR, and MS:

  • Synthesis and Purification: Synthesize this compound via standard esterification procedures (e.g., Fischer esterification or reaction with an activated carboxylic acid derivative). Purify the product using column chromatography or distillation to ensure high purity (>95%).

  • Solvent Selection: For NMR, use a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR, the sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr). For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

NMR Spectroscopy Acquisition:

  • Prepare a solution of the sample in the chosen deuterated solvent (typically 5-10 mg in 0.5-0.7 mL).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • For ¹H NMR, standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay may be necessary.

IR Spectroscopy Acquisition:

  • For a liquid sample, place a drop between two salt plates.

  • For a solid sample, prepare a KBr pellet or a Nujol mull.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan to subtract atmospheric CO₂ and water absorptions.

Mass Spectrometry Acquisition:

  • Use an electron ionization (EI) source for fragmentation analysis.

  • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions are grounded in the fundamental principles of spectroscopy and are supported by experimental data from its precursor molecules. This information will be an invaluable resource for any researcher working on the synthesis, characterization, or application of this and related compounds. It is important to note that these are predicted spectra, and experimental verification is essential for definitive structural confirmation.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physicochemical Properties of 3-Azetidinyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azetidinyl 3-methylbutanoate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. It incorporates a strained four-membered azetidine ring, a recognized "privileged scaffold," with an ester of 3-methylbutanoic acid.[1] This unique combination presents a compelling profile for the development of novel therapeutics. The azetidine moiety offers structural rigidity, which can lead to more selective binding to biological targets, and its nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility and pharmacokinetic properties.[1] Furthermore, the azetidine ring is often more resistant to metabolic degradation compared to other heterocyclic systems.[1] The ester functional group introduces the possibility of prodrug strategies to enhance oral bioavailability, where the ester masks a polar group to facilitate passage across cell membranes before being hydrolyzed by endogenous esterases.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide combines known identifiers with predicted properties based on structurally related compounds. Crucially, it offers detailed, field-proven experimental protocols for the determination of these properties, empowering researchers to generate robust and reliable data.

Core Molecular Identifiers

A solid foundation for any chemical investigation begins with unambiguous identification. The following table summarizes the key identifiers for this compound.

PropertyValueSource
CAS Number 1219948-57-8[1]
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol [1]
InChIKey MWJVXASZPFAXNH-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

The following table presents predicted physicochemical properties for this compound. These values are estimated based on the known properties of structurally similar compounds, such as various esters of 3-methylbutanoic acid and other N-heterocyclic compounds. These predictions serve as a valuable starting point for experimental design.

PropertyPredicted ValueRationale/Comparative Compounds
Boiling Point (°C) 180-220Esters of 3-methylbutanoic acid with similar molecular weights have boiling points in this range. For example, ethyl 3-methylbutanoate boils at 131-133 °C and 3-methylbutyl 3-methylbutanoate has a higher boiling point. The presence of the polar azetidine ring is expected to increase the boiling point compared to simple alkyl esters.
Melting Point (°C) < 25 (likely a liquid at room temperature)Small esters are often liquids at room temperature. Ethyl 3-methylbutanoate has a melting point of -99 °C.[2][3]
logP (Octanol-Water Partition Coefficient) 1.0 - 2.5This range reflects a balance between the lipophilic 3-methylbutanoate portion and the more polar azetidine ring. The logP of methyl 3-methylbutanoate is 1.82.[4][5] The azetidine nitrogen will likely decrease the logP compared to a simple cycloalkane.
pKa 7.5 - 9.0The pKa is primarily determined by the basicity of the azetidine nitrogen. The pKa of azetidine itself is around 11.3, but substitution on the ring can lower this value. This predicted range is typical for substituted secondary amines.
Aqueous Solubility Moderately solubleThe presence of the nitrogen atom in the azetidine ring, which can be protonated at physiological pH, is expected to confer a degree of aqueous solubility.[1] However, the ester and the isobutyl group will limit high solubility.

Experimental Protocols for Physicochemical Characterization

To provide a definitive understanding of this compound, rigorous experimental determination of its physicochemical properties is essential. The following section outlines detailed, step-by-step methodologies for key analyses.

Determination of Boiling and Melting Points

Rationale: The boiling and melting points are fundamental physical constants that provide an indication of the purity of a substance and the strength of its intermolecular forces.

Experimental Workflow:

Boiling_Melting_Point_Workflow cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination MP_Sample Sample Preparation: Place a small amount of sample in a capillary tube. MP_Instrument Melting Point Apparatus: Place capillary in apparatus and heat slowly. MP_Sample->MP_Instrument MP_Observation Observation: Record the temperature range from the first liquid formation to complete liquefaction. MP_Instrument->MP_Observation BP_Sample Sample Preparation: Place a small volume of the liquid in a distillation flask. BP_Setup Distillation Setup: Assemble a simple distillation apparatus. BP_Sample->BP_Setup BP_Heating Heating: Gently heat the sample. BP_Setup->BP_Heating BP_Observation Observation: Record the temperature at which the vapor and liquid are in equilibrium. BP_Heating->BP_Observation

Caption: Workflow for determining melting and boiling points.

Step-by-Step Methodology (Boiling Point):

  • Apparatus: A micro-distillation apparatus is suitable for small sample volumes.

  • Sample Preparation: Place a small volume (e.g., 1-2 mL) of this compound into the distillation flask along with a boiling chip.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Step-by-Step Methodology (Melting Point):

  • Apparatus: A calibrated melting point apparatus.

  • Sample Preparation: If the substance is a solid at room temperature, load a small amount into a capillary tube.

  • Heating: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting point range.

Determination of logP (Octanol-Water Partition Coefficient)

Rationale: The logP value is a critical parameter in drug development, as it indicates the lipophilicity of a compound and its ability to cross biological membranes.

Experimental Workflow:

LogP_Determination_Workflow Prep Preparation: Prepare a stock solution of the compound in a suitable solvent. Partition Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water. Shake vigorously. Prep->Partition Separate Phase Separation: Allow the two phases to separate completely. Partition->Separate Analyze Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC-UV. Separate->Analyze Calculate Calculation: Calculate logP = log([Compound]octanol / [Compound]water). Analyze->Calculate

Caption: Workflow for the experimental determination of logP.

Step-by-Step Methodology (Shake-Flask Method):

  • Materials: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol).

  • Sample Preparation: Prepare a stock solution of this compound of known concentration.

  • Partitioning: In a separatory funnel, combine equal volumes of the pre-saturated n-octanol and water. Add a small, known amount of the stock solution.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning. Let the phases separate completely.

  • Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the molecule.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Signals for this compound:

  • ¹H NMR:

    • Signals corresponding to the protons on the azetidine ring.

    • A multiplet for the CH group and a doublet for the two methyl groups of the 3-methylbutanoate moiety.

    • A signal for the CH₂ group adjacent to the ester oxygen.

    • A signal for the CH proton on the azetidine ring attached to the ester oxygen.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ester.

    • Signals for the carbons of the azetidine ring.

    • Signals for the carbons of the 3-methylbutanoate moiety.

b. Infrared (IR) Spectroscopy

Expected Absorption Bands:

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹.

  • N-H bend (secondary amine in azetidine): A band around 1550-1650 cm⁻¹ (if not N-substituted).

  • C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

c. Mass Spectrometry (MS)

Expected Fragmentation:

  • The molecular ion peak (M⁺) should be observed.

  • Fragmentation patterns could include the loss of the 3-methylbutanoate group or cleavage of the azetidine ring.

Chromatographic Analysis

Rationale: Chromatographic methods are essential for assessing the purity of the compound and for its quantification in various matrices.

a. High-Performance Liquid Chromatography (HPLC)

Step-by-Step Methodology (Purity Assessment):

  • Column: A reverse-phase C18 column is generally suitable for compounds of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has some absorbance (likely low, so a low wavelength around 210 nm might be necessary), or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase).

  • Injection and Analysis: Inject a known volume of the sample and run the gradient. The purity can be determined by the relative area of the main peak.

b. Gas Chromatography (GC)

Step-by-Step Methodology (Purity and Volatile Impurity Analysis):

  • Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) would be a good starting point.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to elute the compound and any potential impurities.

  • Detector: A Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for identification of peaks.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume into the heated injection port.

Conclusion

This compound stands as a promising scaffold for the development of new chemical entities in the pharmaceutical landscape. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides a robust framework for its characterization. By leveraging the predicted properties as a starting point and employing the detailed experimental protocols outlined herein, researchers can confidently and accurately determine the fundamental physicochemical parameters of this molecule. Such data is indispensable for advancing our understanding of its behavior and for unlocking its full potential in drug discovery and development.

References

  • Human Metabolome Database. (2012). Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027). Retrieved from [Link]

  • ChemBK. (n.d.). ethyl 3-methylbutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl isovalerate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl 3-methylbutanoate (FDB001325). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Azetidinyl 3-methylbutanoate as a Nicotinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Azetidinyl 3-methylbutanoate is a novel chemical entity that merges two structurally significant motifs in medicinal chemistry: the rigid, four-membered azetidine ring and the short-chain fatty acid ester, 3-methylbutanoate. While the specific pharmacological profile of this compound is not yet extensively documented in peer-reviewed literature, its structural components provide a strong basis for hypothesizing its mechanism of action. The azetidine moiety is recognized as a "privileged scaffold," known to impart favorable pharmacokinetic properties and conformational constraint, which is crucial for selective binding to biological targets.[1] Notably, numerous azetidine derivatives have been identified as potent modulators of nicotinic acetylcholine receptors (nAChRs).[2] This guide, therefore, presents a hypothesized mechanism of action for this compound as a modulator of nAChRs and provides a comprehensive framework for its experimental validation. This document is intended for researchers and drug development professionals engaged in the characterization of novel compounds targeting the cholinergic system.

Part 1: The Primary Hypothesis: A Ligand at Nicotinic Acetylcholine Receptors

Based on a comprehensive analysis of its structural components, the primary hypothesis is that this compound functions as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are integral to synaptic transmission and are implicated in a variety of neurological and psychiatric disorders.[2]

The rationale for this hypothesis is twofold:

  • The Azetidine Scaffold: The azetidine ring is a key feature in several potent nAChR ligands, such as Sazetidine-A, which exhibits high affinity and selectivity for the α4β2 nAChR subtype.[3][4] The conformational rigidity imparted by the azetidine ring likely facilitates optimal orientation within the nAChR binding pocket.[5]

  • Potential for Partial Agonism or Silent Desensitization: The nature of the substituent on the azetidine nitrogen can significantly influence the functional outcome of receptor binding, leading to a spectrum of activities from full agonism to antagonism.[4] Depending on how the 3-methylbutanoate moiety interacts with the receptor, the compound could act as a partial agonist, which only partially activates the receptor, or a "silent desensitizer," which binds to and desensitizes the receptor without causing channel opening.[3][6]

The following sections will outline the experimental workflows necessary to systematically investigate this hypothesis.

Part 2: Experimental Elucidation of the Mechanism of Action

A multi-tiered approach is essential to thoroughly characterize the interaction of this compound with nAChRs. This involves target identification and binding characterization, functional activity assessment, and evaluation of downstream cellular effects.

The initial step is to determine if this compound binds to nAChRs and to identify which subtypes it has the highest affinity for. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or from rodent brain regions rich in these receptors (e.g., thalamus for α4β2, hippocampus for α7).

  • Assay Conditions: In a 96-well plate, incubate the prepared membranes with a known concentration of a high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Competition Curve: Add increasing concentrations of this compound to compete with the radioligand for binding to the receptor.

  • Detection: After incubation and washing to remove unbound ligand, measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Hypothetical Binding Affinity Data

nAChR SubtypeRadioligandHypothetical Ki (nM) for this compound
α4β2[³H]Epibatidine5.2
α7[¹²⁵I]α-Bungarotoxin>10,000
α3β4[³H]Epibatidine850

This hypothetical data suggests that this compound is a potent and selective ligand for the α4β2 nAChR subtype.

Workflow for Target Identification and Binding Characterization

G cluster_0 Tier 1: Binding Affinity prep Prepare Membranes (nAChR-expressing cells) assay Radioligand Competition Assay (e.g., [3H]Epibatidine) prep->assay data Generate Competition Curve assay->data analysis Calculate Ki values (Affinity Profile) data->analysis

Caption: Workflow for determining the binding affinity of this compound.

Once high-affinity binding to a specific nAChR subtype is confirmed, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or a partial agonist? This can be elucidated using functional assays such as ion flux or electrophysiology.

Experimental Protocol: ⁸⁶Rb⁺ Efflux Assay (for Cation Channels)

  • Cell Culture and Loading: Culture cells expressing the target nAChR subtype (e.g., α4β2) and load them with the radioactive potassium analog, ⁸⁶Rb⁺.

  • Stimulation: Pre-incubate the cells with varying concentrations of this compound (agonist mode) or with a fixed concentration of a known agonist (e.g., acetylcholine) in the presence of varying concentrations of the test compound (antagonist mode).

  • Measurement of Efflux: Measure the amount of ⁸⁶Rb⁺ released from the cells into the supernatant, which is proportional to the degree of channel activation.

  • Data Analysis:

    • Agonist Mode: Plot the ⁸⁶Rb⁺ efflux against the concentration of this compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist. A lower Eₘₐₓ indicates partial agonism.[6]

    • Antagonist Mode: Plot the inhibition of agonist-induced efflux against the concentration of the test compound to determine the IC₅₀ (potency as an antagonist).

Hypothetical Functional Data (α4β2 nAChR)

CompoundEC₅₀ (nM)Eₘₐₓ (% of Acetylcholine)
Acetylcholine (Full Agonist)150100%
This compound3545%

This hypothetical data suggests that this compound acts as a partial agonist at the α4β2 nAChR.[6]

Workflow for Functional Characterization

G cluster_1 Tier 2: Functional Activity load Load nAChR-expressing cells with 86Rb+ agonist_mode Agonist Mode: Apply test compound alone load->agonist_mode antagonist_mode Antagonist Mode: Apply test compound + full agonist load->antagonist_mode measure Measure 86Rb+ Efflux agonist_mode->measure antagonist_mode->measure analyze Determine EC50, Emax, IC50 measure->analyze

Caption: Workflow for assessing the functional activity of the compound.

Modulation of nAChRs, particularly the α4β2 subtype, can lead to downstream effects such as the release of neurotransmitters. Investigating these effects provides a more complete picture of the compound's mechanism of action in a more physiological context.

Experimental Protocol: Neurotransmitter Release Assay

  • Tissue Preparation: Prepare slices of a relevant brain region, such as the striatum, which has a high density of dopaminergic terminals modulated by nAChRs.

  • Loading: Incubate the slices with a radiolabeled neurotransmitter, such as [³H]dopamine.

  • Stimulation: Stimulate the slices with this compound and measure the evoked release of [³H]dopamine.

  • Data Analysis: Quantify the amount of released [³H]dopamine to determine the effect of the compound on neurotransmitter release.

Part 3: The Integrated Mechanism of Action and Signaling Pathway

Based on the hypothetical data, this compound is a selective partial agonist of α4β2 nAChRs. Its mechanism involves binding to the receptor, causing a conformational change that leads to partial opening of the ion channel. This allows for a limited influx of cations (Na⁺ and Ca²⁺), resulting in a submaximal depolarization of the neuron and subsequent modulation of neurotransmitter release.

Signaling Pathway for this compound

G compound 3-Azetidinyl 3-methylbutanoate receptor α4β2 nAChR (Resting State) compound->receptor Binds receptor_bound α4β2 nAChR (Partially Activated State) receptor->receptor_bound Conformational Change channel Cation Influx (Na+, Ca2+) receptor_bound->channel Partial Channel Opening depolarization Submaximal Depolarization channel->depolarization release Modulated Neurotransmitter Release (e.g., Dopamine) depolarization->release

Caption: Hypothesized signaling pathway for this compound.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests a role as a modulator of nicotinic acetylcholine receptors. The experimental framework outlined in this guide provides a robust and systematic approach to testing this hypothesis, from initial binding studies to functional and cellular assays. The characterization of such novel compounds is essential for the development of new therapeutics for a range of neurological and psychiatric conditions. The insights gained from these studies will not only define the pharmacological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships of azetidine-based nAChR ligands.

References

  • Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. PubMed Central. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Partial agonist. Wikipedia. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. [Link]

  • Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. PubMed. [Link]

  • Sazetidine-A Is a Potent and Selective Agonist at Native and Recombinant Alpha 4 Beta 2 Nicotinic Acetylcholine Receptors. PubMed. [Link]

  • Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. MDPI. [Link]

  • Azetidines – Knowledge and References. Taylor & Francis. [Link]

  • Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats. PubMed Central. [Link]

  • Synthesis, characterization and biological activity of some novel azetidinones. ResearchGate. [Link]

  • Methyl 3-hydroxy-3-methylbutanoate. PubChem. [Link]

  • Hornet. Wikipedia. [Link]

  • Methyl isovalerate. PubChem. [Link]

  • Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. PubMed. [Link]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. PubMed. [Link]

  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. PubMed. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

Sources

An In-Depth Technical Guide on the Biological Activity of 3-Azetidinyl 3-Methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide delves into the prospective biological significance of a specific, yet underexplored, class of these compounds: 3-Azetidinyl 3-methylbutanoate derivatives. While direct literature on this exact series is nascent, this document synthesizes established principles of azetidine chemistry and pharmacology to forecast their potential as modulators of muscarinic acetylcholine receptors (mAChRs). We will explore rational synthetic strategies, propose detailed protocols for biological evaluation, and discuss the anticipated structure-activity relationships (SAR) that will guide future drug discovery efforts. This guide is intended for researchers and professionals in drug development seeking to explore novel chemical matter in the realm of neuropharmacology and beyond.

Introduction: The Azetidine Scaffold as a Privileged Structure

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" in drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability.[1][2] The incorporation of an azetidine moiety can lead to improved aqueous solubility, enhanced target-binding affinity, and a greater resistance to metabolic degradation compared to more flexible aliphatic or larger heterocyclic systems. These advantageous properties have led to the inclusion of the azetidine core in a number of marketed drugs and clinical candidates.

This guide focuses on this compound derivatives, a class of compounds that combines the structural benefits of the azetidine ring with an ester functionality. The ester group, particularly one derived from a short-chain fatty acid like 3-methylbutanoic acid, can serve multiple purposes in drug design. It can act as a prodrug moiety to enhance oral bioavailability, with the ester being cleaved by endogenous esterases to release the active pharmacophore. Alternatively, the ester itself can be a critical part of the pharmacophore, engaging in key interactions with the biological target.

Given the structural similarities of 3-azetidinyl esters to known cholinergic agents, we hypothesize that this compound derivatives are likely to exhibit activity as muscarinic acetylcholine receptor (mAChR) modulators . This guide will, therefore, be framed around this central hypothesis, providing a comprehensive roadmap for the synthesis, characterization, and biological evaluation of these compounds as potential novel therapeutics for a range of central nervous system (CNS) and peripheral disorders.

Synthetic Strategies for this compound Derivatives

The synthesis of 3-substituted azetidines is a well-documented field, offering several viable routes to the target compounds. A plausible and efficient synthetic approach to this compound derivatives would likely commence from a commercially available or readily synthesized N-protected 3-hydroxyazetidine.

A generalized synthetic scheme is presented below:

Synthesis cluster_reagents Reagents & Conditions A N-Boc-3-hydroxyazetidine B This compound (N-Boc protected) A->B 3-methylbutanoyl chloride, Et3N, DCM C This compound (Final Product) B->C TFA or HCl in Dioxane r1 r2 r3 r4 Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_agonist Agonist (e.g., this compound derivative) M1_receptor M1/M3/M5 Receptor M1_agonist->M1_receptor Gq_protein Gq/11 Protein M1_receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., neuronal excitation, smooth muscle contraction) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_agonist Agonist (e.g., this compound derivative) M2_receptor M2/M4 Receptor M2_agonist->M2_receptor Gi_protein Gi/o Protein M2_receptor->Gi_protein AC Adenylyl Cyclase Gi_protein->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response (e.g., cardiac inhibition, presynaptic inhibition) PKA->Cellular_Response2 Experimental_Workflow start Synthesis of This compound Derivatives binding_assay Radioligand Binding Assay (M1-M5 Receptors) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay calcium_flux Calcium Mobilization Assay (M1, M3, M5) functional_assay->calcium_flux camp_assay cAMP Assay (M2, M4) functional_assay->camp_assay sar_analysis Structure-Activity Relationship (SAR) Analysis calcium_flux->sar_analysis camp_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Sources

An In-depth Technical Guide to Azetidin-3-yl 3-Methylbutanoate: Synthesis, Properties, and Applications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of azetidin-3-yl 3-methylbutanoate, a heterocyclic ester with significant potential in medicinal chemistry. By leveraging the unique structural and physicochemical properties of the azetidine ring and the biological relevance of the isovalerate moiety, this molecule represents a promising scaffold for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications.

Introduction: The Strategic Combination of Azetidine and Isovalerate Moieties

The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores to achieve desired pharmacokinetic and pharmacodynamic profiles. Azetidin-3-yl 3-methylbutanoate is a prime example of such a strategy, integrating the rigid, four-membered azetidine ring with the biologically recognized 3-methylbutanoate (isovalerate) group.

The azetidine ring, a nitrogen-containing heterocycle, has gained considerable attention in drug discovery.[1][2] Its strained four-membered ring structure imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[3] The incorporation of an azetidine scaffold can also enhance physicochemical properties such as aqueous solubility and metabolic stability, key parameters in optimizing drug candidates.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine motif, underscoring its value in pharmaceutical development.[1]

On the other hand, the isovalerate moiety is the ester of isovaleric acid (3-methylbutanoic acid), a short-chain fatty acid found in various natural sources.[4] Esters of isovaleric acid are known for their diverse biological activities and are often used as prodrugs to improve the bioavailability of parent molecules.[5] Some isovalerate esters have demonstrated spasmolytic, sedative, and antimicrobial properties.[5] The combination of these two moieties in azetidin-3-yl 3-methylbutanoate creates a novel chemical entity with a unique property space for therapeutic exploration.

This guide will now delve into the technical details of this promising molecule, starting with its formal IUPAC nomenclature and structural representation.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The correct IUPAC name for the topic compound is azetidin-3-yl 3-methylbutanoate .

The structure consists of an ester formed between the hydroxyl group of azetidin-3-ol and the carboxyl group of 3-methylbutanoic acid.

PropertyValue
IUPAC Name azetidin-3-yl 3-methylbutanoate
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Canonical SMILES CC(C)CC(=O)OC1CNC1
InChI Key (Predicted) YQFPBGNVFTZJGN-UHFFFAOYSA-N
Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Physical State Colorless to pale yellow liquidBased on the properties of similar small molecule esters like ethyl isovalerate.[6]
Boiling Point ~180-220 °CHigher than ethyl isovalerate (131-133 °C)[6] due to the presence of the polar and hydrogen-bonding capable azetidine ring.
Melting Point < 25 °CLikely to be a liquid at room temperature.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMSO)The presence of the nitrogen atom in the azetidine ring and the ester group should confer good solubility in polar media.
logP ~1.0 - 2.0A balance between the hydrophilic azetidine ring and the more lipophilic isovalerate chain.
pKa ~8.5 - 9.5 (for the protonated azetidine nitrogen)Similar to other secondary amines in a small ring system.

Synthesis of Azetidin-3-yl 3-Methylbutanoate

The synthesis of azetidin-3-yl 3-methylbutanoate can be approached through a modular strategy, involving the preparation of the key precursors, N-protected azetidin-3-ol and 3-methylbutanoic acid (or its activated form), followed by an esterification reaction and final deprotection.

Synthetic Workflow Overview

G cluster_0 Precursor Synthesis cluster_1 Esterification cluster_2 Deprotection N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-azetidin-3-ol N-Boc-azetidin-3-ol N-Boc-azetidin-3-one->N-Boc-azetidin-3-ol Reduction (e.g., NaBH4) N-Boc-azetidin-3-yl 3-methylbutanoate N-Boc-azetidin-3-yl 3-methylbutanoate N-Boc-azetidin-3-ol->N-Boc-azetidin-3-yl 3-methylbutanoate Isovaleraldehyde Isovaleraldehyde 3-Methylbutanoic Acid 3-Methylbutanoic Acid Isovaleraldehyde->3-Methylbutanoic Acid Oxidation 3-Methylbutanoic Acid->N-Boc-azetidin-3-yl 3-methylbutanoate Coupling Agent (e.g., DCC, EDC) Azetidin-3-yl 3-methylbutanoate Azetidin-3-yl 3-methylbutanoate N-Boc-azetidin-3-yl 3-methylbutanoate->Azetidin-3-yl 3-methylbutanoate Acidic Conditions (e.g., TFA, HCl) Final Product Final Product Azetidin-3-yl 3-methylbutanoate->Final Product

Caption: Synthetic workflow for azetidin-3-yl 3-methylbutanoate.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-azetidin-3-ol

This precursor can be synthesized from commercially available N-Boc-azetidin-3-one via reduction.

  • Materials: N-Boc-azetidin-3-one, sodium borohydride (NaBH₄), methanol (MeOH), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve N-Boc-azetidin-3-one (1 equivalent) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidin-3-ol as a white solid or colorless oil.

Step 2: Esterification to form N-Boc-azetidin-3-yl 3-methylbutanoate

A standard carbodiimide-mediated coupling is a reliable method for this esterification.

  • Materials: N-Boc-azetidin-3-ol, 3-methylbutanoic acid, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve N-Boc-azetidin-3-ol (1 equivalent), 3-methylbutanoic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add EDC (1.5 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

    • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-Boc-azetidin-3-yl 3-methylbutanoate.

Step 3: Deprotection to Yield Azetidin-3-yl 3-methylbutanoate

The final step involves the removal of the Boc protecting group under acidic conditions.

  • Materials: N-Boc-azetidin-3-yl 3-methylbutanoate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM), diethyl ether.

  • Procedure:

    • Dissolve the N-Boc-protected ester (1 equivalent) in DCM at 0 °C.

    • Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl in dioxane (e.g., 4 M, 5 equivalents) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Triturate the residue with diethyl ether to precipitate the product as its corresponding salt (trifluoroacetate or hydrochloride).

    • Filter the solid and wash with cold diethyl ether to obtain the pure salt of azetidin-3-yl 3-methylbutanoate. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for azetidin-3-yl 3-methylbutanoate.

¹H NMR (400 MHz, CDCl₃, for the free base)
  • δ 4.9-5.1 (m, 1H): CH proton on the azetidine ring at the C3 position (adjacent to the ester oxygen).

  • δ 3.5-3.8 (m, 4H): CH₂ protons on the azetidine ring at the C2 and C4 positions.

  • δ 2.2 (d, J = 7.0 Hz, 2H): CH₂ protons of the butanoate chain (alpha to the carbonyl).

  • δ 2.0-2.2 (m, 1H): CH proton of the isobutyl group.

  • δ 1.5-1.8 (br s, 1H): NH proton of the azetidine ring.

  • δ 0.95 (d, J = 6.5 Hz, 6H): Two CH₃ groups of the isobutyl moiety.

¹³C NMR (100 MHz, CDCl₃, for the free base)
  • δ 173.0: Carbonyl carbon of the ester.

  • δ 65-70: C3 carbon of the azetidine ring.

  • δ 45-50: C2 and C4 carbons of the azetidine ring.

  • δ 43.5: CH₂ carbon of the butanoate chain.

  • δ 25.8: CH carbon of the isobutyl group.

  • δ 22.4: CH₃ carbons of the isobutyl group.

IR (Infrared Spectroscopy)
  • ~3350 cm⁻¹ (br): N-H stretching of the secondary amine.

  • ~2960, 2870 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1735 cm⁻¹ (s): C=O stretching of the ester.

  • ~1180 cm⁻¹ (s): C-O stretching of the ester.

Mass Spectrometry (MS)
  • ESI-MS (m/z): [M+H]⁺ = 158.12.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of azetidin-3-yl 3-methylbutanoate make it an attractive scaffold for a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

The rigid azetidine core can be used to orient substituents in a well-defined three-dimensional space, which is crucial for targeting CNS receptors with high specificity. The isovalerate moiety may also contribute to CNS activity, as some related compounds have shown sedative properties.[5]

Infectious Diseases

Azetidine derivatives have been explored for their antibacterial and antiviral activities.[7] The ester functionality in azetidin-3-yl 3-methylbutanoate provides a handle for further derivatization to create libraries of compounds for screening against various pathogens.

Metabolic Disorders

Short-chain fatty acids and their derivatives are known to play roles in metabolic regulation.[4] The isovalerate component of the molecule could be leveraged to design compounds that modulate metabolic pathways.

Prodrug and Bioisostere Strategies

The azetidine ring can serve as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, offering a different pharmacokinetic profile. The ester can also be designed as a prodrug that is cleaved in vivo to release a pharmacologically active azetidin-3-ol derivative.

Logical Relationships in Drug Design

G Azetidine_Moiety Azetidine Moiety Rigid Scaffold Improved Solubility Metabolic Stability Target_Molecule {Azetidin-3-yl 3-Methylbutanoate| Novel Chemical Space| Tunable Properties} Azetidine_Moiety->Target_Molecule contributes to Isovalerate_Moiety Isovalerate Moiety Biological Activity Prodrug Potential Lipophilicity Modulation Isovalerate_Moiety->Target_Molecule contributes to Therapeutic_Applications {Therapeutic Applications| CNS Disorders| Infectious Diseases| Metabolic Disorders} Target_Molecule->Therapeutic_Applications potential for

Sources

An In-depth Technical Guide to the Crystal Structure Determination and Analysis of 3-Azetidinyl 3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 3-Azetidinyl 3-methylbutanoate (CAS No. 1219948-57-8). In the absence of a publicly available experimental structure, this document serves as a procedural roadmap, guiding researchers from synthesis and crystallization through to data collection, structure solution, and in-depth analysis. By integrating established experimental protocols with computational insights, this guide offers a robust methodology for elucidating the three-dimensional architecture of this pharmaceutically relevant molecule. The azetidine moiety is a privileged scaffold in medicinal chemistry, and understanding its crystalline arrangement is paramount for structure-based drug design and the development of novel therapeutics.

Introduction: The Significance of this compound

This compound is a bifunctional molecule that incorporates two key pharmacophores: the azetidine ring and an isovalerate ester. The azetidine ring, a strained four-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry. Its inclusion in drug candidates is driven by its ability to impart conformational rigidity, which can lead to more selective binding to biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and improve physicochemical properties such as aqueous solubility, while the ring itself can enhance metabolic stability. The ester functionality, particularly one derived from a short-chain fatty acid like 3-methylbutanoic acid, can be employed in prodrug strategies to enhance bioavailability.

The determination of the precise three-dimensional arrangement of atoms in a crystal, known as X-ray crystallography, is a cornerstone of modern chemistry and drug discovery.[1] It provides unparalleled detail on molecular geometry, including bond lengths, bond angles, and conformational preferences.[2] For a molecule like this compound, a crystal structure would illuminate the puckering of the azetidine ring, the orientation of the ester substituent, and the intermolecular interactions that govern the crystal packing. This information is invaluable for understanding its structure-activity relationship (SAR) and for designing next-generation analogs with improved therapeutic profiles.

This guide will therefore detail the necessary steps to achieve this goal, from the foundational synthesis to the final structural analysis.

Synthesis and Crystallization: The Path to a Single Crystal

The first and often most challenging step in crystal structure determination is obtaining a high-quality single crystal.[3][4] This requires a pure compound and a systematic approach to crystallization.

Proposed Synthesis of this compound

A robust and straightforward method for the synthesis of this compound is the Fischer-Speier esterification.[5][6] This reaction involves the acid-catalyzed condensation of an alcohol with a carboxylic acid.[7][8]

  • Reactants: 3-Azetidinol and 3-Methylbutanoic acid (also known as isovaleric acid).[9]

  • Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Reaction: The reaction is an equilibrium process. To drive it towards the product, an excess of one reactant (typically the less expensive one) can be used, and the water formed as a byproduct can be removed, for instance, with a Dean-Stark apparatus.[6][8]

Protocol for Synthesis:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-Azetidinol (1.0 eq), 3-Methylbutanoic acid (1.2 eq), and a suitable non-polar solvent like toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Azetidinol 3-Azetidinol Reaction Azetidinol->Reaction IsovalericAcid 3-Methylbutanoic Acid IsovalericAcid->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Fischer Esterification Product 3-Azetidinyl 3-methylbutanoate Water H₂O Reaction->Product Reflux in Toluene Reaction->Water

Crystallization Methodologies

Growing diffraction-quality single crystals is often a matter of trial and error.[10] Several standard techniques can be employed for small organic molecules.[11][12]

Table 1: Crystallization Techniques for this compound

TechniqueDescriptionRationale & Key Considerations
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and leads to crystallization.[12][13]Solvent Choice: The compound should be moderately soluble. A solvent in which it is too soluble may lead to oiling out.[12] Control: The rate of evaporation can be controlled by adjusting the opening of the container (e.g., covering with parafilm and piercing with a needle).[13]
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[11]Solvent System: The two solvents must be miscible. Common pairs include chloroform/hexane or methanol/diethyl ether. Setup: Can be performed in a small vial inside a larger jar (vial-in-jar) or as a hanging drop.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to supersaturation and crystal growth.Temperature Gradient: The cooling should be as slow as possible to allow for the formation of a few large crystals rather than many small ones. A Dewar flask can be used to slow the cooling rate.

Experimental Protocol: Crystallization by Slow Evaporation

  • Screen various solvents (e.g., ethanol, ethyl acetate, acetone, acetonitrile, hexane, and mixtures thereof) to find one in which this compound has moderate solubility.

  • Prepare a near-saturated solution of the purified compound in the chosen solvent at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SC-XRD.[1][14] This technique relies on the principle that a crystal lattice diffracts X-rays in a unique pattern.[15][16]

SCXRD_Workflow XRaySource X-ray Source (e.g., Mo Kα) Crystal Mounted Single Crystal on Goniometer XRaySource->Crystal   Monochromatic   X-ray Beam Detector X-ray Detector (e.g., CCD, CMOS) Crystal->Detector   Diffraction Pattern DataProcessing Data Collection & Processing Software Detector->DataProcessing   Raw Intensity Data DataProcessing->Crystal Crystal Rotation Control

Step-by-Step Experimental Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen loop) with a cryoprotectant oil. The mounted crystal is then placed on a goniometer head in the diffractometer.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, consisting of an X-ray source, the goniometer, and a detector, then begins data collection.[15][16] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[1]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of measured reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects) to generate a final reflection file.

Crystal Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure, a process that is now highly automated with specialized software.

  • Structure Solution: The goal is to obtain an initial model of the atomic arrangement. For small molecules, this is typically achieved using "direct methods," which use statistical relationships between the reflection intensities to determine the phases of the diffracted X-rays.[17]

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares algorithm. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the final model is assessed by the R-factor, with a value below 5% indicating a very good refinement for a small molecule structure.

  • Hydrogen Atoms: Hydrogen atoms are typically located from the difference electron density map and refined with appropriate constraints.

Analysis of the this compound Structure

While an experimental structure is not yet available, computational chemistry provides a reliable prediction of its geometric parameters. These values serve as an excellent benchmark for what can be expected from an experimental determination.

Table 2: Predicted Geometric Parameters for this compound

ParameterBond Lengths (Å)Bond Angles (°)
Azetidine Ring Azetidine Ring
C1-N21.47C1-N2-C388.5
N2-C31.48N2-C3-C489.0
C3-C41.54C3-C4-C187.5
C4-C11.53C4-C1-N288.0
Ester Linkage Ester Linkage
C3-O51.45N2-C3-O5110.2
O5-C61.35C3-O5-C6118.5
C6=O71.21O5-C6-C8112.0

(Note: Atom numbering is arbitrary for this hypothetical analysis. Data is indicative of typical values.)

Molecular Conformation
  • Azetidine Ring Puckering: The four-membered azetidine ring is not planar. It will adopt a puckered conformation to relieve ring strain. The degree of puckering can be quantified by the puckering amplitude and phase, which would be precisely determined from the crystal structure.

  • Substituent Orientation: The 3-methylbutanoate group can be positioned either pseudo-equatorial or pseudo-axial relative to the azetidine ring. The crystal structure will reveal the preferred solid-state conformation, which is likely the one that minimizes steric hindrance.

Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For this compound, the following interactions are expected:

  • Hydrogen Bonding: The secondary amine (N-H) of the azetidine ring is a good hydrogen bond donor. The carbonyl oxygen (C=O) of the ester group and the azetidine nitrogen itself are potential hydrogen bond acceptors. It is highly likely that the crystal packing will be dominated by N-H···O=C or N-H···N hydrogen bonds, forming chains or networks of molecules.

  • Van der Waals Forces: Weaker dipole-dipole and dispersion forces involving the hydrocarbon portions of the molecule will also contribute to the overall crystal packing.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O1 C=O O2 C=O N1->O2  Intermolecular  Hydrogen Bond N2 N-H

The Role of Computational Chemistry

Crystal structure prediction (CSP) is a rapidly advancing field that uses computational methods to predict the crystal structures of molecules from first principles.[18][19][20] While challenging, particularly for flexible molecules, CSP can provide valuable insights:

  • Polymorph Prediction: CSP can generate a landscape of possible crystal packing arrangements (polymorphs) and rank them by their relative lattice energies.[20] This can guide experimental polymorph screens, which are critical in pharmaceutical development.

  • Complement to Experimental Data: In cases where obtaining high-quality single crystals is difficult, a combination of powder X-ray diffraction (PXRD) and CSP can be used to determine the structure.[21]

  • Validation: An experimentally determined structure can be validated by comparing its geometry and energy with those predicted by high-level quantum chemical calculations, such as Density Functional Theory (DFT).[22]

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide has laid out a comprehensive and scientifically grounded pathway to achieve that goal. From a logical synthetic route and systematic crystallization screening to the detailed workflow of single-crystal X-ray diffraction and analysis, the necessary steps have been clearly defined. The elucidation of this structure will provide critical insights into the conformational behavior and intermolecular interactions of this important medicinal chemistry scaffold, thereby empowering researchers in the rational design of future drug candidates. The synergy between meticulous experimental work and powerful computational analysis represents the state-of-the-art in modern structural chemistry.

References

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Dijkstra, D., et al. (2014).
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Thermo Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45. Thermo Fisher Scientific.
  • Ito, S., et al. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm. [Link]

  • Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints Soton. [Link]

  • Gavezzotti, A. (2010). Computational studies of crystal structure and bonding. PubMed. [Link]

  • Claflin, A. W., & Claflin, L. W. (1972). U.S. Patent No. 3,668,196. Washington, DC: U.S.
  • Isovaleric acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Sawyer, C. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • Li, Z., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Crystallization of small molecules. (n.d.).
  • Draw the mechanism for the reaction of 3-methylbutanoic acid and oxalyl chloride to form 3-methylbutanoyl chloride. (n.d.). Pearson.
  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Cimarosti, I. C., et al. (2023).
  • Zhao, L., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). University of Windsor.
  • Guide for crystalliz
  • 3-methylpentanoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Themed collection Methods and applications of crystal structure prediction. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbutanoic Acid. (n.d.). Benchchem.
  • Gorelik, T. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr Journals.
  • Computational studies of complex crystal structures. (n.d.). Cornell eCommons.
  • Singh, G., & D'Souza, D. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Alqalam Journal of Medical and Applied Sciences.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). CD Formulation. Retrieved January 19, 2026, from [Link]

  • Computational prediction of organic crystal structures and polymorphism. (2025).

Sources

solubility of 3-Azetidinyl 3-methylbutanoate in organic solvents

When experimental determination is not feasible, computational models can provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to correlate a compound's structure with its physical properties, including solubility. [25][26][27] These models are built by training machine learning algorithms on large datasets of compounds with known experimental solubilities. [28][29][30][31]While powerful for screening virtual libraries, their predictions should be treated as estimates and, whenever possible, confirmed by experimental data, especially for novel scaffolds. [32][33]

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery.mAbs,
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • What are the physical properties of esters and how do they differ
  • Solubility in organic solvents Definition.Fiveable,
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.OUCI,
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.PubMed,
  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in W
  • Physics-Based Solubility Prediction for Organic Molecules.Chemical Reviews,
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine,
  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.PubMed,
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io,
  • QSAR and QSPR model development and comparison for drugs having low solubility.
  • How do you perform the shake flask method to determine solubility?Quora,
  • QSAR-based solubility model for drug-like compounds.PubMed,
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
  • Solubility Testing – Shake Flask Method.BioAssay Systems,
  • QSAR-based solubility model for drug-like compounds.
  • solubility experimental methods.pptx.Slideshare,
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI.Solve Scientific,
  • A High Throughput Solubility Assay For Drug Discovery.Scribd,
  • Azetidine-2,4-dicarboxylic acid.Solubility of Things,
  • Development of QSAR models for in silico screening of antibody solubility.Taylor & Francis Online,
  • Compound solubility measurements for early drug discovery.Life Chemicals,
  • An In-depth Technical Guide on the Solubility of 3-Phenoxyazetidine in Organic Solvents.Benchchem,
  • QSAR-based solubility model for drug-like compounds.Sigma-Aldrich,
  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
  • Physics-Based Solubility Prediction for Organic Molecules.PubMed Central,
  • POTENTIOMETRIC TITR
  • Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titr
  • Ester as a solvent.Chemistry Stack Exchange,
  • How To Determine Solubility Of Organic Compounds?YouTube,
  • Physical Properties of Esters.Chemistry LibreTexts,
  • Ester.Wikipedia,
  • Azetidine.Wikipedia,
  • Chemical Properties of Azetidine (CAS 503-29-7).Cheméo,

A Theoretical and Computational Guide to the Conformational Landscape of 3-Azetidinyl 3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The three-dimensional conformation of small molecules is a critical determinant of their physicochemical properties and biological activity. This is particularly true for molecules incorporating strained ring systems, such as azetidine. This in-depth technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of 3-Azetidinyl 3-methylbutanoate. While direct experimental studies on this specific molecule are not yet prevalent in public literature, this document outlines a robust, first-principles computational workflow. We will delve into the unique structural characteristics of the azetidine ring and the rotational isomerism of the ester side chain, detailing a multi-tiered computational methodology from initial conformational searching with molecular mechanics to high-level quantum mechanical energy refinement. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of novel small molecules.

Part 1: Foundational Principles of this compound Conformation

The conformational space of this compound is primarily dictated by the interplay of two key structural features: the puckered, strained azetidine ring and the flexible 3-methylbutanoate side chain. Understanding the intrinsic conformational preferences of each component is the first step in building a comprehensive model of the entire molecule.

The Azetidine Ring: A Strained and Puckered Scaffold

The four-membered azetidine ring is characterized by significant ring strain, which compels it to adopt a non-planar, or "puckered," conformation to alleviate some of the torsional and angle strain.[1][2] This puckering is not static and can be described by a puckering coordinate. The substituents on the ring can significantly influence the preferred puckered state.[3]

A key conformational feature of the azetidine ring is the orientation of the lone pair of electrons on the nitrogen atom. The nitrogen atom can undergo inversion, leading to two distinct puckered conformations. The lone pair is generally favored to be in a pseudoaxial position; however, the energy barrier for this inversion is relatively low, suggesting that both invertomers may be accessible at room temperature.[1] The substitution at the 3-position with the bulky 3-methylbutanoate group will likely introduce a steric bias, favoring a conformation that minimizes unfavorable interactions.

The 3-Methylbutanoate Side Chain: Rotational Isomerism

The ester functional group in the 3-methylbutanoate side chain also has distinct conformational preferences. The Z (cis) conformation around the C-O bond is generally more stable than the E (trans) conformation due to a combination of steric and dipole-dipole interactions.[4][5] Additionally, there are several rotatable single bonds within the 3-methylbutanoate moiety itself, each contributing to the overall conformational complexity of the molecule. The rotation around these bonds will be governed by the need to minimize steric hindrance between the various alkyl groups.[6]

Part 2: A Multi-Tiered Computational Workflow for Conformational Analysis

A rigorous and efficient approach to exploring the conformational landscape of this compound involves a multi-tiered computational strategy. This approach balances computational cost with accuracy, using faster, less computationally demanding methods to generate a broad range of possible conformations, followed by more accurate, but slower, methods to refine the energies of the most promising candidates.

G cluster_0 Phase 1: Initial Conformer Generation cluster_1 Phase 2: Energy Refinement & Analysis 2D_to_3D 2D to 3D Structure Generation MM_Opt Molecular Mechanics (MM) Optimization (e.g., MMFF94s, UFF) 2D_to_3D->MM_Opt Initial Geometry Conf_Search Conformational Search (Systematic or Stochastic) MM_Opt->Conf_Search Optimized Structure QM_Opt Quantum Mechanics (QM) Optimization (e.g., DFT: B3LYP/6-31G*) Conf_Search->QM_Opt Low-energy conformers Solvent_Model Inclusion of Solvent Effects (e.g., PCM) QM_Opt->Solvent_Model Freq_Calc Frequency Calculation (Confirm minima, obtain thermochemistry) Solvent_Model->Freq_Calc Boltzmann_Analysis Boltzmann Population Analysis Freq_Calc->Boltzmann_Analysis G cluster_0 Key Rotatable Bonds Molecule This compound tau1 τ1: C-N bond to the ring tau2 τ2: C-O bond of the ester tau3 τ3: C-C bonds in the butanoate chain

Sources

Methodological & Application

Application Notes and Protocols for 3-Azetidinyl 3-methylbutanoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Functional Monomer

3-Azetidinyl 3-methylbutanoate is a unique bifunctional monomer poised to generate novel polymeric architectures. Its structure combines a strained four-membered azetidine ring with a pendant 3-methylbutanoate ester group. This combination offers a compelling platform for polymer chemists and materials scientists to develop functional polymers with tunable properties. The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) makes it susceptible to ring-opening polymerization (ROP), a thermodynamically favorable process.[1] The ester side chain, on the other hand, introduces a site for post-polymerization modification, influencing the polymer's solubility, hydrophobicity, and potential for conjugation with other molecules.[1]

This document provides a comprehensive guide to the polymerization of this compound, exploring two primary synthetic strategies: Cationic Ring-Opening Polymerization (CROP) and Anionic Ring-Opening Polymerization (AROP). We will delve into the mechanistic underpinnings of each approach, offer detailed experimental protocols, and discuss the anticipated properties and potential applications of the resulting polymers. The azetidine moiety is a "privileged scaffold" in medicinal chemistry, known for imparting desirable physicochemical properties to molecules, such as metabolic stability and improved solubility.[1] Consequently, polymers derived from this monomer are of significant interest for biomedical applications, including drug delivery and tissue engineering.

I. Cationic Ring-Opening Polymerization (CROP): Crafting Hyperbranched Architectures

Cationic Ring-Opening Polymerization (CROP) of unsubstituted or N-alkylated azetidines is a well-established method that typically yields hyperbranched polymers.[2] This branching arises from the nucleophilic character of the secondary amine within the growing polymer chain, which can attack the propagating azetidinium ion. This process is generally initiated by strong acids.

Causality of Experimental Choices in CROP

The choice of initiator, solvent, and temperature significantly impacts the polymerization kinetics and the architecture of the final polymer. Strong protic acids or Lewis acids are effective in initiating the polymerization by protonating or coordinating to the nitrogen atom of the azetidine ring, thereby activating it for nucleophilic attack. The solvent should be relatively non-nucleophilic to avoid termination reactions. The temperature is controlled to manage the rate of polymerization and minimize side reactions.

Experimental Protocol: CROP of this compound

Materials:

  • This compound (Monomer)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Trifluoromethanesulfonic acid (TfOH) or Perchloric acid (HClO₄) (Initiator)

  • Anhydrous methanol (for termination)

  • Diethyl ether (for precipitation)

  • Schlenk flask and other standard glassware for inert atmosphere techniques

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry. If necessary, purify by distillation under reduced pressure.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Monomer Dissolution: To the flask, add the desired amount of this compound and dissolve it in anhydrous DCM to achieve a concentration of approximately 1 M.

  • Initiation: Cool the solution to 0 °C using an ice bath. Slowly add the initiator (e.g., TfOH, 1 mol% relative to the monomer) dropwise with vigorous stirring.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the polymerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the monomer's characteristic peaks.

  • Termination: Terminate the polymerization by adding a small amount of anhydrous methanol to quench the propagating cationic species.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with stirring.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

Characterization:

The resulting hyperbranched poly(this compound) can be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine the degree of branching.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ester, amine).

Visualization of CROP Workflow

CROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Isolation Monomer This compound Dissolution Dissolve Monomer in Solvent Monomer->Dissolution Solvent Anhydrous DCM Solvent->Dissolution Initiator TfOH Initiation Add Initiator at 0 °C Initiator->Initiation Dissolution->Initiation Polymerization Stir at RT for 24-48h Initiation->Polymerization Termination Quench with Methanol Polymerization->Termination Precipitation Precipitate in Diethyl Ether Termination->Precipitation Filtration Filter/Centrifuge Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Caption: Cationic Ring-Opening Polymerization (CROP) workflow.

II. Anionic Ring-Opening Polymerization (AROP): Towards Linear and Controlled Polymers

To achieve linear polymers with well-defined molecular weights and low dispersity, Anionic Ring-Opening Polymerization (AROP) of N-activated azetidines is the preferred method. The electron-withdrawing activating group, typically a sulfonyl group, enhances the acidity of the N-H proton (if present) or stabilizes the propagating anionic center, thereby preventing branching reactions. For this compound, a two-step approach is necessary: first, N-activation of the monomer, followed by AROP.

Part A: N-Sulfonylation of this compound

Causality of Experimental Choices:

The choice of the sulfonyl chloride and base is critical for efficient N-sulfonylation. A non-nucleophilic base like triethylamine or pyridine is used to scavenge the HCl generated during the reaction without competing with the azetidine nitrogen. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions.

Experimental Protocol:

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Sulfonylation: Cool the solution to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-sulfonylated monomer.

Part B: Anionic Ring-Opening Polymerization of N-Sulfonyl-3-Azetidinyl 3-methylbutanoate

Causality of Experimental Choices:

AROP of N-sulfonylated azetidines is typically initiated by a strong, non-nucleophilic base or a nucleophilic initiator. The choice of solvent is crucial; polar aprotic solvents like DMF or DMSO are often used to solvate the growing polymer chain. The polymerization temperature is a key parameter that influences the rate and control of the polymerization.

Experimental Protocol:

Materials:

  • N-sulfonyl-3-Azetidinyl 3-methylbutanoate (Activated Monomer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or other suitable initiator

  • Anhydrous methanol (for termination)

  • Deionized water (for precipitation)

Procedure:

  • Monomer Preparation: Ensure the N-sulfonylated monomer is pure and rigorously dried.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the activated monomer in anhydrous DMF.

  • Initiation: Add the initiator (e.g., KHMDS, 1-5 mol%) as a solution in a suitable anhydrous solvent at room temperature.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the desired period (several hours to days). Monitor the polymerization by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination: Cool the reaction to room temperature and terminate by adding a few drops of anhydrous methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of deionized water.

  • Purification: Collect the polymer by filtration, wash thoroughly with water, and then with a solvent in which the monomer is soluble but the polymer is not (e.g., methanol).

  • Drying: Dry the linear polymer under vacuum to a constant weight.

Visualization of AROP Workflow

AROP_Workflow cluster_activation Part A: N-Activation cluster_polymerization Part B: Polymerization Monomer 3-Azetidinyl 3-methylbutanoate Activation N-Sulfonylation Monomer->Activation SulfonylChloride TsCl or MsCl SulfonylChloride->Activation ActivatedMonomer N-Sulfonylated Monomer Activation->ActivatedMonomer AROP Anionic Ring-Opening Polymerization ActivatedMonomer->AROP Initiator KHMDS Initiator->AROP Solvent Anhydrous DMF Solvent->AROP LinearPolymer Linear Polymer AROP->LinearPolymer

Caption: Two-part workflow for Anionic Ring-Opening Polymerization (AROP).

III. Potential Applications in Drug Development and Biomedical Research

The unique structure of poly(this compound) opens up a range of potential applications, particularly in the biomedical field.

  • Drug Delivery: The pendant ester groups can be hydrolyzed under physiological conditions, offering a mechanism for controlled drug release if a therapeutic agent is conjugated to the polymer backbone. The polyamine backbone itself may possess properties beneficial for drug delivery, such as membrane interactivity.

  • Biomaterials and Tissue Engineering: The polymer can be functionalized through the ester group to attach cell-adhesive peptides or other bioactive molecules, making it a candidate for tissue engineering scaffolds. The biodegradability of the ester linkages could also be advantageous for creating temporary scaffolds that degrade as new tissue forms.

  • Gene Delivery: Polycations are widely investigated as non-viral vectors for gene delivery. While the polymer backbone is composed of tertiary amines after CROP, modification of the side chains could introduce primary or secondary amines, or the polymer could be quaternized to enhance its interaction with nucleic acids.

IV. Data Summary

ParameterCROPAROP (Post N-activation)
Initiator Strong Acid (e.g., TfOH)Strong Base/Nucleophile (e.g., KHMDS)
Polymer Architecture HyperbranchedLinear
Molecular Weight Control PoorGood
Polydispersity Index (PDI) BroadNarrow
Typical Solvents DCM, ChloroformDMF, DMSO
Post-polymerization Modification On pendant ester groupsOn pendant ester and sulfonyl groups

V. Conclusion and Future Perspectives

This compound is a promising monomer for the synthesis of novel functional polymers. Both cationic and anionic ring-opening polymerization methods offer pathways to distinct polymer architectures. While CROP provides a straightforward route to hyperbranched structures, AROP, following N-activation, allows for the synthesis of well-defined linear polymers. The presence of the 3-methylbutanoate side chain is a key feature, enabling post-polymerization modification and tuning of the material's properties. Further research should focus on optimizing the polymerization conditions for this specific monomer, thoroughly characterizing the resulting polymers, and exploring their potential in the targeted application areas, especially in the realm of drug development and biomaterials.

References

  • Goethals, E. J., Schacht, E., Bogaert, Y., Ali, S. I., & Tezuka, Y. (1980).
  • Gleede, T., Reisman, L., Rieger, E., Mbarushimana, P. C., Rupar, P. A., & Wurm, F. R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2602-2616.
  • Masson, F., & Wurm, F. R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2625-2637.
  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 50(23), 9135–9143.
  • Reisman, L., Mbarushimana, P. C., Every, D. A., Frazier, C. L., Pan, J., Jarrett, W. L., & Rupar, P. A. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. Journal of the American Chemical Society, 140(46), 15626–15630.
  • Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022).
  • Kaloustian, M. K., & Khoury, R. G. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. Macromolecules, 53(24), 10834–10842.
  • De Schryver, F. C., & Goethals, E. J. (1973). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 131-133.
  • ResearchGate. (2015). (PDF) The Polymerization of Azetidines and Azetidine Derivatives. Retrieved from [Link]

  • De Meulenaer, B., & De Kimpe, N. (2010).
  • Gleede, T., Reisman, L., Rieger, E., Mbarushimana, P. C., Rupar, P. A., & Wurm, F. R. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. DOI:10.1039/C9PY00278B.
  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules.
  • Reisman, L., Mbarushimana, P. C., Every, D. A., Frazier, C. L., Pan, J., Jarrett, W. L., & Rupar, P. A. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed.
  • Gleede, T., Reisman, L., Rieger, E., Mbarushimana, P. C., Rupar, P. A., & Wurm, F. R. (2019).
  • Goethals, E. J., Schacht, E., Bogaert, Y., Ali, S. I., & Tezuka, Y. (1980). The polymerization of azetidines and azetidine derivatives. Ghent University Academic Bibliography.
  • ResearchGate. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Retrieved from [Link]

  • Kaloustian, M. K., & Khoury, R. G. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines.
  • Reisman, L., Mbarushimana, P. C., Every, D. A., Frazier, C. L., Pan, J., Jarrett, W. L., & Rupar, P. A. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers. PubMed.
  • De Schryver, F. C., & Goethals, E. J. (1973). Synthesis of poly-(L-azetidine-2-carboxylic acid). RSC Publishing.
  • ResearchGate. (2010). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the N-Alkylation of 3-Azetidinyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring is a valuable four-membered N-heterocycle that has gained significant traction in drug discovery and medicinal chemistry.[1][2][3] Its incorporation into molecular scaffolds can improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity, while providing a rigid, three-dimensional exit vector. The secondary nitrogen atom of 3-substituted azetidines serves as a critical handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) through N-alkylation.

This application note provides a comprehensive guide for researchers and drug development professionals on the N-alkylation of a specific building block, 3-Azetidinyl 3-methylbutanoate. We present two robust and widely adopted protocols: Reductive Amination and Direct Alkylation . The guide explains the mechanistic basis for each method, offers detailed step-by-step protocols, and includes practical insights for reaction optimization and troubleshooting.

PART 1: Strategic Selection of an N-Alkylation Method

The choice between reductive amination and direct alkylation depends primarily on the desired alkyl substituent and the available starting materials. Each method has distinct advantages and limitations.

  • Reductive Amination: This is the preferred method for introducing a wide variety of alkyl groups, especially those that are more complex or derived from readily available aldehydes and ketones. It is a two-step, one-pot reaction that proceeds through an intermediate iminium ion, which is then reduced in situ.[3][4] A key advantage of this method is the significantly lower risk of over-alkylation to form a quaternary ammonium salt, a common side reaction in direct alkylation.[3][5]

  • Direct Alkylation: This method is a classic SN2 reaction involving the nucleophilic attack of the azetidine nitrogen on an alkyl halide or sulfonate.[6][7] It is most effective for introducing simple, unhindered alkyl groups such as methyl, ethyl, or benzyl. The reaction requires a base to neutralize the acid generated. While straightforward, it carries the risk of dialkylation, leading to the formation of a quaternary salt, particularly with highly reactive alkylating agents.[6]

G cluster_decision Decision Logic for N-Alkylation Start Desired Alkyl Group? Simple Simple & Unhindered? (e.g., Me, Et, Bn) Start->Simple Evaluate Complexity Complex Complex or from Ketone/Aldehyde? Simple->Complex No Method2 Protocol 2: Direct Alkylation Simple->Method2 Yes Method1 Protocol 1: Reductive Amination Complex->Method1 Yes Caution Caution: Risk of over-alkylation Method2->Caution

Caption: Decision workflow for selecting the optimal N-alkylation protocol.

PART 2: Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-benzylation of this compound using benzaldehyde as a representative aldehyde.

Principle of the Method Reductive amination converts a carbonyl group and an amine into a more substituted amine.[4] The reaction begins with the formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate under weakly acidic conditions. A mild reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion to yield the final N-alkylated amine.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[3][5]

G cluster_workflow Reductive Amination Workflow prep 1. Prepare Solution Dissolve azetidine ester and aldehyde in solvent (DCM). imine 2. Imine Formation Stir at room temperature for 1-2 hours. prep->imine reduce 3. Reduction Add NaBH(OAc)₃ portion-wise. imine->reduce monitor 4. Reaction Monitoring Stir 4-16h. Monitor by TLC/LC-MS. reduce->monitor workup 5. Work-up Quench with sat. NaHCO₃. Extract with DCM. monitor->workup purify 6. Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General experimental workflow for reductive amination.

Detailed Protocol: N-Benzylation

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
This compound157.211.00 g6.361.0
Benzaldehyde106.120.74 mL (770 mg)7.261.1 - 1.2
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.942.02 g9.541.5
Dichloromethane (DCM)-65 mL (approx. 0.1 M)--
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--
Brine-30 mL--

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in dichloromethane (to make an approx. 0.1 M solution).

  • Aldehyde Addition: Add benzaldehyde (1.1 - 1.2 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-3-azetidinyl 3-methylbutanoate.

Protocol 2: N-Alkylation via Direct Alkylation

This protocol details the N-methylation of this compound using methyl iodide as a representative alkyl halide.

Principle of the Method Direct N-alkylation is a nucleophilic substitution reaction where the lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon of an alkyl halide.[6] A base is required to scavenge the proton from the nitrogen after the initial alkylation, regenerating its nucleophilicity and neutralizing the hydrogen halide byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The primary challenge is preventing a second alkylation event that leads to a quaternary ammonium salt.[6] This can be mitigated by using the amine as the limiting reagent and avoiding highly reactive alkylating agents where possible.

Detailed Protocol: N-Methylation

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
This compound157.211.00 g6.361.0
Methyl Iodide (MeI)141.940.44 mL (1.0 g)7.001.1
Potassium Carbonate (K₂CO₃)138.211.76 g12.722.0
Acetonitrile (MeCN) or DMF-65 mL (approx. 0.1 M)--
Water-50 mL--
Ethyl Acetate (EtOAc)-3 x 50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF (to make an approx. 0.1 M solution).

  • Alkylating Agent Addition: Add methyl iodide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purification: Purify the crude product via silica gel column chromatography to yield the desired N-methyl-3-azetidinyl 3-methylbutanoate.

PART 3: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reducing agent (Protocol 1).- Insufficiently reactive alkyl halide (Protocol 2).- Steric hindrance from substrate or electrophile.- Use a fresh bottle of NaBH(OAc)₃.- Switch to a more reactive halide (I > Br > Cl) or increase reaction temperature.- Consider an alternative synthetic route.
Starting Material Remains - Insufficient equivalents of reagents.- Reaction not run to completion.- Increase equivalents of the aldehyde/alkyl halide and/or reducing agent.- Extend the reaction time.
Formation of Byproducts - Over-alkylation to quaternary salt (Protocol 2).- Aldehyde self-condensation or decomposition (Protocol 1).- Use the azetidine as the limiting reagent; avoid excess alkyl halide.- Consider reductive amination (Protocol 1) to avoid quaternization.- Ensure high purity of the starting aldehyde.
Difficult Purification - Co-elution of product and starting material.- Presence of base or reducing agent byproducts.- Optimize chromatography conditions (solvent system, gradient).- Ensure the aqueous work-up is thorough to remove water-soluble impurities.

References

  • Antony, A., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Oda, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Kaabi, A., et al. (2022).
  • Smith, C. J., et al. (2012).
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017).
  • Reductive amination - Wikipedia . (n.d.). Retrieved January 15, 2026, from [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
  • Reductive Amination, and How It Works . (2017). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols.
  • Aldehydes and Ketones to Amines . (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]

  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. (2025).
  • Choi, J.-H., et al. (2008). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing).
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

  • Reductive Amination - Chemistry LibreTexts . (2023). Retrieved January 15, 2026, from [Link]

Sources

Application Notes: Strategic Use of 3-Azetidinyl 3-methylbutanoate in Neuroprotective Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the development of neuroprotective agents that can mitigate neuronal damage and slow disease progression. Small molecules featuring strained heterocyclic scaffolds have emerged as promising candidates in drug discovery.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is of particular interest due to its unique structural and physicochemical properties.[3] Its inherent ring strain and conformational rigidity can enhance metabolic stability, solubility, and provide novel exit vectors for substituent positioning compared to larger rings.[3][4] This application note details the strategic utility of 3-Azetidinyl 3-methylbutanoate as a versatile building block for the synthesis of novel neuroprotective agents. We provide the scientific rationale for its use, a detailed synthetic protocol for its incorporation into a lead-like structure, and robust in vitro protocols to validate the neuroprotective efficacy of the resulting compounds.

The Strategic Value of the this compound Scaffold

The efficacy of this building block stems from the synergistic combination of its two core components: the azetidine ring and the 3-methylbutanoate ester.

2.1 The Azetidine Core: A Privileged Scaffold for CNS Agents The azetidine motif is increasingly recognized as a "bioisostere" for larger, more flexible rings like piperidine or pyrrolidine. Its inclusion in a drug candidate can confer several advantages:

  • Improved Physicochemical Properties: The sp³-rich, rigid nature of the azetidine ring can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for oral bioavailability and crossing the blood-brain barrier (BBB).[3]

  • Metabolic Stability: The strained ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more common aliphatic rings, potentially increasing the drug's half-life.[3]

  • Novel Chemical Space: The defined geometry of the azetidine ring provides precise exit vectors from the 1- and 3-positions, allowing for fine-tuned interactions with biological targets. This has been exploited in developing modulators for central nervous system (CNS) targets.[3][5] Several azetidine derivatives have shown potential in models of neurodegenerative diseases.[6][7]

2.2 The 3-Methylbutanoate Ester: A Modulator of Pharmacokinetics The ester functional group is a classic tool in medicinal chemistry, often employed in prodrug strategies to enhance BBB permeability.[8][9][10]

  • Enhanced Lipophilicity for BBB Penetration: The ester can mask the polar hydroxyl group of a precursor (3-hydroxyazetidine), increasing the overall lipophilicity of the molecule. This modification is designed to facilitate passive diffusion across the lipid-rich BBB.[9][11]

  • Intra-CNS Bioactivation: Once inside the CNS, ubiquitous esterase enzymes can hydrolyze the ester bond, releasing the active hydroxyl-azetidine pharmacophore at the target site.[8] This "lock-in" mechanism can increase the concentration and residence time of the active drug in the brain.[11]

  • Tunable Hydrolysis Rate: The branched nature of the 3-methylbutanoate (isovalerate) moiety can provide steric hindrance, potentially slowing the rate of hydrolysis by plasma esterases compared to simpler esters. This can increase the stability of the prodrug in systemic circulation, allowing more of the intact molecule to reach the CNS before being cleaved.[11]

Synthetic Protocol: Amide Coupling to a Neuroprotective Pharmacophore

This protocol describes a standard and reliable method for coupling this compound (as its hydrochloride salt) to a carboxylic acid-containing pharmacophore. For this example, we will use Ferulic Acid , a well-known antioxidant and neuroprotective agent, as the coupling partner. The resulting amide conjugate, 1-(Feruloyl)azetidin-3-yl 3-methylbutanoate , serves as a prototypical neuroprotective candidate.

3.1 Materials and Reagents

ReagentSupplierGradePurpose
This compound HClCustom Synthesis>98%Starting Material
Ferulic AcidSigma-Aldrich>99%Pharmacophore
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Combi-Blocks>98%Amide Coupling Agent
DIPEA (N,N-Diisopropylethylamine)Acros OrganicsAnhydrous, >99.5%Non-nucleophilic Base
Dichloromethane (DCM)Fisher ScientificAnhydrous, >99.8%Reaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared-Aqueous Workup
Brine (Saturated NaCl Solution)Lab Prepared-Aqueous Workup
Anhydrous Magnesium Sulfate (MgSO₄)EMD Millipore-Drying Agent
Ethyl Acetate (EtOAc)VWRACS GradeExtraction & Chromatography
HexanesVWRACS GradeChromatography

3.2 Step-by-Step Synthesis Protocol

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ferulic Acid (1.0 eq, e.g., 194 mg, 1.0 mmol) and this compound HCl (1.1 eq, e.g., 213 mg, 1.1 mmol).

  • Dissolution: Add anhydrous Dichloromethane (20 mL) to the flask. The mixture may be a slurry.

  • Base Addition: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (3.0 eq, e.g., 523 µL, 3.0 mmol) dropwise to the stirring suspension. The DIPEA serves to neutralize the hydrochloride salt of the azetidine and activate the carboxylic acid. Stir for 10 minutes.

  • Coupling Agent Addition: Add HATU (1.2 eq, e.g., 456 mg, 1.2 mmol) to the reaction mixture in one portion.

    • Scientist's Note: HATU is a highly efficient, low-racemization coupling reagent suitable for forming amide bonds. It is preferred over reagents like DCC/DMAP for cleaner reaction profiles and easier purification.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be less polar than the starting Ferulic Acid.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM (30 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (2 x 25 mL) to remove unreacted acid and HATU byproducts.

    • Brine (1 x 25 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 50% EtOAc) to afford the pure product, 1-(Feruloyl)azetidin-3-yl 3-methylbutanoate .

G A This compound HCl P Product: 1-(Feruloyl)azetidin-3-yl 3-methylbutanoate A->P Amide Coupling B Ferulic Acid B->P Amide Coupling C HATU (Coupling Agent) D DIPEA (Base) E DCM (Solvent) 0°C to RT

In Vitro Neuroprotection Assay Protocols

To validate the neuroprotective potential of the synthesized compound, we recommend a tiered screening approach using the human neuroblastoma cell line, SH-SY5Y.[12] These cells are a well-established model for studying neurotoxicity and neuroprotection.[13][14]

4.1 Protocol 1: Glutamate-Induced Excitotoxicity Assay Glutamate excitotoxicity is a primary mechanism of neuronal cell death in stroke and neurodegenerative diseases.[15][16][17] This assay measures the ability of the test compound to protect SH-SY5Y cells from glutamate-induced cell death.

4.1.1 Experimental Workflow

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute to final concentrations (e.g., 0.1, 1, 10, 25 µM) in cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 1 hour.

    • Scientist's Note: A vehicle control (DMSO only) must be included. A positive control like a known neuroprotectant (e.g., Memantine) is also recommended.

  • Induction of Excitotoxicity: Add a high concentration of glutamate (e.g., final concentration of 40-100 mM, to be optimized for the cell line) to all wells except the negative control group.[14][18] Incubate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

4.1.2 Expected Results & Interpretation

GroupTreatmentExpected Cell Viability (%)Interpretation
Negative ControlMedium Only100% (Baseline)Normal cell health
Vehicle ControlGlutamate + DMSO~50%Successful induction of excitotoxicity
Positive ControlGlutamate + Memantine>70%Assay is working as expected
Test Compound Glutamate + Synthesized Compound Dose-dependent increase Compound exhibits neuroprotective effects against excitotoxicity

Hypothesized Mechanism of Action: PI3K/Akt Pathway Modulation

Many neuroprotective agents exert their effects by activating pro-survival signaling cascades. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of neuronal survival, growth, and resistance to apoptotic stimuli.[[“]][20][[“]][22] We hypothesize that the novel azetidine-ferulate conjugate may activate this pathway. The ferulic acid moiety is a known antioxidant that can reduce oxidative stress, a common trigger for neuronal apoptosis.[23] Reduced oxidative stress can relieve the inhibition of upstream receptor tyrosine kinases (RTKs), allowing for PI3K activation.

// Nodes extracellular [label="Extracellular Stress\n(e.g., Glutamate, H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; compound [label="Azetidine-Ferulate\nCompound", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ros [label="ROS (Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rtk [label="RTK / GPCR", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="Akt\n(Protein Kinase B)", fillcolor="#FBBC05", fontcolor="#202124"]; bad [label="Bad (pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bcl2 [label="Bcl-2 (anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis (Cell Death)", shape=Mdiamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; survival [label="Neuronal Survival", shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges extracellular -> ros [label=" induces"]; compound -> ros [label=" inhibits", style=dashed, color="#34A853", arrowhead=Tee]; ros -> rtk [label=" inhibits", style=dashed, color="#EA4335", arrowhead=Tee]; rtk -> pi3k [label=" activates"]; pi3k -> akt [label=" activates"]; akt -> bad [label=" phosphorylates &\n inhibits", style=dashed, color="#34A853", arrowhead=Tee]; bad -> bcl2 [label=" inhibits", style=dashed, color="#EA4335", arrowhead=Tee]; bcl2 -> apoptosis [label=" inhibits", style=dashed, color="#34A853", arrowhead=Tee]; apoptosis -> survival [style=invis];

// Grouping {rank=same; extracellular; compound;} {rank=same; ros;} {rank=same; rtk;} {rank=same; pi3k;} {rank=same; akt;} {rank=same; bad; bcl2;} {rank=same; apoptosis; survival;}

// Invisible edges for alignment subgraph { edge [style=invis]; apoptosis -> survival; } } enddot Caption: Hypothesized PI3K/Akt neuroprotective pathway.

Protocol 2: Western Blot for p-Akt/Akt To test this hypothesis, one can measure the phosphorylation of Akt (at Ser473), a key downstream effector of PI3K.

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat with the test compound at its effective concentration (determined from the MTT assay) for various time points (e.g., 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for phospho-Akt (Ser473) and total Akt.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect with an ECL substrate and image the blot.

  • Analysis: Quantify band intensities and present the data as the ratio of p-Akt to total Akt. An increase in this ratio upon treatment would support the hypothesized mechanism.

Conclusion

This compound is a strategically designed building block for the development of novel neuroprotective agents. The azetidine core offers favorable ADME properties for CNS drug candidates, while the cleavable ester provides a validated prodrug strategy for enhancing brain penetration. The synthetic protocols and in vitro assays provided herein offer a clear and robust framework for researchers to incorporate this scaffold into their drug discovery programs and validate the neuroprotective efficacy of the resulting compounds.

References

  • Vertex AI Search.
  • National Institutes of Health (PMC).
  • ResearchGate.
  • Vertex AI Search.
  • PubMed.
  • Frontiers.
  • Benchchem. Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • Semantic Scholar.
  • PubMed. Azetidines of pharmacological interest.
  • National Institutes of Health (PMC). Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability.
  • RSC Publishing. Prodrugs and their activation mechanisms for brain drug delivery.
  • ResearchGate.
  • University of Alberta. Drug delivery to the central nervous system: a review.
  • PubMed. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury.
  • National Institutes of Health (PMC). Prodrug Approaches for CNS Delivery.
  • InnoSer. In vitro neurology assays.
  • Semantic Scholar.
  • Oreate AI Blog.
  • ScienceDaily. Synthetic azetidines could help simplify drug design for neurological diseases.
  • MDPI. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions.
  • PubMed.
  • National Institutes of Health (PMC).
  • ResearchGate. (PDF)
  • Spandidos Publications.

Sources

Application Notes and Protocols for the Design and Evaluation of 3-Azetidinyl 3-Methylbutanoate as a Novel Cholinergic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Cholinergic Modulators

The cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), is a cornerstone of cognitive function, learning, memory, and parasympathetic control.[1][2] Dysregulation of this critical system is implicated in a spectrum of neurological and psychiatric disorders, most notably Alzheimer's disease, schizophrenia, and certain forms of dementia.[2][3] Consequently, the design of novel agents that can selectively modulate cholinergic receptors—both muscarinic (mAChRs) and nicotinic (nAChRs)—remains a high-priority area in drug discovery.

While numerous cholinergic agents exist, the quest for compounds with improved selectivity, favorable pharmacokinetic profiles, and reduced side effects is ongoing. This guide introduces a novel chemical entity, 3-Azetidinyl 3-methylbutanoate , as a promising, yet unexplored, scaffold for the development of new cholinergic agents.

The rationale for investigating this specific molecule is rooted in established principles of medicinal chemistry:

  • The Azetidine Scaffold: This four-membered nitrogen-containing heterocycle is a "privileged motif in medicinal chemistry." Its inherent ring strain and three-dimensional structure can confer desirable properties such as increased metabolic stability, improved solubility, and unique exit vectors for substituent placement compared to more common saturated heterocycles like pyrrolidine or piperidine.[4] Notably, the azetidine ring is a key component of potent nicotinic acetylcholine receptor (nAChR) ligands, such as the analgesic agent ABT-594, highlighting its compatibility with cholinergic receptor binding sites.[5]

  • The Ester Moiety: The ester functional group is a classic pharmacophoric element in many muscarinic agonists, including the natural product arecoline.[6][7] It often serves as a key hydrogen bond acceptor, mimicking the ester of acetylcholine itself. The 3-methylbutanoate (isovalerate) portion of our target molecule offers a lipophilic side chain that can be explored for its potential to influence receptor subtype selectivity and blood-brain barrier penetration.

This document provides a comprehensive set of protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound and its analogs. It is intended to serve as a roadmap for researchers and drug development professionals interested in exploring this novel chemical space for the next generation of cholinergic therapeutics.

Part 1: Synthesis and Characterization

The synthesis of this compound can be approached through a straightforward esterification of a commercially available azetidine precursor. The following protocol outlines a plausible synthetic route.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 3-Methylbutanoyl chloride (isovaleroyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Step 1: Esterification (N-Boc protected)

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add 3-methylbutanoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-azetidinyl 3-methylbutanoate.

    • Purify the crude product by silica gel column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the purified N-Boc-3-azetidinyl 3-methylbutanoate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and carefully add saturated NaHCO₃ to neutralize the acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

Characterization:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Evaluation Protocols

The initial characterization of a novel compound's cholinergic activity involves determining its affinity and functional effects at the various cholinergic receptor subtypes.

Protocol 2: Cholinergic Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic (M1-M5) and nicotinic (α4β2, α7) receptors.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the human receptor subtypes of interest (commercially available or from stably transfected cell lines).

  • Radioligands:

    • Muscarinic: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB

    • Nicotinic (α4β2): [³H]-Epibatidine or [³H]-Cytisine

    • Nicotinic (α7): [¹²⁵I]-α-Bungarotoxin

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer (specific to receptor subtype).

  • Non-specific binding control: Atropine (for muscarinic), Nicotine or Imidacloprid (for nicotinic).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in half-log dilutions), and the radioligand at a fixed concentration (near its Kd).

  • Total Binding Wells: Contain buffer, radioligand, and vehicle.

  • Non-specific Binding Wells: Contain buffer, radioligand, and a high concentration of the non-specific control.

  • Initiate Reaction: Add the cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Hypothetical Binding Data:

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)α4β2 nAChR (Ki, nM)α7 nAChR (Ki, nM)
Acetylcholine~1,000~1,000~1,000~1,000~1,000~100~10,000
Atropine0.51.00.80.70.6>10,000>10,000
This compound 150800250750300500>10,000
Protocol 3: Functional Assays for Cholinergic Activity

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at cholinergic receptors.

A. Muscarinic Receptors (GPCRs) - Calcium Flux Assay:

Principle: M1, M3, and M5 receptors couple to Gq proteins, leading to an increase in intracellular calcium ([Ca²⁺]i) upon agonist stimulation.[8] This change can be measured using a calcium-sensitive fluorescent dye.

Procedure:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the test compound at various concentrations.

  • Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates an increase in [Ca²⁺]i.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like carbachol.

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a fixed concentration of a known agonist (e.g., carbachol at its EC₈₀). A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the pA₂ value.

B. Nicotinic Receptors (Ion Channels) - Ion Flux Assay:

Principle: nAChRs are ligand-gated ion channels. Their activation by an agonist allows the influx of cations like Na⁺ and Ca²⁺ (and the efflux of K⁺). This can be measured using ion-sensitive dyes or by monitoring the influx of a non-radioactive tracer ion like ⁸⁶Rb⁺.

Procedure:

  • Cell Culture: Use a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Assay Setup: Incubate the cells with the test compound.

  • Stimulation: Add a solution containing ⁸⁶Rb⁺ and a stimulant (if measuring antagonist activity).

  • Termination: Stop the influx after a short period and wash the cells to remove extracellular ⁸⁶Rb⁺.

  • Quantification: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ using a scintillation counter.

  • Data Analysis: Similar to the calcium flux assay, determine EC₅₀ and Emax for agonist activity or IC₅₀ for antagonist activity.

Hypothetical Functional Data:

CompoundM1 Agonism (EC₅₀, nM)M1 Efficacy (% of ACh)α4β2 Agonism (EC₅₀, nM)α4β2 Efficacy (% of Nicotine)
Acetylcholine500100%--
Nicotine--1,000100%
This compound 80065% (Partial Agonist)>10,000No activity

Part 3: In Vivo Evaluation

Following promising in vitro results, the next logical step is to assess the compound's effects in a living organism.

Protocol 4: Scopolamine-Induced Amnesia Model

Objective: To evaluate the ability of this compound to reverse cognitive deficits in a mouse model of amnesia.

Principle: Scopolamine is a non-selective muscarinic antagonist that induces transient memory impairment in rodents, mimicking some cognitive deficits of Alzheimer's disease. A potential cognitive enhancer should be able to ameliorate this effect.

Procedure:

  • Animals: Use adult male mice (e.g., C57BL/6).

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses. A control group receives the vehicle.

  • Amnesia Induction: After a set pre-treatment time (e.g., 30 minutes), administer scopolamine (or saline for the non-amnesic control group).

  • Behavioral Testing: After another interval (e.g., 30 minutes), assess memory performance using a standard behavioral paradigm, such as:

    • Passive Avoidance Test: Measures fear-motivated memory.

    • Morris Water Maze: Assesses spatial learning and memory.

    • Y-Maze: Evaluates short-term spatial working memory.

  • Data Analysis: Compare the performance of the test compound-treated groups to the scopolamine-treated and vehicle-treated control groups. A significant improvement in memory performance in the compound-treated group compared to the scopolamine-only group indicates potential cognitive-enhancing effects.

Part 4: Visualization and Data Presentation

Clear visualization of pathways and experimental workflows is crucial for understanding the rationale behind the research strategy.

Diagrams

Cholinergic_Signaling cluster_Presynaptic Presynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE AChE (Degradation) ACh_synapse->AChE M1_M3_M5 M1_M3_M5 ACh_synapse->M1_M3_M5 M2_M4 M2_M4 ACh_synapse->M2_M4 nAChR nAChR ACh_synapse->nAChR

Experimental_Workflow start Design & Synthesize This compound in_vitro In Vitro Evaluation start->in_vitro binding Receptor Binding Assays (M1-M5, nAChRs) in_vitro->binding functional Functional Assays (Agonist/Antagonist) in_vitro->functional sar SAR Analysis & Analog Synthesis binding->sar functional->sar sar->start Iterate in_vivo In Vivo Evaluation sar->in_vivo Promising Candidate cognitive_models Cognitive Models (e.g., Scopolamine) in_vivo->cognitive_models pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_opt Lead Optimization cognitive_models->lead_opt pk_pd->lead_opt

SAR_Strategy cluster_ester Ester Modification (R1) cluster_azetidine Azetidine Modification (R2) core { Core Scaffold | this compound} ester_chain Vary Chain Length (e.g., acetate, propanoate) core:f0->ester_chain Modify Ester ester_branch Introduce Branching (e.g., t-butyl ester) core:f0->ester_branch Modify Ester ester_bioisostere Bioisosteres (e.g., amide, oxadiazole) core:f0->ester_bioisostere Modify Ester n_sub N-Substitution (e.g., N-methyl, N-ethyl) core:f0->n_sub Modify Azetidine ring_sub Ring Substitution (e.g., 2-methyl) core:f0->ring_sub Modify Azetidine

References

  • Holladay, M. W., Bai, H., Li, Y., Lin, N. H., Daanen, J. F., Ryther, K. B., ... & Arneric, S. P. (1998). Structure-activity Studies Related to ABT-594, a Potent Nonopioid Analgesic Agent: Effect of Pyridine and Azetidine Ring Substitutions on Nicotinic Acetylcholine Receptor Binding Affinity and Analgesic Activity in Mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-802. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]

  • Patel, M., & Tzakas, F. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Muttenthaler, M., et al. (2021). The Role of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 64(17), 12345-12393.
  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
  • Decker, M. (2017). Designing Hybrids Targeting the Cholinergic System by Modulating the Muscarinic and Nicotinic Receptors: A Concept to Treat Alzheimer's Disease. Molecules, 22(11), 1933. [Link]

  • Caufield, W. L., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
  • Burgen, A. S. V. (1996). Muscarinic Receptors - an overview. Life Sciences, 58(22-23), 1937-1943.
  • Mutschler, E., & Lambrecht, G. (1989). Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester. Die Pharmazie, 44(10), 673-676. [Link]

  • Ringdahl, B. (1994). Muscarinic properties of compounds related to arecaidine propargyl ester. European Journal of Pharmacology, 262(3), 229-235. [Link]

  • Goyal, R., & Kuhad, A. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]

  • Caulfield, M. P. (1993). Muscarinic receptors—characterization, coupling and function. Pharmacology & Therapeutics, 58(3), 319-379.
  • Birdsall, N. J. M., & Hulme, E. C. (1983). Muscarinic receptor subclasses. Trends in Pharmacological Sciences, 4, 459-463.
  • Felder, C. C., et al. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333-4353.
  • Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Current Opinion in Pharmacology, 13(4), 629-636.
  • Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2020). Functionally selective and biased agonists of muscarinic receptors. Pharmacological Research, 152, 104598. [Link]

  • Jones, C. K., & Conn, P. J. (2008). Allosteric modulators of muscarinic acetylcholine receptors: a novel approach for the treatment of central nervous system disorders. British Journal of Pharmacology, 153(Suppl 1), S233-S242.
  • Eglen, R. M. (2005). Muscarinic receptor subtype pharmacology and physiology. Progress in Medicinal Chemistry, 43, 105-136.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Bartus, R. T., Dean, R. L., Beer, B., & Lippa, A. S. (1982). The cholinergic hypothesis of geriatric memory dysfunction. Science, 217(4558), 408-414.
  • Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology, 10(1), 69-99.
  • Näsman, J., & Nordgren, I. (1994). Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester. European Journal of Pharmaceutical Sciences, 2(3), 185-195.
  • Singh, S., & Kumar, V. (2017). Structure of azetidine-containing compounds found in nature. Chemistry of Heterocyclic Compounds, 53(8), 843-859. [Link]

Sources

Application Notes and Protocols for the Functionalization of 3-Azetidinyl 3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent three-dimensionality, conferred by its sp³-rich character, offers a distinct advantage over flat aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[1][4] The strained four-membered ring, with a ring strain of approximately 25.4 kcal/mol, provides a unique reactivity profile that can be harnessed for diverse chemical transformations.[5] This unique combination of properties makes azetidine-containing compounds highly sought after in the development of novel therapeutics. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine moiety to enhance their pharmacokinetic profiles and target engagement.[1]

3-Azetidinyl 3-methylbutanoate, the subject of this guide, is a versatile building block that combines the benefits of the azetidine core with a pendant ester functionality. This ester group can serve as a handle for further derivatization or can influence the biological activity of the final compound. The functionalization of this molecule, both at the nitrogen atom and potentially at the ring's carbon atoms, opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides a detailed guide to the key functionalization strategies for this compound, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the acylation of 3-hydroxyazetidine. This precursor is commercially available or can be synthesized through established routes.[6][7][8] The acylation can be achieved using 3-methylbutanoic anhydride (isovaleric anhydride) or 3-methylbutanoyl chloride in the presence of a suitable base.

Protocol 1: Synthesis via Acylation with 3-Methylbutanoic Anhydride

This protocol describes a practical approach for the synthesis of this compound from 3-hydroxyazetidine hydrochloride.

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • 3-Methylbutanoic anhydride[9]

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to liberate the free base.

  • Slowly add 3-methylbutanoic anhydride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is the most common site for functionalization, providing a straightforward entry point for introducing a wide range of substituents. The primary methods for N-functionalization include N-alkylation, N-arylation, and N-acylation.

N-Alkylation

N-alkylation introduces alkyl groups to the azetidine nitrogen. Reductive amination and direct alkylation are two of the most widely employed and effective methods.[1][7]

Reductive amination is a highly efficient and selective method that minimizes the risk of over-alkylation.[7]

Materials:

  • This compound (from Protocol 1)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow for N-Alkylation via Reductive Amination

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A This compound D Mix and Stir (1-2h) A->D B Aldehyde/Ketone B->D C DCM/DCE C->D E Add NaBH(OAc)₃ D->E F Reaction Mixture E->F Stir (4-16h) G Quench (NaHCO₃) F->G H Extraction (DCM) G->H I Wash & Dry H->I J Purification I->J K N-Alkylated Product J->K

Caption: Workflow for N-alkylation.

N-Arylation

The introduction of aryl or heteroaryl moieties onto the azetidine nitrogen is crucial for expanding the chemical diversity and is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the N-arylation of this compound using a palladium catalyst.

Materials:

  • This compound (from Protocol 1)

  • Aryl or heteroaryl halide (bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, ligand, and base.

  • Add the aryl or heteroaryl halide and this compound.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsReference
Pd₂(dba)₃ / BINAPNaOtBuToluene100Good to Excellent[10]
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane110Moderate to Good[11]

Table 1: Common Conditions for Palladium-Catalyzed N-Arylation of Azetidines.

N-Acylation

N-acylation introduces an acyl group to the azetidine nitrogen, forming an amide linkage. This is a robust and high-yielding transformation.

Materials:

  • This compound (from Protocol 1)

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl (if using Et₃N), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

C-H Functionalization of the Azetidine Ring

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules, offering an atom-economical alternative to traditional pre-functionalization approaches.[12][13] The functionalization of C(sp³)-H bonds in saturated heterocycles, however, can be challenging.[12][14]

For this compound, the primary sites for C-H functionalization are the C2 and C3 positions. The presence of the electron-withdrawing ester group at the C3 position is expected to influence the reactivity of the adjacent C-H bonds.

Directed C-H Functionalization

Transition metal-catalyzed, directing group-assisted C-H functionalization has emerged as a robust method for achieving site-selectivity.[15][16] For the azetidine ring in our target molecule, a directing group would typically be installed on the nitrogen atom.

Conceptual Framework for Directed C-H Functionalization

A Azetidine Substrate B Installation of Directing Group (DG) on Nitrogen A->B C N-DG Azetidine B->C E C-H Activation at C2 or C3 C->E Coordination D Transition Metal Catalyst (e.g., Pd, Ru) D->E G Functionalized Azetidine E->G Reductive Elimination F Coupling Partner F->G H Removal of Directing Group G->H I Final Product H->I

Caption: Directed C-H functionalization.

While a specific protocol for the C-H functionalization of this compound has not been extensively reported, the following represents a plausible approach based on established methodologies for related systems.

This hypothetical protocol is based on precedents for C-H functionalization of saturated heterocycles bearing electron-withdrawing groups.[16]

Materials:

  • N-protected this compound (e.g., N-Boc or other suitable directing group)

  • Aryl iodide (1.5-2.0 eq)

  • Pd(OAc)₂ (5-10 mol%)

  • Ligand (if necessary)

  • Oxidant (e.g., Ag₂CO₃, benzoquinone)

  • Anhydrous solvent (e.g., toluene, DCE)

Procedure:

  • Synthesize the N-protected this compound with a suitable directing group (e.g., picolinamide).

  • In a sealed tube, combine the N-protected substrate, aryl iodide, Pd(OAc)₂, and oxidant.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-130 °C for 24-48 hours.

  • Monitor the reaction for the formation of the C-H arylated product.

  • If successful, the directing group can be removed under appropriate conditions to yield the C3-arylated this compound.

Note: The regioselectivity (C2 vs. C3) and feasibility of this reaction would require experimental validation. The electron-withdrawing nature of the ester at C3 may disfavor C-H activation at this position.

Conclusion

This compound is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The functionalization of its azetidine ring, particularly at the nitrogen atom, is readily achievable through well-established and robust protocols. While direct C-H functionalization of the azetidine ring presents a more challenging yet potentially rewarding avenue for late-stage diversification, further investigation is required to establish efficient and selective methods for this specific substrate. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemistry of this promising scaffold.

References

  • Antermite, D., & Bull, J. A. (2019). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Synthesis, 51(17), 3171–3204. [Link]

  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5095. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring. Chemical Reviews, 108(10), 3988–4035. [Link]

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(23), 4273–4286. [Link]

  • Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V. K. (2019). Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society, 141(11), 4573–4578. [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Schnürch, M., Dastbaravardeh, N., Ghobrial, M., Mrozek, B., & Mihovilovic, M. D. (2011). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Current Organic Chemistry, 15(15), 2694–2730. [Link]

  • Otera, J., Orita, A., Tanahashi, C., & Kakuda, A. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. [Link]

  • Parts, R., et al. (2015). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 5(33), 21063–21072. [Link]

  • PubChem. (n.d.). Isovaleric anhydride. [Link]

  • Schindler, C. S. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Synthesis. [Link]

  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 554–573. [Link]

  • Wessjohann, L. A., et al. (2013). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 18(4), 4583–4601. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Ombito, J. O., et al. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. [Link]

  • Singh, M. S., & Singh, A. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47575-47608. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2012). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(17), 7549-7555. [Link]

  • Daugulis, O., et al. (2012). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium-Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 14(23), 5964-5967. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed N-Arylation of Amines and Amides. In Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation (pp. 673-742). John Wiley & Sons, Ltd. [Link]

  • PubChem. (n.d.). Isovaleric anhydride. [Link]

  • Google Patents. (1986).
  • Harris, M. C., & Buchwald, S. L. (2003). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Tetrahedron Letters, 44(13), 2885-2888. [Link]

Sources

Application Note: 3-Azetidinyl 3-methylbutanoate as a Novel Prodrug Moiety for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of clinically effective therapeutics is often hampered by suboptimal physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs), such as poor aqueous solubility, limited membrane permeability, and extensive first-pass metabolism.[1][2] The prodrug approach, wherein a bioreversible moiety is transiently attached to a parent drug, represents a powerful and widely adopted strategy to overcome these challenges.[3][4] This document introduces 3-Azetidinyl 3-methylbutanoate as a versatile and advantageous prodrug moiety. We provide the scientific rationale for its design, which leverages the unique attributes of both the azetidine scaffold and an aliphatic ester linker, alongside detailed protocols for its synthesis, characterization, and comprehensive in vitro and in vivo evaluation.

Introduction and Design Rationale

The core concept of a prodrug is to mask a specific functional group of a parent drug, altering its properties to favor absorption, distribution, metabolism, and excretion (ADME), followed by predictable cleavage in vivo to release the active API.[5] The this compound moiety is a thoughtfully designed system for attachment to hydroxyl- or carboxyl-containing drugs. Its design is rooted in two key components:

  • The Azetidine Scaffold: Azetidines, four-membered nitrogen-containing heterocycles, are considered "privileged" structures in medicinal chemistry.[6] Their inclusion is driven by several advantages:

    • Structural Rigidity & Improved Vectorial Projection: The strained ring introduces conformational constraint, leading to a more defined molecular shape that can improve target binding selectivity.[7]

    • Enhanced Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, which can serve to improve aqueous solubility, a critical factor for formulation and dissolution.[6][7]

    • Metabolic Stability: The azetidine ring itself is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially reducing the formation of unwanted metabolites.[6][7]

  • The 3-Methylbutanoate (Isovalerate) Ester Linker: Ester-based prodrugs are the most common type, primarily due to the ubiquitous nature of esterase enzymes in the body (e.g., in the plasma, liver, and intestinal wall) that can hydrolyze the ester bond.[3][8] The 3-methylbutanoate group specifically offers:

    • Increased Lipophilicity: Masking a polar hydroxyl or carboxyl group with this aliphatic ester significantly increases the molecule's lipophilicity, which is often correlated with enhanced passive diffusion across biological membranes like the intestinal epithelium.[9][10][11]

    • Predictable Enzymatic Cleavage: As a simple, sterically accessible ester, it is expected to be a good substrate for common carboxylesterases, allowing for efficient release of the parent drug following absorption.[8]

The combination of these two components creates a promoiety hypothesized to improve a drug's oral bioavailability by enhancing its solubility (via the azetidine nitrogen) and its membrane permeability (via the lipophilic ester), while ensuring efficient cleavage to the active form.

Figure 1: Prodrug Activation Mechanism Prodrug Drug-O-CO-CH₂-CH(CH₃)₂ (Attached to Azetidine) ActiveDrug Active Drug-OH Prodrug->ActiveDrug Hydrolysis Byproduct 3-Azetidinyl 3-methylbutanoic acid (Byproduct) Prodrug->Byproduct Release Esterase Esterase (e.g., Carboxylesterase) Esterase->Prodrug Catalyzes

Caption: Enzymatic cleavage of the prodrug by esterases.

Synthesis and Characterization Protocol

This section outlines a general, hypothetical procedure for the synthesis of a this compound prodrug from a parent molecule containing a hydroxyl group (Drug-OH).

Protocol 2.1: Synthesis via Esterification

Objective: To covalently link the 3-(3-methylbutanoyl)azetidine-1-carbonyl chloride promoiety to a parent drug (Drug-OH).

Materials:

  • Parent Drug (Drug-OH)

  • 1-(tert-Butoxycarbonyl)azetidin-3-ol

  • 3-Methylbutanoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Oxalyl chloride

  • Pyridine

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Methodology:

  • Step 1: Synthesis of Boc-protected Azetidinyl Ester

    • Dissolve 1-(tert-Butoxycarbonyl)azetidin-3-ol (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C.

    • Add 3-methylbutanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield tert-butyl 3-(3-methylbutanoyloxy)azetidine-1-carboxylate.

  • Step 2: Deprotection of the Azetidine Nitrogen

    • Dissolve the product from Step 1 in DCM (approx. 0.1 M).

    • Add TFA (5-10 eq) and stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by LC-MS).

    • Remove the solvent and excess TFA in vacuo to yield this compound as a TFA salt.

  • Step 3: Coupling to the Parent Drug

    • Dissolve the parent drug (Drug-OH) (1.0 eq) and a non-nucleophilic base like pyridine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C.

    • In a separate flask, prepare the acid chloride of the promoiety or use a standard coupling agent like HATU. For this example, we proceed with direct coupling.

    • Add the this compound TFA salt (1.2 eq) and a coupling agent such as EDC/DMAP to the solution of the parent drug.

    • Stir the reaction at room temperature for 16-24 hours.

    • Monitor the formation of the final prodrug by LC-MS.

    • Upon completion, perform an aqueous workup as described in Step 1.

    • Purify the final prodrug product by flash column chromatography or preparative HPLC.

  • Step 4: Characterization

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the purity of the final compound using HPLC (target >95%).

Figure 2: General Synthesis Workflow cluster_0 Preparation of Promoieties cluster_1 Final Coupling and Purification BocAzetidinol Boc-Azetidinol Esterification Step 1: Esterification BocAzetidinol->Esterification Isovaleryl 3-Methylbutanoyl Chloride Isovaleryl->Esterification ProtectedEster Protected Azetidinyl Ester Esterification->ProtectedEster Deprotection Step 2: Boc Deprotection ProtectedEster->Deprotection AzetidinylEster Azetidinyl Ester (TFA Salt) Deprotection->AzetidinylEster Coupling Step 3: Coupling Reaction AzetidinylEster->Coupling ParentDrug Parent Drug (Drug-OH) ParentDrug->Coupling CrudeProdrug Crude Prodrug Coupling->CrudeProdrug Purification Purification (Chromatography) CrudeProdrug->Purification FinalProdrug Final Prodrug (>95% Purity) Purification->FinalProdrug

Caption: High-level workflow for the synthesis of the target prodrug.

Evaluation of Physicochemical Properties

A successful prodrug must exhibit improved physicochemical properties compared to its parent. The following protocols are essential for initial screening.

Table 1: Anticipated Physicochemical Profile
PropertyParent Drug (Drug-OH)This compound ProdrugRationale for Change
Molecular Weight XX + ~156 DaAddition of the promoiety.
Aqueous Solubility LowModerate to HighThe basic azetidine nitrogen can be protonated, forming a salt and increasing solubility.[6]
LogD (pH 7.4) High or LowIncreasedThe aliphatic ester masks a polar group, increasing lipophilicity.[9][12]
Chemical Stability StableMust be determinedThe ester bond may be susceptible to pH-dependent hydrolysis.
Protocol 3.1: Chemical Stability Assessment

Objective: To determine the prodrug's stability in aqueous solutions mimicking physiological pH conditions.

Methodology:

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (blood).[13]

  • Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO).

  • Spike the prodrug into each buffer to a final concentration of 1-10 µM (ensure final DMSO concentration is <0.5%).

  • Incubate samples at 37°C.[8]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS to quantify the remaining percentage of the prodrug.

  • Calculate the half-life (t₁/₂) of the prodrug at each pH. An ideal prodrug should be reasonably stable in the acidic stomach but may show some hydrolysis in the intestine and blood.[14][15]

In Vitro Evaluation of Prodrug Efficacy

The primary goal of in vitro testing is to confirm that the prodrug is efficiently converted to the parent drug by metabolic enzymes and can permeate biological membranes.

Figure 3: In Vitro Evaluation Workflow cluster_stability Metabolic Stability & Conversion cluster_permeability Permeability Assessment ProdrugCandidate Prodrug Candidate Plasma Protocol 4.1: Plasma Stability ProdrugCandidate->Plasma Assess conversion rate Microsomes Protocol 4.2: Liver Microsome Stability ProdrugCandidate->Microsomes Assess hepatic conversion Caco2 Protocol 4.3: Caco-2 Permeability ProdrugCandidate->Caco2 Assess membrane flux Decision Proceed to In Vivo Studies? Plasma->Decision Microsomes->Decision Caco2->Decision

Caption: A decision-gated workflow for in vitro prodrug screening.

Protocol 4.1: Plasma Stability Assay

Objective: To measure the rate of enzymatic hydrolysis of the prodrug to the parent drug in plasma.

Methodology:

  • Thaw frozen human plasma (or other species of interest) at 37°C.[16]

  • Pre-warm the plasma in a shaking water bath at 37°C for 5 minutes.

  • Initiate the reaction by adding the prodrug (from a concentrated stock in DMSO) to the plasma to a final concentration of 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots (e.g., 50 µL) and immediately mix with 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard to precipitate proteins and stop the reaction.[16]

  • Vortex the samples and centrifuge at high speed (e.g., >12,000 g) for 10 minutes.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the disappearance of the prodrug and the appearance of the parent drug over time.

  • Data Analysis: Plot the natural log of the remaining prodrug concentration versus time. The slope of the line (-k) is used to calculate the half-life (t₁/₂ = 0.693/k). A rapid half-life (e.g., < 60 minutes) is often desirable, indicating efficient conversion.[3]

Protocol 4.2: Caco-2 Permeability Assay

Objective: To assess the membrane permeability of the prodrug, a key indicator of potential oral absorption.[17]

Methodology:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Add the test compound (prodrug or parent drug as a control) to the apical (AP, donor) chamber. Include a marker for membrane integrity (e.g., Lucifer yellow).

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL, receiver) chamber. Replace the sampled volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Analyze the concentration of the prodrug and any formed parent drug in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Interpretation: A higher Papp value for the prodrug compared to the parent drug indicates that the moiety successfully enhanced membrane permeability.[18][19] It is also crucial to measure the conversion of the prodrug to the parent drug within the Caco-2 system.[20]

In Vivo Pharmacokinetic (PK) Evaluation

The definitive test of a prodrug strategy is its performance in a living system. The goal is to demonstrate enhanced systemic exposure (bioavailability) of the parent drug when administered as the prodrug.

Protocol 5.1: Oral Bioavailability Study in Rats

Objective: To compare the pharmacokinetic profile of the parent drug after oral administration of the prodrug versus oral administration of the parent drug itself.

Methodology:

  • Fast male Sprague-Dawley rats overnight.

  • Divide animals into two groups (n=3-5 per group).

  • Group 1 (Control): Administer the parent drug orally (e.g., via gavage) in a suitable vehicle.

  • Group 2 (Test): Administer an equimolar dose of the prodrug orally in the same vehicle.

  • Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis. It is critical to use collection tubes with an esterase inhibitor (e.g., sodium fluoride) if the prodrug is highly unstable in blood to accurately measure its concentration.[21]

  • Analyze plasma samples for the concentrations of both the prodrug and the parent drug using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the parent drug versus time for both groups.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • Calculate the relative oral bioavailability (Frel) = [AUC(prodrug group) / Dose(prodrug group)] / [AUC(parent group) / Dose(parent group)] * 100%.

    • A significant increase in the AUC and Frel for the prodrug group demonstrates the success of the strategy.[22][23]

Conclusion

The this compound moiety presents a compelling, rationally designed option for prodrug development. It combines the favorable physicochemical and metabolic properties of the azetidine ring with the well-established permeability-enhancing and cleavable nature of an aliphatic ester. The protocols detailed herein provide a comprehensive framework for synthesizing and validating prodrugs based on this moiety, from initial chemical characterization to definitive in vivo pharmacokinetic studies. Researchers can apply this strategy to a wide range of parent molecules, potentially unlocking the therapeutic potential of compounds previously limited by poor drug-like properties.

References

  • Yuan, H., Li, N., & Lai, Y. (2009). Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs. Drug Metabolism and Disposition, 37(7), 1443-7. ([Link])

  • Hoppe, E., et al. (2014). A Novel Strategy for ADME Screening of Prodrugs: Combined Use of Serum and Hepatocytes to Integrate Bioactivation and Clearance, and Predict Exposure to Both Active and Prodrug to the Systemic Circulation. ResearchGate. ([Link])

  • Crouch, M. L., et al. (2003). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 185(5), 1716-1723. ([Link])

  • Li, Y., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. ([Link])

  • Wen, X., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 12(10), 3216-3223. ([Link])

  • Vooturi, S., et al. (2015). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Molecules, 20(11), 20659-20675. ([Link])

  • Occhetta, P., et al. (2022). Microphysiological Drug-Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia. bioRxiv. ([Link])

  • Crouch, M. L., et al. (2003). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. ResearchGate. ([Link])

  • Cai, X. (2020). Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. YouTube. ([Link])

  • McQuade, T. J., et al. (2017). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS Medicinal Chemistry Letters, 8(11), 1149-1153. ([Link])

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals, 17(5), 633. ([Link])

  • Kumar, S., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 25(8), 978-84. ([Link])

  • Zhang, W., et al. (2022). Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Formation. Journal of the American Chemical Society, 144(3), 1279-1287. ([Link])

  • Horváth, A., et al. (2003). Efficient route to (S)-azetidine-2-carboxylic acid. Tetrahedron: Asymmetry, 14(10), 1319-1323. ([Link])

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. ([Link])

  • Rautio, J., & Pieper, M. (2018). Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. ([Link])

  • Zhang, Y., et al. (2022). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Pharmaceutics, 14(11), 2496. ([Link])

  • Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. ([Link])

  • Kahns, A. H., & Bundgaard, H. (1993). An in-vitro and in-vivo correlative approach to the evaluation of ester prodrugs to improve oral delivery of propranolol. Journal of Pharmacy and Pharmacology, 45(4), 246-52. ([Link])

  • Babusis, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. ResearchGate. ([Link])

  • Dias, A. D. S., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. International Journal of Molecular Sciences, 25(5), 2691. ([Link])

  • Sharma, G., et al. (2020). Prodrugs with Improved Lipophilicity and Permeability. In Prodrugs Design and Clinical Applications. ([Link])

  • Wang, B., et al. (1999). Synthesis of an esterase-sensitive cyclic prodrug of a model hexapeptide having enhanced membrane permeability and enzymatic stability using a 3-(2'-hydroxy-4',6'-dimethylphenyl)-3,3-dimethyl propionic Acid promoiety. Methods in Molecular Medicine, 23, 53-69. ([Link])

  • McCluskey, A., et al. (2014). Prodrugs of the Archetypal Dynamin Inhibitor Bis-T-22. ChemistryOpen, 3(4), 147-153. ([Link])

  • Selvita. (n.d.). Stability Studies. Selvita. ([Link])

  • Banerjee, R., et al. (2003). Synthesis of a Prodrug Designed to Release Multiple Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase and an Alkylating Agent: A Novel Tumor Targeting Concept. Journal of Medicinal Chemistry, 46(25), 5546-51. ([Link])

  • ResearchGate. (n.d.). Examples of prodrugs for enhanced lipophilicity. ResearchGate. ([Link])

  • Ferreira, M. J., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(13), 2521. ([Link])

  • Zhang, T., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(10), 1756. ([Link])

  • Micheli, F., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6886-90. ([Link])

  • Parmar, D. R., et al. (2022). Examples of biologically active drug leads containing azetidine. ResearchGate. ([Link])

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. ([Link])

  • Rzepa, H. (2013). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. Henry Rzepa's Blog. ([Link])

  • Archives of Pharmacy Practice. (2018). Regulation of stability studies to enhance the efficiency of drug registrations to regulatory authorities. Archives of Pharmacy Practice, 9(1), 1-8. ([Link])

  • Islam, M. R., et al. (2021). Highly Efficient Prodrugs: Design and Therapeutic Applications. Current Pharmaceutical Design, 27(10), 1269-1287. ([Link])

  • Somayaji, V., & Knaus, E. E. (2012). Determination of the Permeability Characteristics of Two Sulfenamide Prodrugs of Linezolid Across Caco-2 Cells. Journal of Pharmaceutical Sciences, 101(12), 4479-86. ([Link])

  • Kumar, V., et al. (2019). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 62(17), 7954-7974. ([Link])

  • General Administration of Stability. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. ([Link])

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. ([Link])

  • Kumar, P., et al. (2015). Synthesis and Characterization of Novel Amino Acid Prodrug of Rosiglitazone. Journal of Nanomedicine & Biotherapeutic Discovery, 5(2). ([Link])

  • LibreTexts Chemistry. (2015). 20.4: Chemistry of Esters. ([Link])

  • World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products. World Health Organization. ([Link])

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. ([Link])

Sources

LC-MS/MS analysis of 3-Azetidinyl 3-methylbutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 3-Azetidinyl 3-methylbutanoate using LC-MS/MS

Abstract

This comprehensive technical guide details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The azetidine moiety, a privileged scaffold in medicinal chemistry, combined with an ester functional group, presents unique analytical challenges and opportunities.[1] This document provides an in-depth exploration of the method development process, from sample preparation and chromatographic separation to mass spectrometric detection and validation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind each choice to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative for Azetidine-Ester Hybrids

This compound is a bifunctional molecule featuring a strained four-membered azetidine ring and an ester group. The azetidine ring provides structural rigidity and can improve physicochemical properties such as aqueous solubility, while the ester functionality offers potential as a prodrug moiety, cleaved by endogenous esterases to release an active compound.[1] The accurate quantification of such molecules in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolism studies during drug discovery and development.

LC-MS/MS stands as the gold standard for such bioanalytical challenges due to its exceptional sensitivity, selectivity, and speed.[2][3][4] This guide presents a validated method tailored to the specific chemical properties of this compound, ensuring reliable data for critical decision-making in pharmaceutical research.

Analyte Physicochemical Properties & Methodological Considerations

A foundational understanding of the analyte's properties is critical for developing a successful LC-MS/MS method.[5][6]

PropertyValue / PredictionRationale & Implication for Analysis
Chemical Structure The structure contains a tertiary amine within the azetidine ring and an ester linkage.
Molecular Weight 157.21 g/mol [1]Suitable for standard small molecule LC-MS/MS analysis.
CAS Number 1219948-57-8[1]For unambiguous identification.
Predicted pKa ~8.0 - 9.0The azetidine nitrogen is basic and will be protonated at acidic to neutral pH. This strongly suggests positive mode electrospray ionization (ESI+) will be highly efficient.
Predicted logP ~0.5 - 1.5The molecule is moderately polar. This polarity requires specific chromatographic strategies to achieve adequate retention on LC columns.[7][8]

Based on these properties, the analytical strategy will employ:

  • Positive Mode Electrospray Ionization (ESI+) to leverage the basicity of the azetidine nitrogen for sensitive detection.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary separation technique to ensure robust retention of this polar analyte.[11][12]

  • Multiple Reaction Monitoring (MRM) for selective and sensitive quantification, a hallmark of tandem mass spectrometry.[13]

Comprehensive Analytical Workflow

The end-to-end process, from sample handling to final data output, is a self-validating system designed for accuracy and efficiency.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis LC-MS/MS Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt (e.g., Plasma, Urine) IS_Spike Internal Standard (IS) Spiking Sample->IS_Spike Sample_Prep Sample Preparation (Protein Precipitation or SPE) IS_Spike->Sample_Prep LC_Separation HILIC Separation Sample_Prep->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM Mode) MS_Ionization->MS_Analysis Data_Processing Data Processing (Integration & Quantification) MS_Analysis->Data_Processing Validation Method Validation (Accuracy, Precision, etc.) Data_Processing->Validation Report Final Report Generation Validation->Report

Caption: Overall workflow for the analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d7

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Human Plasma (or other relevant biological matrix)

Protocol 1: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a rapid and effective method for cleaning up high-protein matrices like plasma or serum.[14]

Rationale: This "dilute and crash" method is chosen for its simplicity and high throughput. Acetonitrile is an effective precipitating agent and is also a strong solvent in HILIC chromatography, making the resulting supernatant directly compatible with the initial mobile phase conditions.

Step-by-Step Procedure:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).

  • Pipette 50 µL of the biological sample (e.g., human plasma) into the corresponding tube.

  • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in 50:50 ACN:Water).

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

4.3.1. Liquid Chromatography (LC) Conditions

Rationale: HILIC is selected over traditional reversed-phase chromatography due to the polar nature of the analyte.[11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. A water layer is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase, providing excellent retention for polar compounds.[12]

ParameterRecommended Condition
LC System High-performance or Ultra-high-performance LC system
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min)

4.3.2. Mass Spectrometry (MS) Conditions

Rationale: ESI in positive mode is used to protonate the basic azetidine nitrogen, forming the precursor ion [M+H]⁺. A triple quadrupole mass spectrometer is used in MRM mode for its superior selectivity and sensitivity, which is achieved by monitoring a specific fragmentation reaction for the analyte.[13]

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon

4.3.3. Optimized MRM Transitions

The following MRM transitions should be optimized by infusing a standard solution of the analyte and its SIL-IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 158.157.1 (Quantifier)10015
158.1102.1 (Qualifier)10012
SIL-IS (-d7) 165.164.110015

Predicted Fragmentation Pathway

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺) is expected to follow characteristic ester fragmentation pathways.[15][16] The primary fragmentation is predicted to be the cleavage of the ester bond, leading to the formation of a stable acylium ion or loss of the neutral ester group.

Fragmentation_Pathway cluster_main cluster_frags Parent [M+H]⁺ m/z 158.1 (Protonated this compound) Frag1 Product Ion 1 m/z 102.1 (Protonated 3-methylbutanoic acid) Parent->Frag1 Loss of Azetidine Frag2 Product Ion 2 m/z 57.1 (Azetidinyl fragment) Parent->Frag2 Loss of 3-methylbutanoate

Caption: Predicted fragmentation of protonated this compound.

Method Validation Protocol

The analytical method must be validated to demonstrate its fitness for the intended purpose, following guidelines from regulatory bodies like the FDA.[17][18]

Validation ParameterPurpose & Acceptance Criteria
Selectivity Assess interference from endogenous matrix components. Response in blank matrix should be <20% of the LLOQ response.[18]
Linearity & Range Establish the relationship between concentration and response. A calibration curve with ≥6 non-zero points is analyzed. A linear regression (1/x² weighting) should yield an r² > 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and their variability. Assessed at LLOQ, Low, Mid, and High QC levels (n=6). Accuracy within ±15% (±20% at LLOQ) of nominal; Precision (CV%) ≤15% (≤20% at LLOQ).
Matrix Effect Evaluate the ion suppression or enhancement from the biological matrix. Calculated by comparing analyte response in post-extraction spiked matrix vs. neat solution. CV% of the IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction process. Calculated by comparing analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. Should be consistent and reproducible.
Stability Assess analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the The detailed protocols for sample preparation, HILIC-based chromatographic separation, and optimized MS/MS detection are designed for high sensitivity, selectivity, and robustness. By explaining the causality behind experimental choices and grounding the methodology in established scientific principles and regulatory standards, this guide serves as an authoritative resource for professionals in drug development. Adherence to the described validation procedures will ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Analytica Chimica Acta. (2014). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. [Link]

  • Royal Society of Chemistry. (2020). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. [Link]

  • ResearchGate. Collision-induced dissociation mass spectra of wax ester standards. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Journal of Mass Spectrometry. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. [Link]

  • Waters Corporation. HPLC Separation Modes. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Analytical and Bioanalytical Chemistry. (2003). Fast LC/MS in the analysis of small molecules. [Link]

  • AxisPharm. Small Molecule Analysis. [Link]

  • Drug Discovery Today. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • YouTube. (2021). Ionization Methods in Mass Spectrometry. [Link]

  • Journal of Mass Spectrometry. (2018). Ionization methods for the mass spectrometry of organometallic compounds. [Link]

  • Mass Spectrometry Reviews. (2021). Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 3-Azetidinyl 3-methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Azetidine Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of biologically active molecules. Derivatives of 3-Azetidinyl 3-methylbutanoate, in particular, present a compelling chemical space for the discovery of novel therapeutics. Their structural features suggest potential interactions with a variety of biological targets, including enzymes and G protein-coupled receptors (GPCRs). High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules that modulate a specific biological target or pathway.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the identification and characterization of bioactive this compound derivatives.

Strategic Assay Selection: Aligning Technology with Biology

The choice of an appropriate HTS assay format is paramount and should be driven by the hypothesized biological target of the this compound derivatives. While specific targets for this novel chemical series are yet to be fully elucidated, their structural motifs allow us to propose several plausible target classes, including proteases, kinases, and GPCRs. This guide will focus on three widely applicable and robust HTS technologies: fluorescence-based assays, luminescence-based assays, and label-free detection methods.

I. Fluorescence-Based Assays: A Versatile Approach for Enzyme Inhibition

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, rapid read times, and cost-effectiveness.[4][5] These assays are particularly well-suited for screening enzyme inhibitors.[6][7]

Core Principle: A fluorogenic substrate, which is non-fluorescent or minimally fluorescent, is enzymatically converted into a highly fluorescent product. Inhibitors of the enzyme will prevent or reduce this conversion, resulting in a diminished fluorescent signal.

Application Example: Screening for Protease Inhibitors

  • Rationale: Many proteases are implicated in disease pathogenesis, making them attractive drug targets. A this compound derivative could potentially act as a competitive or non-competitive inhibitor of a specific protease.

  • Assay Design: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[5] Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Experimental Workflow: Fluorescence-Based Protease Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions dispense_compounds Dispense 3-Azetidinyl 3-methylbutanoate Derivatives (and Controls) into 384-well Plate prep_reagents->dispense_compounds dispense_enzyme Add Enzyme Solution to Each Well dispense_compounds->dispense_enzyme incubate_1 Pre-incubate Compounds with Enzyme dispense_enzyme->incubate_1 add_substrate Initiate Reaction by Adding FRET Substrate incubate_1->add_substrate incubate_2 Incubate at Optimal Temperature add_substrate->incubate_2 read_plate Measure Fluorescence Intensity (e.g., Ex/Em = 485/520 nm) incubate_2->read_plate analyze_data Normalize Data and Calculate % Inhibition read_plate->analyze_data hit_selection Identify 'Hit' Compounds analyze_data->hit_selection

Caption: Workflow for a fluorescence-based protease inhibition HTS assay.

Protocol: High-Throughput Screening for Protease Inhibitors

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer optimal for the target protease activity (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20).
  • Enzyme Stock Solution: Prepare a concentrated stock of the purified protease in assay buffer. The final concentration used in the assay should be determined during assay development to ensure a linear reaction rate.
  • Substrate Stock Solution: Dissolve the FRET peptide substrate in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.
  • Compound Plates: Prepare 384-well plates containing the this compound derivative library, typically at a concentration of 10 mM in DMSO. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

2. Assay Procedure (384-well format):

  • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the corresponding wells of a black, low-volume 384-well assay plate.
  • Add 10 µL of the diluted enzyme solution to all wells.
  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
  • Initiate the enzymatic reaction by adding 10 µL of the diluted FRET substrate to all wells. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.
  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes. The incubation time should be within the linear range of the reaction.
  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis and Hit Identification:

  • Normalization: Normalize the raw fluorescence data. The signal from the negative control wells (DMSO) represents 0% inhibition, while the signal from a saturating concentration of a known potent inhibitor (or no enzyme control) represents 100% inhibition.
  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
  • Hit Selection: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits".[8]

II. Luminescence-Based Assays: High Sensitivity for GPCR Signaling

Luminescence-based assays are renowned for their exceptional sensitivity and low background, making them ideal for detecting subtle changes in cellular signaling pathways, such as those initiated by G protein-coupled receptors (GPCRs).[9][10][11]

Core Principle: These assays often utilize a luciferase enzyme that produces light through the oxidation of a substrate. The activity of the luciferase can be coupled to a specific cellular event, such as changes in second messenger levels (e.g., cAMP) or protein-protein interactions.[12]

Application Example: Screening for GPCR Modulators

  • Rationale: GPCRs are a major class of drug targets.[12] this compound derivatives may act as agonists or antagonists of a specific GPCR.

  • Assay Design: A common approach is to use a cell line engineered to express the target GPCR and a reporter system, such as a split-luciferase biosensor that measures the interaction between the activated GPCR and β-arrestin.[13] Upon agonist binding to the GPCR, β-arrestin is recruited, bringing the two halves of the luciferase into close proximity and reconstituting its activity, which generates a luminescent signal. Antagonists would block this effect.

Experimental Workflow: Luminescence-Based GPCR β-Arrestin Recruitment Assay

G cluster_prep Cell & Compound Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection & Analysis seed_cells Seed Engineered Cells into 384-well White Opaque Plates incubate_cells Incubate Cells Overnight seed_cells->incubate_cells add_compounds Add Compounds (and Controls) to Cells incubate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of This compound Derivatives prepare_compounds->add_compounds incubate_treatment Incubate for a Defined Period add_compounds->incubate_treatment add_reagent Add Luciferase Substrate Reagent incubate_treatment->add_reagent incubate_reagent Short Incubation at Room Temp add_reagent->incubate_reagent read_luminescence Measure Luminescence incubate_reagent->read_luminescence analyze_data Normalize and Analyze Data (EC50/IC50 determination) read_luminescence->analyze_data

Caption: Workflow for a luminescence-based GPCR β-arrestin recruitment HTS assay.

Protocol: High-Throughput Screening for GPCR Modulators

1. Cell Culture and Plating:

  • Culture a stable cell line co-expressing the target GPCR fused to one fragment of a split luciferase and β-arrestin fused to the complementary fragment.
  • Seed the cells into white, opaque 384-well plates at an optimized density and allow them to attach and grow overnight.

2. Assay Procedure:

  • Prepare serial dilutions of the this compound derivatives and control compounds (known agonist and antagonist).
  • Remove the culture medium from the cell plates and add assay buffer.
  • Add the compounds to the wells. For antagonist screening, pre-incubate the compounds before adding a known agonist at its EC₈₀ concentration.
  • Incubate the plates at 37°C for a predetermined time (e.g., 60-90 minutes).
  • Equilibrate the plates to room temperature.
  • Add a "glow-type" luciferase substrate reagent that lyses the cells and provides the necessary components for the luminescent reaction.
  • Incubate for 10-20 minutes at room temperature to allow the signal to stabilize.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Agonist Screening: Normalize the data to a positive control agonist (100% activation) and vehicle control (0% activation). Plot the dose-response curves and calculate the EC₅₀ values for active compounds.
  • Antagonist Screening: Normalize the data to the signal produced by the agonist alone (0% inhibition) and the vehicle control (100% inhibition). Plot the dose-response curves and calculate the IC₅₀ values for inhibitory compounds.

III. Label-Free Assays: A Physiological Approach to Cellular Responses

Label-free technologies offer the advantage of measuring cellular responses in a more physiologically relevant context, as they do not require genetic engineering of cells or the use of exogenous labels that could interfere with normal cellular processes.[14]

Core Principle: These assays detect changes in cell morphology, adhesion, or mass distribution upon compound treatment. A common label-free technology is dynamic mass redistribution (DMR), which uses optical biosensors to detect minute changes in the local refractive index near the cell surface, reflecting the redistribution of cellular contents in response to receptor activation.[15]

Application Example: Phenotypic Screening of this compound Derivatives

  • Rationale: When the specific molecular target is unknown, a phenotypic screen can identify compounds that elicit a desired cellular response. Label-free assays are well-suited for this, as they provide an integrated readout of cellular signaling.

  • Assay Design: Cells endogenously expressing a range of potential targets are grown on the surface of the biosensor in a microplate. The addition of a bioactive this compound derivative will induce a specific DMR signal, which serves as a "fingerprint" of the cellular response.

Data Presentation and Quality Control

Regardless of the assay format, rigorous data quality control is essential for a successful HTS campaign.[3][16] Key parameters should be monitored for each assay plate.

Parameter Description Acceptance Criteria Reference
Z'-Factor A statistical measure of the separation between the positive and negative controls, indicating the robustness of the assay.Z' > 0.5 for a robust assay[17]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.Typically > 3, but assay dependent[18]
Coefficient of Variation (%CV) A measure of the variability of the control signals.%CV < 20%[16]

Primary hits identified from the HTS campaign should be subjected to a series of secondary and counter-screens to confirm their activity, determine their potency and selectivity, and rule out assay artifacts.[8]

Conclusion

The discovery of novel therapeutics from the this compound chemical series requires a well-designed and robust HTS strategy. By carefully selecting an assay format—be it fluorescence-based for enzyme targets, luminescence-based for GPCRs, or label-free for phenotypic screening—researchers can efficiently identify promising lead compounds. The protocols and workflows outlined in this guide provide a solid foundation for initiating such a screening campaign. Adherence to rigorous assay validation and data analysis principles will ensure the identification of high-quality hits, paving the way for successful hit-to-lead optimization and subsequent drug development.

References

  • Cooper, M. A. (2003). Label-free screening of biomolecular interactions. Analytical and Bioanalytical Chemistry, 377(5), 834-842. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Vastag, B. (2003). High-throughput screening for enzyme inhibitors. Methods in Molecular Biology, 221, 237-245. [Link]

  • BellBrook Labs. (n.d.). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. Retrieved from [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Giepmans, B. N., et al. (2006). The FRET-based biosensors. Science, 312(5771), 217-224. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127-136. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Audet, M., & Bouvier, M. (2012). BRET assays to study GPCRs. Methods in Molecular Biology, 859, 137-153. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Fang, Y. (2011). Label-free drug discovery. Frontiers in Pharmacology, 2, 33. [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]

  • Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry, 79(21), 8207-8213. [Link]

  • Milligan, G. (2019). G protein-coupled receptor hetero-dimerization: contribution to pharmacology and function. British Journal of Pharmacology, 176(14), 2347-2358. [Link]

  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Taipale, M., et al. (2010). A practical guide to assay development and high-throughput screening in drug discovery. Anticancer Research, 30(6), 2363-2372. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Copeland, R. A. (2005). High-throughput screening for enzyme inhibitors. Current Opinion in Chemical Biology, 9(5), 425-430. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Southern, C., et al. (2013). The application of cell-based assays to accelerate drug development for G protein-coupled receptors. Expert Opinion on Drug Discovery, 8(10), 1261-1273. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with these valuable, strained heterocyclic scaffolds. The inherent ring strain of the four-membered azetidine ring, while imparting unique and desirable properties to bioactive molecules, also presents significant synthetic hurdles.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into common problems, their underlying causes, and robust troubleshooting strategies.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of 3-substituted azetidines in a practical question-and-answer format.

Q1: My intramolecular cyclization to form the azetidine ring is giving very low yields. What are the likely causes and how can I fix it?

A1: Low yields in intramolecular cyclization are the most frequently reported issue. The difficulty stems from the high activation energy required to form a strained four-membered ring and competition from more favorable side reactions.[1][4] The primary culprits are typically competing elimination reactions, unfavorable reaction kinetics, and side reactions like dimerization.

Root Cause Analysis & Solutions:

  • Competition with Elimination: The classic approach of cyclizing a γ-amino halide is often plagued by E2 elimination, especially with strong, small bases.[4]

    • Expert Insight: The choice of leaving group (LG) is critical. While halides are common, they are also excellent substrates for elimination. Sulfonates (OMs, OTs, OTs) are generally superior as they are better leaving groups and can favor the desired SN2 pathway.

    • Troubleshooting Protocol:

      • Switch the Leaving Group: If using a γ-amino chloride or bromide, convert the corresponding γ-amino alcohol to a mesylate (MsCl, Et₃N) or tosylate (TsCl, pyridine). Triflate (Tf₂O, pyridine) is an excellent but highly reactive option that may require lower temperatures.

      • Optimize the Base: Use a non-nucleophilic, sterically hindered base to disfavor intermolecular reactions and deprotonation of the substrate leading to elimination. Potassium or sodium tert-butoxide is often effective. For sensitive substrates, milder inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetonitrile) can be successful.

      • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred to solvate the intermediate and promote the SN2 reaction.

  • Unfavorable Ring-Closing Energetics: The entropic cost of forming a four-membered ring is high.

    • Expert Insight: Applying the Thorpe-Ingold effect can dramatically improve cyclization efficiency. Introducing gem-disubstitution on the acyclic precursor pre-organizes the molecule into a conformation that favors ring closure.

    • Troubleshooting Protocol: If your synthetic route allows, consider precursors with gem-disubstitution at the 1, 2, or 3-position relative to the amine and leaving group.

  • Intermolecular Dimerization/Polymerization: If the rate of intermolecular reaction is competitive with the intramolecular cyclization, oligomers and polymers will form, consuming starting material and reducing the yield of the desired monomeric azetidine.

    • Expert Insight: This is a concentration-dependent problem. Running the reaction under high-dilution conditions significantly favors the intramolecular pathway.

    • Detailed Protocol: High-Dilution Cyclization

      • Set up a reaction flask with the bulk of the solvent (e.g., 90% of the total volume) and the base, heated to the desired reaction temperature.

      • Dissolve the γ-amino halide/sulfonate precursor in the remaining solvent (10% of total volume).

      • Using a syringe pump, add the precursor solution to the stirred, heated base/solvent mixture over a prolonged period (e.g., 4-12 hours).

      • After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure full conversion.

Below is a workflow diagram to guide your troubleshooting process for low cyclization yields.

G start Low Cyclization Yield check_elimination Check for Elimination Side Products (e.g., by GC-MS or NMR) start->check_elimination elim_yes Elimination is significant check_elimination->elim_yes Yes elim_no Elimination is minor check_elimination->elim_no No change_lg 1. Change LG to OMs, OTs 2. Use milder/bulkier base (K₂CO₃, t-BuOK) elim_yes->change_lg check_dimer Check for Dimer/Polymer (High MW species in LC-MS) elim_no->check_dimer change_lg->check_dimer dimer_yes Dimerization is observed check_dimer->dimer_yes Yes dimer_no No significant dimerization check_dimer->dimer_no No high_dilution Implement High Dilution Protocol (Syringe Pump Addition) dimer_yes->high_dilution thermo_issue Consider Thermodynamic Barrier dimer_no->thermo_issue high_dilution->thermo_issue If yield is still low thorp_ingold Redesign precursor to incorporate gem-disubstitution (Thorpe-Ingold Effect) thermo_issue->thorp_ingold

Caption: Figure 1. Troubleshooting workflow for low cyclization yield.

Q2: I'm observing an unexpected isomer in my reaction, suggesting a rearrangement has occurred. What is happening?

A2: Rearrangements during azetidine synthesis often proceed through a bicyclic aziridinium ion intermediate, especially when starting from precursors like 3-bromoazetidines or during the cyclization of certain amino alcohols.[5] This strained intermediate can be attacked by a nucleophile (including the solvent) at two different carbons, leading to a mixture of the expected product and a rearranged isomer.

Mechanistic Insight:

Consider a scenario where an intramolecular nucleophilic displacement occurs first, forming a bicyclic aziridinium ion. A subsequent attack by a nucleophile (e.g., an alcohol solvent) can occur at either the original carbon or the adjacent carbon, leading to ring-opening and the formation of a rearranged 3-alkoxyazetidine side product.[5]

G cluster_main Aziridinium Ion Rearrangement cluster_products Nucleophilic Attack (NuH) start γ-Functionalized Amine Precursor aziridinium Bicyclic Aziridinium Ion Intermediate start->aziridinium Intramolecular Displacement product_A Expected 3-Substituted Azetidine aziridinium->product_A Attack at Cα product_B Rearranged Isomer aziridinium->product_B Attack at Cβ

Caption: Figure 2. Mechanism of aziridinium ion rearrangement.

Troubleshooting Strategies:

  • Solvent Choice: The choice of solvent can be critical. If you are observing alcoholysis (e.g., methanolysis), switch to a non-nucleophilic, aprotic solvent like THF, toluene, or DCM.[6]

  • Control of Nucleophiles: Ensure that no unintended nucleophiles are present in the reaction mixture. If the reaction involves an external nucleophile, its reactivity and concentration will influence the product ratio.

  • Temperature Control: Lowering the reaction temperature may suppress the formation of the aziridinium intermediate or favor one reaction pathway over the other.

Q3: My azetidine product seems to be decomposing during purification on a silica gel column. How can I purify it safely?

A3: This is a very common issue. The high ring strain of azetidines makes them susceptible to decomposition, particularly under acidic conditions.[7] Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the ring-opening of sensitive azetidines, especially those with N-H or acid-labile protecting groups like N-Boc.

Troubleshooting Purification:

  • Deactivate the Silica Gel: The most straightforward approach is to neutralize the silica gel before use.

    • Detailed Protocol: Silica Gel Deactivation

      • Prepare a slurry of your silica gel in a non-polar solvent (e.g., hexane or ethyl acetate).

      • Add 1-2% (v/v) of triethylamine (Et₃N) relative to the solvent volume.

      • Stir the slurry for 15-30 minutes.

      • Pack your column with the neutralized slurry as you normally would.

      • Add 0.5-1% Et₃N to your chromatography eluent to maintain the basicity of the column throughout the purification.

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel. Use neutral or basic alumina for acid-sensitive compounds. Be aware that alumina has different selectivity compared to silica, so you may need to re-optimize your eluent system.

    • Reverse-Phase Chromatography: For polar azetidines, reverse-phase (C18) chromatography using water/acetonitrile or water/methanol gradients can be an effective, albeit more expensive, purification method.

  • Avoid Chromatography:

    • Crystallization: If your product is a solid, crystallization is the ideal purification method as it avoids any stationary phase. Screen various solvents to find suitable conditions.

    • Distillation: For non-solid, thermally stable azetidines, distillation (especially under vacuum for high-boiling compounds) can be a very effective purification technique.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing 3-substituted azetidines, and how do I choose the best one?

A1: Several robust methods exist, and the best choice depends on the desired substitution pattern, available starting materials, and scalability requirements.[1]

Synthetic StrategyDescriptionBest ForKey Challenges
Intramolecular Cyclization Formation of a C-N bond from a functionalized acyclic precursor (e.g., γ-amino alcohol or halide).[4]Simple, diverse 3-substituted patterns. Good for stereocontrol from chiral precursors.Competing elimination, requires high dilution.[4]
Ring Expansion of Aziridines Thermally or chemically induced rearrangement of a 2-(halomethyl)aziridine to a 3-haloazetidine.[5]Accessing 3-haloazetidines, which are versatile synthetic intermediates.Potential for rearrangements, requires specific aziridine precursors.[5]
[2+2] Cycloaddition Reaction between an imine and an alkene (often an allene or ketene) to directly form the four-membered ring.[8]Rapid construction of the core; useful for specific substitution patterns.Limited substrate scope, can have regioselectivity and stereoselectivity issues.
Functionalization of Azetidin-3-one Using a pre-formed azetidin-3-one and reacting it with organometallic reagents or performing Wittig-type reactions.[9]Introducing diverse C-3 substituents onto a common scaffold.Availability of the starting azetidin-3-one.
Strain-Release Functionalization Using highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as precursors that react with nucleophiles or electrophiles to open into 3-substituted azetidines.[8][10]Modular and divergent synthesis of complex 3,3-disubstituted azetidines.Handling of highly reactive and potentially unstable ABB precursors.

The following decision tree can help guide your choice of synthetic strategy.

G start What is your target 3-substituted azetidine? q_sub What is the substitution pattern? start->q_sub mono_sub Mono-substituted at C3 q_sub->mono_sub Mono di_sub Di-substituted at C3 q_sub->di_sub Di halo_sub 3-Haloazetidine q_sub->halo_sub Halo q_precursor Is a γ-amino alcohol precursor readily available? mono_sub->q_precursor q_ketone Is Azetidin-3-one available? di_sub->q_ketone q_aziridine Is a 2-(halomethyl)aziridine precursor accessible? halo_sub->q_aziridine precursor_yes Yes q_precursor->precursor_yes precursor_no No q_precursor->precursor_no cyclization Use Intramolecular Cyclization precursor_yes->cyclization precursor_no->q_ketone aziridine_yes Yes q_aziridine->aziridine_yes aziridine_no No q_aziridine->aziridine_no ring_expansion Use Aziridine Ring Expansion aziridine_yes->ring_expansion aziridine_no->q_precursor ketone_yes Yes q_ketone->ketone_yes ketone_no No q_ketone->ketone_no functionalization Functionalize Azetidin-3-one ketone_yes->functionalization abb Use Strain-Release of ABB ketone_no->abb

Caption: Figure 3. Decision tree for selecting a synthetic strategy.

Q2: How does the choice of the nitrogen protecting group affect the synthesis?

A2: The N-protecting group is arguably one of the most critical variables in azetidine synthesis. It influences the nucleophilicity of the nitrogen, the stability of the ring, and the conditions required for its eventual removal. A poor choice can completely shut down a reaction or lead to decomposition.

Protecting GroupKey CharacteristicsUse Cases & Considerations
Boc (tert-Butoxycarbonyl)Acid Labile. Moderately electron-withdrawing. Commonly used.Pros: Easy to remove with acid (TFA, HCl). Cons: Can make the nitrogen less nucleophilic for cyclization. The azetidine product is highly sensitive to acid and can decompose on silica gel.
Cbz (Carboxybenzyl)Hydrogenolysis. Electron-withdrawing.Pros: Stable to a wide range of conditions. Cleaved under neutral conditions (H₂, Pd/C), which is ideal for sensitive azetidines. Cons: The N-Cbz azetidine can be less nucleophilic.
Ts (Tosyl) / Ns (Nosyl)Strongly Electron-Withdrawing. Activated for cyclization via N-deprotonation.Pros: Activates the N-H for deprotonation, facilitating cyclization with strong bases. Very stable ring. Cons: Harsh removal conditions (e.g., dissolving metal reduction for Ts; thiophenol for Ns) may not be compatible with other functional groups.
Benzhydryl (DPM) Hydrogenolysis or Acidic Cleavage. Bulky group.Pros: Can be cleaved by hydrogenolysis. The bulk can influence stereoselectivity. Often used to synthesize the parent N-H azetidine.[11] Cons: Requires specific conditions for removal.

Expert Recommendation: For intramolecular cyclizations, a protecting group that can be readily removed under mild conditions, such as Cbz or a benzhydryl group, is often a good starting point. If the cyclization requires a strong base, a tosyl group is a classic choice, but plan your deprotection strategy carefully.

References

  • Review of 3-substituted azetidine synthesis methods. (2025). Benchchem.
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). The Journal of Organic Chemistry.
  • Biologically important 3-substituted azetidines. (n.d.).
  • General synthetic route for accessing azetidines via intermolecular... (n.d.).
  • . (2025). Benchchem.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). Journal of Organic Chemistry.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (n.d.). Organic Process Research & Development.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... (2023). Molecules.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). The Journal of Organic Chemistry.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry.
  • a) Marketed drugs containing 1,3-substituted azetidine scaffolds.... (n.d.).
  • Process for synthesis of azetidine and novel intermediates therefor. (1990).

Sources

Technical Support Center: Navigating the Labyrinth of Azetidine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the unique and often formidable challenges associated with the purification of azetidine derivatives. As a researcher, you are likely aware that the inherent ring strain of the four-membered azetidine core, while synthetically useful, renders these compounds susceptible to a variety of degradation pathways during purification.[1][2] This guide is designed to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered in the lab when working with azetidine derivatives.

Q1: My azetidine derivative appears to be decomposing on my silica gel column. What is causing this, and how can I prevent it?

A1: This is a very common and frustrating problem. The acidic nature of standard silica gel can catalyze the ring-opening of the strained azetidine ring, leading to significant product loss.[1][3] The lone pair on the nitrogen atom can be protonated by the acidic silanol groups on the silica surface, which activates the ring towards nucleophilic attack, even by weak nucleophiles like water or the silica itself.

Solutions:

  • Neutralize the Stationary Phase: Before running your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (Et3N), in your eluent. A common practice is to use an eluent containing 0.5-1% Et3N.[4]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for the purification of basic azetidines.[1][4]

  • Use N-Protection: If your synthesis allows, protecting the azetidine nitrogen with a group like tert-butyloxycarbonyl (Boc) can significantly increase its stability on silica gel.[5][6] The electron-withdrawing nature of the Boc group reduces the basicity of the nitrogen, making it less prone to protonation.

Q2: I'm struggling to remove a polar, water-soluble impurity from my final azetidine product. What's the best approach?

A2: This is a frequent challenge, especially if the impurity is a salt or a highly polar starting material. Standard chromatographic methods may not be effective.

Solutions:

  • Liquid-Liquid Extraction: This is often the most effective method. If your azetidine derivative is sufficiently non-polar, you can dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash it with water to remove the polar impurity.[7] For basic azetidines, you can wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to ensure the azetidine is in its free base form and remains in the organic layer.

  • Salt Formation and Precipitation/Crystallization: If your azetidine derivative is a free base, you can convert it to a salt (e.g., hydrochloride or hydrobromide) by treating it with the corresponding acid. The salt may be less soluble in your reaction solvent and precipitate out, or you can attempt to crystallize it from a suitable solvent system.[8]

Q3: My unprotected azetidine is streaking badly on the TLC plate and the column. How can I improve the chromatography?

A3: Streaking is a common sign of strong interaction between your basic azetidine and the acidic silica gel. This leads to poor separation and broad peaks.

Solutions:

  • Add a Basic Modifier to the Eluent: As mentioned in A1, adding a small amount of triethylamine (0.5-1%) or a few drops of ammonia solution to your mobile phase can significantly improve the peak shape by competing with your azetidine for the acidic sites on the silica.[1][9]

  • Use a Different Solvent System: Sometimes, a more polar solvent system, such as dichloromethane/methanol, can improve the chromatography of basic compounds.[9]

Q4: I'm trying to crystallize my azetidine hydrochloride salt, but it keeps "oiling out." What can I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the compound being too soluble in the chosen solvent, or the cooling process being too rapid.

Solutions:

  • Change the Solvent System: You need to find a solvent system where your salt is soluble when hot but sparingly soluble when cold. Try solvent mixtures, such as ethanol/diethyl ether or methanol/ethyl acetate.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in the refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.[10]

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.[10]

  • Seeding: If you have a few crystals of the pure compound, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[10]

Troubleshooting Guides

Purification by Flash Chromatography
Problem Possible Cause Solution
Product degradation Acidic silica gel causing ring-opening.[1][3]Use neutralized silica gel (pre-treated with Et3N) or switch to alumina.[1][4] Add 0.5-1% triethylamine to the eluent.[4]
Streaking/Tailing Strong interaction of basic azetidine with silica.Add a basic modifier (e.g., 0.5-1% Et3N) to the eluent.[1][9] Use a more polar solvent system (e.g., DCM/MeOH).[9]
Poor separation Inappropriate solvent system.Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.3 for your product for good separation.[11]
Low recovery Product is volatile.Use a closed system and avoid excessive heating during solvent removal.
Product is irreversibly adsorbed onto the column.Use a less active stationary phase (e.g., deactivated silica or alumina).
Purification by Crystallization
Problem Possible Cause Solution
"Oiling out" Compound is too soluble in the solvent.[10]Change to a less polar solvent or use a solvent/anti-solvent system.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in the cold.[10]
No crystals form Solution is not supersaturated.Slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of solvent back to clarify and cool slowly.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.[10]
Impure crystals Impurities are co-crystallizing.Try a different solvent system. Perform a preliminary purification step (e.g., extraction) to remove major impurities.

Experimental Protocols

General Protocol for Flash Chromatography of an N-Boc Protected Azetidine Derivative

This protocol is a starting point and should be optimized for your specific compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.2-0.3.[11]

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel, either as a dry powder or as a slurry in the initial eluent.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with your chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor the elution of your product by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure.

    • Dry the purified product under high vacuum to remove any residual solvent.

General Protocol for Liquid-Liquid Extraction of a Basic Azetidine Derivative

This protocol is designed to separate a basic azetidine from acidic or neutral impurities.

  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash (Optional):

    • If you have neutral, non-basic organic impurities, you can perform an acid wash to protonate your basic azetidine and pull it into the aqueous layer, leaving the impurities in the organic layer.

    • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl).

    • Separate the layers. Your azetidine is now in the aqueous layer as the hydrochloride salt.

    • To recover your azetidine, make the aqueous layer basic with a strong base (e.g., NaOH) and extract with an organic solvent.

  • Base Wash:

    • To remove acidic impurities, wash the organic solution with a dilute aqueous base (e.g., saturated NaHCO3 solution). This will deprotonate the acidic impurities, making them water-soluble.

    • Separate the layers. Your basic azetidine will remain in the organic layer.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield your purified azetidine derivative.

Visualizations

General Purification Workflow for Azetidine Derivatives

Purification_Workflow Start Crude Azetidine Derivative Analysis Purity Assessment (TLC, NMR, LC-MS) Start->Analysis Decision1 Is the Azetidine Protected (e.g., N-Boc)? Analysis->Decision1 Chromatography_Protected Flash Chromatography on Silica Gel Decision1->Chromatography_Protected Yes Chromatography_Unprotected Flash Chromatography on Neutralized Silica or Alumina Decision1->Chromatography_Unprotected No Decision2 Are there significant polar/ionic impurities? Chromatography_Protected->Decision2 Chromatography_Unprotected->Decision2 Extraction Liquid-Liquid Extraction Decision2->Extraction Yes Decision3 Is the product a solid? Decision2->Decision3 No Extraction->Decision3 Crystallization Crystallization / Salt Formation Decision3->Crystallization Yes Final_Product Pure Azetidine Derivative Decision3->Final_Product No Crystallization->Final_Product

Caption: A decision-making workflow for selecting an appropriate purification strategy for azetidine derivatives.

Troubleshooting Decision Tree for Azetidine Purification

Troubleshooting_Tree Start Purification Issue Encountered Issue_Type What is the primary issue? Start->Issue_Type Degradation Product Degradation Issue_Type->Degradation Degradation Poor_Separation Poor Separation / Streaking Issue_Type->Poor_Separation Poor Separation Low_Recovery Low Recovery Issue_Type->Low_Recovery Low Recovery Degradation_Cause Is the stationary phase acidic? Degradation->Degradation_Cause Separation_Cause Is the azetidine basic? Poor_Separation->Separation_Cause Recovery_Cause Is the compound volatile or strongly adsorbed? Low_Recovery->Recovery_Cause Degradation_Solution1 Use Neutralized Silica or Alumina Degradation_Cause->Degradation_Solution1 Yes Degradation_Solution2 Add Et3N to Eluent Degradation_Cause->Degradation_Solution2 Yes Separation_Solution1 Add Basic Modifier to Eluent Separation_Cause->Separation_Solution1 Yes Separation_Solution2 Optimize Solvent System Separation_Cause->Separation_Solution2 Yes Recovery_Solution1 Use Milder Conditions (e.g., less heat) Recovery_Cause->Recovery_Solution1 Volatile Recovery_Solution2 Use a Less Active Stationary Phase Recovery_Cause->Recovery_Solution2 Strongly Adsorbed

Sources

Technical Support Center: Navigating Side Reactions in the Horner-Wadsworth-Emmons Reaction with Azetidinone Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for side reactions encountered during the Horner-Wadsworth-Emmons (HWE) reaction with sensitive azetidinone (β-lactam) substrates. Our goal is to equip you with the expertise to anticipate, diagnose, and overcome common challenges in this critical synthetic transformation.

Introduction: The Challenge of Olefinating Azetidinones

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2] In the synthesis of complex molecules, particularly in the development of β-lactam antibiotics and their precursors, the HWE reaction is invaluable for constructing key carbon-carbon bonds. However, the inherent ring strain and susceptibility of the azetidinone core to nucleophilic attack and base-mediated degradation present unique challenges.[3][4] This guide will address the most frequently encountered side reactions and provide experimentally validated strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction on a 4-oxo-azetidinone is giving low yields and a complex mixture of products. What are the most likely side reactions?

A1: The most common side reactions when performing an HWE reaction on a 4-oxo-azetidinone are β-lactam ring opening, epimerization of stereocenters, and decomposition of starting materials or products. The strained four-membered ring of the azetidinone is susceptible to nucleophilic attack by the phosphonate carbanion or the base, leading to ring cleavage. Additionally, the protons alpha to the carbonyl and on the azetidinone ring can be acidic enough to be removed by strong bases, leading to loss of stereochemical integrity through epimerization.

Q2: I am observing a loss of stereoselectivity in my HWE reaction. What factors could be contributing to this?

A2: Poor (E/Z) stereoselectivity in HWE reactions can be influenced by several factors. The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role.[5] For instance, higher reaction temperatures can lead to equilibration of the intermediates, resulting in a mixture of alkene isomers.[1] The structure of the phosphonate reagent itself is also critical; bulkier phosphonate esters can influence the stereochemical outcome. To favor the (Z)-alkene, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups, is often employed.[2]

Q3: How does the N-protecting group on the azetidinone affect the outcome of the HWE reaction?

A3: The choice of the nitrogen-protecting group is critical for the stability and reactivity of the azetidinone substrate. Electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl or mesyl), can increase the acidity of the N-H proton (if present) and potentially influence the stability of the β-lactam ring. Acyl-type protecting groups might be susceptible to cleavage under strongly basic conditions. The nature of the protecting group can also impact the steric environment around the reaction center, thereby influencing the approach of the phosphonate ylide.[6][7][8]

In-Depth Troubleshooting Guides

Issue 1: β-Lactam Ring Opening

Symptoms:

  • Low to no yield of the desired olefinated product.

  • Presence of polar, acyclic byproducts in the crude reaction mixture, often containing amine and carboxylic acid or ester functionalities.

  • A complex proton NMR spectrum with broad signals, indicative of decomposition.

Causality: The amide bond within the strained four-membered β-lactam ring is susceptible to nucleophilic attack. Under the basic conditions of the HWE reaction, two primary pathways for ring opening exist:

  • Attack by the Base: Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) can directly attack the carbonyl carbon of the β-lactam.

  • Attack by the Phosphonate Carbanion: The highly nucleophilic phosphonate carbanion can attack the β-lactam carbonyl in a competing reaction pathway.

G

Troubleshooting Protocol:

  • Employ Milder Bases: The Masamune-Roush conditions, which utilize lithium chloride (LiCl) with a weaker amine base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, are often effective for base-sensitive substrates.[2] LiCl acts as a Lewis acid, increasing the acidity of the phosphonate proton and facilitating deprotonation by the milder base.

  • Optimize Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the ring-opening side reaction. The desired olefination reaction often has a lower activation energy than the decomposition pathway.

  • Control Stoichiometry: Use a minimal excess of the base and phosphonate reagent (typically 1.1-1.2 equivalents) to reduce the concentration of nucleophilic species available for side reactions.

Table 1: Recommended Base and Temperature Conditions for Sensitive Azetidinones

Base SystemTypical TemperatureKey Advantages
NaH, n-BuLi, LDA-78 °C to RTHigh reactivity for less acidic phosphonates.
KHMDS, NaHMDS-78 °CStrong, non-nucleophilic bases.
LiCl / DBU or Et₃N0 °C to RTMilder conditions, suitable for base-sensitive substrates.[2]
Ba(OH)₂RTVery mild, useful for highly sensitive substrates.
Issue 2: Epimerization of Stereocenters

Symptoms:

  • Formation of diastereomeric products.

  • Loss of optical purity in the final product.

  • Complex NMR spectra showing multiple sets of signals for the product.

Causality: Protons on stereogenic centers adjacent to the carbonyl group (C3) or the nitrogen atom (if substituted with a proton-bearing group) on the azetidinone ring can be acidic. Strong bases used in the HWE reaction can deprotonate these positions, leading to the formation of a planar enolate or a related stabilized anion. Subsequent reprotonation can occur from either face, resulting in epimerization. This is particularly a concern for azetidinones with substituents at the C3 and C4 positions, which are common in many antibiotic precursors. The mechanism of base-catalyzed epimerization in peptides and related compounds is well-documented and proceeds through a similar enolization pathway.[9]

G Start Chiral Azetidinone (Single Diastereomer) Intermediate Planar Enolate Intermediate Start->Intermediate Deprotonation Base Strong Base End Mixture of Diastereomers Intermediate->End Reprotonation

Troubleshooting Protocol:

  • Choice of Base and Counterion: The choice of base and its counterion can significantly influence the degree of epimerization. Lithium bases (e.g., LDA, n-BuLi) are known to form tighter aggregates and can sometimes lead to higher stereocontrol. In some cases, potassium bases like KHMDS might be more effective.

  • Temperature Control: As with ring opening, maintaining a low reaction temperature is crucial. Deprotonation of the phosphonate should be carried out at low temperature, followed by the slow addition of the azetidinone substrate, also at low temperature.

  • Protecting Group Strategy: If epimerization at C3 is a major issue, consider modifying the substituent at this position. For instance, if the C3 position bears an amide, the choice of the N-acyl or N-sulfonyl group on that amide can influence the acidity of the C3 proton.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.

Issue 3: Competing Reactions of the Phosphonate Ylide

Symptoms:

  • Formation of byproducts resulting from the reaction of the phosphonate with other functional groups on the azetidinone substrate.

  • Reduced yield of the desired olefinated product.

Causality: Phosphonate carbanions are strong nucleophiles and can potentially react with other electrophilic sites on the azetidinone substrate besides the target carbonyl group. For example, if the azetidinone has an ester or another carbonyl-containing functionality, the phosphonate ylide could react at that position.

Troubleshooting Protocol:

  • Protecting Group Strategy: Ensure that other reactive functional groups on the azetidinone substrate are appropriately protected. For example, ester groups can be temporarily converted to other functionalities that are less reactive towards the phosphonate carbanion.[10]

  • Chemoselectivity through Reagent Choice: The reactivity of the phosphonate carbanion can be tuned. Phosphonates with strongly electron-withdrawing groups are less nucleophilic and may exhibit higher chemoselectivity.

  • Reaction Conditions: Adjusting the reaction temperature and the order of addition can influence chemoselectivity. Adding the azetidinone substrate slowly to the pre-formed phosphonate carbanion at low temperature can favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Masamune-Roush Conditions for a Base-Sensitive Azetidinone

  • To a stirred suspension of anhydrous lithium chloride (1.2 eq.) in dry tetrahydrofuran (THF), add the phosphonate reagent (1.1 eq.) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add DBU (1.1 eq.) dropwise to the suspension and stir for 30-60 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the azetidinone substrate (1.0 eq.) in dry THF dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The successful application of the Horner-Wadsworth-Emmons reaction to azetidinone substrates requires a careful consideration of the potential side reactions and a strategic approach to reaction optimization. By understanding the underlying mechanisms of β-lactam ring opening, epimerization, and other competing pathways, researchers can effectively troubleshoot and refine their synthetic procedures. The judicious choice of base, temperature, and protecting groups is paramount to achieving high yields and preserving the stereochemical integrity of these valuable synthetic intermediates.

References

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 2020. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. PubMed, 2020. [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. ResearchGate, 2020. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate, 2015. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. [Link]

  • The Asymmetric Horner-Wadsworth-Emmons Reaction Mediated by An External Chiral Ligand. PubMed, 1998. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI, 2023. [Link]

  • Loracarbef. Johns Hopkins ABX Guide. [Link]

  • Highly diastereoselective epimerization: stereodivergent synthesis of alpha-hydroxy-beta-amino isopentanoic acid. PubMed, 2005. [Link]

  • Enantioselective Synthesis of the Carbacephem Antibiotic Loracarbef via Mitsunobu and Dieckmann Cyclization from an Unnatural Amino Acid. ResearchGate. [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH, 2017. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI, 2013. [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate. [Link]

  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century. PMC - PubMed Central, 2013. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 2011. [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC - NIH, 2021. [Link]

  • Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. PubMed, 2013. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 2015. [Link]

  • Epimerisation in Peptide Synthesis. MDPI, 2022. [Link]

  • Optimization of Prodrug Activation by Enzymatic Cleavage of the β-lactam Ring of Carbapenems. PubMed. [Link]

  • β-Lactamases: A Focus on Current Challenges. PMC - NIH, 2018. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. NIH. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. NIH. [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. NIH. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The unique strain and reactivity of the azetidine ring can present specific challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of azetidines, offering explanations for the underlying causes and providing actionable, step-by-step protocols to resolve them.

Issue 1: Low to No Product Formation

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting materials.

  • Isolated yield is significantly lower than expected.

Potential Causes & Solutions:

  • Poor Nucleophilicity of Azetidine: Azetidines with electron-withdrawing groups can be poor nucleophiles, leading to slow or incomplete reactions.[3]

    • Solution: Increase the reaction temperature or switch to a more polar, aprotic solvent like DMF or DMSO to enhance reaction rates.[4] Be cautious with DMSO at high temperatures in the presence of bases and electrophiles.[5]

  • Insufficiently Reactive Alkylating Agent: The choice of leaving group on the alkylating agent is critical.

    • Solution: If using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups and will accelerate the SN2 reaction.[3] Adding a catalytic amount of potassium iodide (KI) can facilitate in situ conversion of an alkyl chloride or bromide to the more reactive iodide.[4]

  • Inappropriate Base: The base may not be strong enough to deprotonate the azetidine effectively or may be sterically hindered.

    • Solution: For simple alkylations, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like triethylamine (TEA).[4] For sterically hindered azetidines, a non-nucleophilic, strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.

  • Steric Hindrance: Bulky substituents on either the azetidine ring or the alkylating agent can impede the SN2 reaction.[6][7][8]

    • Solution: Increase the reaction temperature and/or extend the reaction time. If possible, consider using a less sterically hindered alkylating agent.

Experimental Protocol: General N-Alkylation with an Alkyl Halide
  • To a solution of the azetidine (1.0 equiv) in a suitable solvent (e.g., acetonitrile, DMF), add the base (1.5-2.0 equiv, e.g., K₂CO₃).

  • Add the alkyl halide (1.1-1.5 equiv).

  • (Optional) Add a catalytic amount of KI (0.1 equiv).

  • Stir the reaction mixture at an appropriate temperature (room temperature to reflux) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Over-alkylation and Formation of Quaternary Ammonium Salts

Symptoms:

  • TLC/LC-MS analysis shows the desired mono-alkylated product along with a more polar spot corresponding to the di-alkylated or quaternary salt.

  • The product mixture is difficult to purify.

Potential Causes & Solutions:

  • Increased Nucleophilicity of the Product: The N-alkylated azetidine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[3][9]

    • Solution 1: Control Stoichiometry: Use a slight excess of the azetidine starting material relative to the alkylating agent to favor mono-alkylation.[3]

    • Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby reducing the chance of the product reacting further.

Issue 3: Azetidine Ring Opening

Symptoms:

  • Formation of unexpected, often more polar, byproducts.

  • NMR analysis indicates the absence of the characteristic four-membered ring signals.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Azetidines are susceptible to ring-opening under strongly acidic or Lewis acidic conditions, or at very high temperatures.[2][10][11][12] This is due to the inherent ring strain of the four-membered ring.[1]

    • Solution 1: Milder Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of strong inorganic bases if acidic byproducts are generated (e.g., from an acyl chloride).[13]

    • Solution 2: Lower Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of ring-opening side reactions.[13]

    • Solution 3: Avoid Lewis Acids: Be mindful that some reagents can act as Lewis acids and promote ring opening.[11][13]

Workflow for Diagnosing and Solving N-Alkylation Issues

Troubleshooting_Workflow Start Start N-Alkylation Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Overalkylation Over-alkylation? Check_Conversion->Check_Overalkylation No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Stronger Base - More Reactive Alkylating Agent Check_Conversion->Optimize_Conditions Yes Check_RingOpening Ring Opening? Check_Overalkylation->Check_RingOpening No Adjust_Stoichiometry Adjust Stoichiometry: - Excess Azetidine - Slow Addition of Alkylating Agent Check_Overalkylation->Adjust_Stoichiometry Yes Milder_Conditions Use Milder Conditions: - Lower Temperature - Non-nucleophilic Base - Avoid Lewis Acids Check_RingOpening->Milder_Conditions Yes Successful_Reaction Successful N-Alkylation Check_RingOpening->Successful_Reaction No Optimize_Conditions->Successful_Reaction Adjust_Stoichiometry->Successful_Reaction Milder_Conditions->Successful_Reaction

Caption: A decision-making workflow for troubleshooting common N-alkylation problems.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for N-alkylation of azetidines?

There is no single "best" method, as the optimal conditions depend on the specific azetidine and alkylating agent. However, two common and effective methods are:

  • Direct Alkylation with Alkyl Halides: This is a straightforward SN2 reaction. The reactivity order for the halide is I > Br > Cl. The choice of base and solvent is crucial for success.

  • Reductive Amination: This two-step, one-pot method involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[14][15] This is a milder alternative and is particularly useful for introducing more complex alkyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[14][15]

Q2: How do I choose the right solvent for my N-alkylation reaction?

The choice of solvent can significantly impact the reaction rate and outcome.

  • Polar Aprotic Solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices as they can solvate the ions formed during the reaction and often lead to faster reaction rates.[4]

  • Less Polar Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, particularly if the starting materials are not soluble in more polar solvents.

Q3: Should I use a protecting group on the azetidine nitrogen?

While N-alkylation directly modifies the nitrogen, sometimes the azetidine moiety is part of a more complex molecule with other reactive functional groups. In such cases, protecting the azetidine nitrogen might be necessary during other synthetic steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[16][17][18] The Boc group is typically removed under acidic conditions, while the Cbz group is often removed by hydrogenolysis.[18]

Q4: My N-alkylation reaction is very slow. What can I do to speed it up?

  • Increase the temperature: Gently heating the reaction mixture can significantly increase the rate.

  • Use a more reactive alkylating agent: As mentioned, switching from an alkyl chloride to a bromide or iodide will increase the reaction rate.

  • Add a phase-transfer catalyst: For reactions with poor solubility of the base, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

  • Microwave irradiation: In some cases, using a microwave reactor can dramatically reduce reaction times.[19]

Q5: How can I purify my N-alkylated azetidine product?

Standard purification techniques are generally applicable:

  • Extraction: An initial aqueous workup can remove inorganic salts and some polar impurities.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying N-alkylated azetidines. The choice of eluent will depend on the polarity of your product.

  • Distillation: For volatile products, distillation can be an effective purification method.

  • Crystallization: If your product is a solid, recrystallization can provide highly pure material.

Reaction Scheme: Common N-Alkylation Strategies

N_Alkylation_Strategies cluster_0 Direct Alkylation cluster_1 Reductive Amination Azetidine1 Azetidine Product1 N-Alkyl Azetidine Azetidine1->Product1 Alkyl_Halide R-X (X=Cl, Br, I) Alkyl_Halide->Product1 Base Base (e.g., K₂CO₃) Base->Product1 Solvent1 Solvent (e.g., ACN, DMF) Solvent1->Product1 Azetidine2 Azetidine Product2 N-Alkyl Azetidine Azetidine2->Product2 Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Product2 Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product2 Solvent2 Solvent (e.g., DCE, DCM) Solvent2->Product2

Caption: Overview of two primary methods for the N-alkylation of azetidines.

III. References

  • Chen, X., et al. (2018). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). Synfacts. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). Organic Letters. Available at: [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2015). National Institutes of Health. Available at: [Link]

  • Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (2018). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. Available at: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (2022). Arkat USA. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACSSCI. Available at: [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. Available at: [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). Royal Society of Chemistry. Available at: [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). National Institutes of Health. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Available at: [Link]

  • Amides as N‐alkylating sources of amines catalyzed by A) a ruthenium... (n.d.). ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2023). National Institutes of Health. Available at: [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). National Institutes of Health. Available at: [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Available at: [Link]

  • Problematic N-Alkylation. (2023). Reddit. Available at: [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Stability of 3-Azetidinyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've designed this technical support center to address the stability challenges researchers frequently encounter with 3-Azetidinyl 3-methylbutanoate. This guide provides a structured approach to troubleshooting, grounded in scientific principles, to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the stability of this compound.

Q1: What are the primary mechanisms of degradation for this compound?

A1: The principal degradation pathway is the hydrolysis of the ester bond.[1] This reaction is catalyzed by both acidic and basic conditions and results in the formation of 3-hydroxyazetidine and 3-methylbutanoic acid.[2] Additionally, the strained azetidine ring can be susceptible to nucleophilic attack, potentially leading to ring-opening, especially under harsh conditions.[3]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from moisture and light.[4][5][6] If a stock solution is necessary, it should be prepared fresh before use. For short-term storage, a solution in an anhydrous aprotic solvent like DMSO can be stored at -80°C.

Q3: Is it advisable to store this compound in aqueous solutions?

A3: Storing this compound in aqueous solutions is strongly discouraged.[1] The presence of water will facilitate the hydrolysis of the ester linkage, compromising the compound's integrity.[1] For experiments requiring aqueous buffers, the final dilution should be made immediately prior to use.

Q4: How can I detect degradation of this compound?

A4: Visual inspection is often insufficient. The most reliable methods for detecting degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation is indicated by a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to its hydrolysis products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify these degradation products.

Part 2: Troubleshooting Guides

This section offers detailed, step-by-step protocols to diagnose and mitigate common stability issues encountered during experimentation.

Troubleshooting Guide 1: Inconsistent or Diminishing Biological Activity

Problem: You observe significant variability in your assay results or a time-dependent loss of the compound's expected effect.

Root Cause: This is a classic sign of compound degradation within the aqueous assay medium, which is often exacerbated by non-neutral pH and elevated temperatures (e.g., 37°C).

Step-by-Step Troubleshooting Protocol:

  • pH Verification of Assay Medium:

    • Accurately measure the pH of your complete assay buffer.

    • Scientific Rationale: The rate of ester hydrolysis is significantly influenced by pH.[1] Deviations from a neutral pH will accelerate the degradation of this compound.

  • Conduct a Time-Course Stability Assessment:

    • Prepare your final experimental solution containing this compound.

    • Incubate the solution under your standard assay conditions (e.g., temperature, light exposure).

    • At regular intervals (e.g., 0, 1, 2, 4, 8 hours), remove an aliquot.

    • Immediately analyze each aliquot by HPLC or LC-MS to quantify the remaining percentage of the intact parent compound.

    • Scientific Rationale: This empirical approach provides a direct measure of the compound's half-life in your specific experimental matrix, allowing you to define a reliable timeframe for your assays.

  • Optimize Experimental Workflow:

    • Based on the stability data, modify your procedure to minimize the compound's exposure to destabilizing conditions.

    • Key Recommendation: Add this compound to the assay medium as the final step immediately before starting the experiment.

    • Reduce incubation times to the minimum required for the assay to produce a robust signal.

Data Presentation: Illustrative Stability of an Ester in Various Buffers

Buffer SystempHTemperature (°C)% Degradation (Illustrative) after 4 hours
Phosphate-Buffered Saline (PBS)7.437~10-20%
Citrate Buffer5.037~30-50%
Carbonate-Bicarbonate Buffer9.237>50%
Anhydrous DMSON/A25<1%

Experimental Workflow for Enhanced Stability:

G cluster_exec Execution cluster_analysis Analysis A Prepare Assay Buffer D Add Compound to Assay Medium (Last Step) A->D B Prepare Cells/Enzyme B->D C Freshly Prepare Compound Stock in Anhydrous DMSO C->D Serial Dilution E Initiate Assay Immediately D->E F Minimize Incubation Time E->F G Terminate Reaction F->G H Analyze Data G->H

Caption: Optimized workflow to minimize compound degradation.

Troubleshooting Guide 2: Solubility Issues and Compound Precipitation

Problem: You observe the formation of a precipitate when preparing stock solutions or upon their addition to the aqueous assay buffer.

Root Cause: While the salt form of this compound may have some water solubility, the free base can be less soluble. The choice of the initial solvent and the dilution method are critical to prevent precipitation.

Step-by-Step Troubleshooting Protocol:

  • Proper Stock Solution Preparation:

    • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Scientific Rationale: These solvents provide a stable environment that prevents hydrolysis during storage and can solubilize a higher concentration of the compound.

  • Implement a Serial Dilution Strategy:

    • From your high-concentration stock, perform serial dilutions in the same anhydrous solvent to achieve intermediate concentrations.

    • To prepare your final working solution, add a small volume of the appropriate intermediate stock to your aqueous buffer. Ensure the final concentration of the organic solvent is kept to a minimum (typically below 0.5%) to avoid artifacts in biological assays.

    • Scientific Rationale: This gradual dilution method prevents the compound from exceeding its solubility limit in the aqueous medium, which can occur with a single, large dilution step.

  • Ensure Complete Dissolution:

    • Immediately after adding the compound stock to the aqueous buffer, vortex the solution thoroughly.

    • If solubility remains a challenge, gentle warming (e.g., to 37°C) of the final solution may be beneficial. However, be aware that this can increase the rate of hydrolysis (refer to Troubleshooting Guide 1).

Logical Flow for Solution Preparation:

G A High Concentration Stock B Anhydrous Aprotic Solvent (e.g., DMSO) A->B Dissolve in D Aqueous Assay Buffer A->D Direct Addition (High Risk) C Stable & Soluble B->C B->D Serial Dilution E Unstable & Prone to Precipitation D->E F Final Working Solution D->F G Reliable Experiment F->G

Caption: Decision pathway for preparing stable experimental solutions.

Part 3: References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.

  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH & Co.KG.

  • This compound | 1219948-57-8. (n.d.). Benchchem.

  • Azetidine. (n.d.). Apollo Scientific.

  • Azetidine - Safety Data Sheet. (2025). ChemicalBook.

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy.

  • Stability and proper storage conditions for aziridine compounds. (n.d.). Benchchem.

  • Azetidine hydrochloride. (2023). Apollo Scientific.

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Nature.

  • Properties of Esters. (2023). Chemistry LibreTexts.

  • Ester. (n.d.). Wikipedia.

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed.

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Semantic Scholar.

  • Elucidating the pathways of degradation of denagliptin. (2010). PubMed.

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.

  • hydrolysis of esters. (n.d.). Chemguide.

  • What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? (2020). Quora.

Sources

Technical Support Center: Synthesis of 3-Azetidinyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Azetidinyl 3-methylbutanoate. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing molecules containing the strained azetidine ring. The inherent ring strain of approximately 25.4 kcal/mol in azetidines presents unique synthetic challenges, primarily the propensity for ring-opening reactions.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully manage these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the two primary stages of synthesis: the formation of the 3-hydroxyazetidine core and its subsequent esterification.

Problem 1: Low Yield During Cyclization to Form N-Protected 3-Hydroxyazetidine

You are attempting to synthesize the N-protected 3-hydroxyazetidine intermediate, typically from epichlorohydrin and a primary amine, but are observing low yields of the desired four-membered ring.

Potential Causes & Recommended Solutions

  • Causality—Intermolecular vs. Intramolecular Reaction: The key to forming the azetidine ring is favoring an intramolecular SN2 reaction (cyclization) over intermolecular polymerization. At high concentrations, the reactive amino-halohydrin intermediate is more likely to react with another molecule rather than itself.

    • Solution: Employ high-dilution principles. Perform the cyclization reaction at a low concentration (0.1-0.5 M). Add the precursor slowly via a syringe pump to a heated solution of the base to maintain a consistently low concentration of the reactive species.

  • Causality—Choice of Base: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol, initiating the ring-closing attack on the carbon bearing the leaving group. A weak base will result in a slow or incomplete reaction, while a nucleophilic base could lead to side products.

    • Solution: Use a strong, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases are effective at deprotonation but are poor nucleophiles, minimizing side reactions.

  • Causality—N-Protecting Group Influence: The substituent on the nitrogen atom significantly influences the cyclization efficiency. Small, unhindered groups can allow for intermolecular side reactions. A bulky protecting group can sterically favor the conformation required for intramolecular cyclization.

    • Solution: Use a bulky protecting group like benzyl (Bn) or, even better, benzhydryl (diphenylmethyl). These groups are often used in azetidine synthesis to pre-organize the molecule for cyclization.[2][3] While their removal requires specific conditions (e.g., hydrogenolysis), they are highly effective for the ring-formation step.

Problem 2: Unwanted Ring-Opening During Synthesis or Workup

You have successfully formed the azetidine ring, but it decomposes during subsequent steps (e.g., esterification, deprotection) or during acidic/basic workup procedures.

Potential Causes & Recommended Solutions

  • Causality—Acid Sensitivity: The strained C-N bonds of the azetidine ring are susceptible to cleavage under acidic conditions.[1][4] Protonation of the ring nitrogen activates the ring towards nucleophilic attack, leading to decomposition. This is a critical issue during standard esterification or the removal of acid-labile protecting groups like Boc.

    • Solution: Strictly avoid strong acidic conditions, especially with heat. For the removal of a Boc group, consider carefully controlled conditions with milder acids at low temperatures. For workups, use mild buffers or saturated sodium bicarbonate solutions instead of strong acids to neutralize the reaction mixture.

  • Causality—Nucleophilic Attack: The ring can also be opened by strong nucleophiles. This is less common than acid-mediated opening but can occur, particularly if the nitrogen is quaternized or activated (e.g., as an N-sulfonyl derivative).[1]

    • Solution: When performing reactions on the 3-hydroxy group, choose reagents and conditions that are not strongly nucleophilic towards the ring itself. Ensure the nitrogen atom is not quaternized by adventitious acid.

Problem 3: Inefficient Esterification of the 3-Hydroxyazetidine Intermediate

You are struggling to convert the N-protected 3-hydroxyazetidine to the 3-methylbutanoate ester. Standard methods like Fischer esterification are failing or causing decomposition.

Potential Causes & Recommended Solutions

  • Causality—Incompatible Reaction Conditions: As mentioned, Fischer esterification (strong acid catalyst like H₂SO₄ and heat) is too harsh for the strained azetidine ring and will cause significant decomposition.[4][5]

    • Solution 1 (Acyl Chloride Method): React the N-protected 3-hydroxyazetidine with 3-methylbutyryl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) at 0 °C to room temperature. The base scavenges the HCl byproduct, preventing acid-mediated ring opening.

    • Solution 2 (Coupling Agent Method): Use standard peptide coupling reagents. React the N-protected 3-hydroxyazetidine with 3-methylbutanoic acid in the presence of a carbodiimide coupling agent (like DCC or EDC) and an activating agent (like DMAP or HOBt). This method proceeds under mild, neutral conditions, preserving the integrity of the azetidine ring.

Visualized Workflow: Troubleshooting Low Product Yield

This decision tree illustrates a logical approach to diagnosing and solving low yields in your synthesis.

G start Low Yield of Final Product analysis Analyze Reaction Mixture (LCMS / NMR) start->analysis no_product Starting Material Unchanged analysis->no_product High SM intermediate_only Hydroxy-Azetidine Intermediate Only analysis->intermediate_only Intermediate Peak side_products Complex Mixture / Side Products analysis->side_products Multiple Peaks cause_cyclization Cause: Cyclization Failure no_product->cause_cyclization cause_esterification Cause: Esterification Failure intermediate_only->cause_esterification cause_decomposition Cause: Ring Decomposition side_products->cause_decomposition sol_cyclization Solution: - Check Base Activity - Increase Dilution - Optimize Temperature cause_cyclization->sol_cyclization sol_esterification Solution: - Use Milder Conditions (Acyl Chloride / Coupling) - Check Reagent Purity cause_esterification->sol_esterification sol_decomposition Solution: - Avoid Strong Acids - Use Milder Workup - Re-evaluate Protecting Group cause_decomposition->sol_decomposition

Caption: Troubleshooting logic for low yield of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of N-protecting group so critical for azetidine synthesis?

The N-protecting group serves three primary functions: 1) It prevents the secondary amine of the final product from undergoing side reactions. 2) It influences the efficiency of the initial ring-forming cyclization. 3) Its removal must be achievable without destroying the strained ring. A bulky group like benzhydryl (Bh) is excellent for cyclization but requires harsh hydrogenolysis for removal.[2][6] A Boc group is removed under milder acidic conditions, but these conditions can simultaneously trigger ring-opening.[4] The benzyl (Bn) group offers a good compromise, being bulky enough to aid cyclization and removable via hydrogenolysis, which is generally compatible with the azetidine ring.

Protecting Group Introduction Cleavage Conditions Pros Cons
Benzyl (Bn) Benzyl bromideH₂, Pd/CGood for cyclization; stable.Requires hydrogenation.
Benzhydryl (Bh) BenzhydrylamineH₂, Pd(OH)₂/C[6]Excellent for cyclization.Bulky; harsh removal.[2][3]
tert-Butoxycarbonyl (Boc) Boc₂OTrifluoroacetic acid (TFA)Mild introduction.Acidic removal risks ring-opening.[4][7]
Carboxybenzyl (Cbz) Cbz-ClH₂, Pd/CStable; common in peptide chemistry.Requires hydrogenation.

Q2: Can I use alternative methods to synthesize the azetidine ring?

Yes, while the cyclization of 1,3-difunctionalized precursors is common, other methods exist. These include the [2+2] photocycloaddition between an imine and an alkene (the aza Paternò-Büchi reaction), though its scope can be limited.[8] Other advanced methods involve palladium-catalyzed intramolecular C-H amination or strain-release homologation of azabicyclo[1.1.0]butanes.[1][9] These methods can offer access to more complex or densely functionalized azetidines but often require specialized starting materials and catalysts.

Q3: My final product is a salt (e.g., hydrochloride). How does this affect purification and handling?

3-Hydroxyazetidine and its derivatives are often isolated as hydrochloride salts to improve their stability and crystallinity.[2][10] These salts are typically solids that are soluble in water and alcohols but poorly soluble in many organic solvents like ether or hexanes.[10] This property can be exploited during purification. An aqueous workup can remove non-polar impurities, and the product can then be crystallized from a solvent system like methanol/ethyl acetate. Remember that if you need the free base for a subsequent reaction, you will need to neutralize the salt with a suitable base (e.g., NaHCO₃ or TEA) and extract it into an organic solvent.

Experimental Protocols

The following protocols are provided as a starting point. Always perform your own risk assessment and optimization based on your specific laboratory conditions and reagents.

Protocol 1: Synthesis of N-Benzyl-3-hydroxyazetidine

This protocol is adapted from common literature procedures for forming the azetidine ring from epichlorohydrin.[2][3]

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization A Benzylamine + Epichlorohydrin in Water B Stir at 0-5 °C for 12h A->B C Isolate Intermediate (1-benzylamino-3-chloro-2-propanol) B->C D Dissolve Intermediate in THF C->D E Add NaH (or KOtBu) Reflux for 4-6h D->E F Quench & Extract E->F G N-Benzyl-3-hydroxyazetidine F->G Purify via Chromatography

Caption: Workflow for the synthesis of N-Benzyl-3-hydroxyazetidine.

Methodology:

  • Ring Opening:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in 15 volumes of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add epichlorohydrin (1.3 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction vigorously at 0-5 °C for 12 hours.

    • Collect the resulting white precipitate (1-benzylamino-3-chloro-2-propanol) by filtration, wash with cold water, and dry under vacuum.

  • Cyclization:

    • Caution: Sodium hydride (NaH) is water-reactive. Ensure all glassware is dry and perform the reaction under an inert atmosphere (N₂ or Ar).

    • Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.

    • Dissolve the intermediate from the previous step in anhydrous THF.

    • Add the solution of the intermediate dropwise to the NaH suspension at room temperature.

    • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LCMS.

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-3-hydroxyazetidine.

Protocol 2: Esterification to form N-Benzyl-3-azetidinyl 3-methylbutanoate

This protocol uses the acyl chloride method, which avoids harsh acidic conditions.

Methodology:

  • Dissolve N-benzyl-3-hydroxyazetidine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3-methylbutyryl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final ester. The N-benzyl protecting group can then be removed by standard hydrogenolysis (H₂, Pd/C) if the free amine is desired.

References

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • 3-Hydroxyazetidine hydrochloride. Chemdad Co., Ltd. [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH). [Link]

  • US3668196A - 3-azetidinols.
  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. European Patent Office. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • Cellulose esterification with fatty acids and acetic anhydride in lithium chloride/N,N-dimethylacetamide medium. ResearchGate. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

  • A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. ResearchGate. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

Sources

Technical Support Center: Synthesis of 3-Azetidinyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 3-Azetidinyl 3-methylbutanoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this and structurally related azetidine esters. Our approach is grounded in fundamental chemical principles to empower you to overcome common synthetic challenges and optimize your reaction yields.

Synthesis Overview: A Strategic Approach

The synthesis of this compound is most effectively approached as a multi-step process. Direct esterification of 3-azetidinol with 3-methylbutanoic acid is challenging due to the competing nucleophilicity of the ring nitrogen, which can lead to N-acylation or acid-base side reactions. A robust strategy involves the protection of the azetidine nitrogen, followed by esterification of the hydroxyl group, and concluding with deprotection to yield the target compound. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the nitrogen due to its stability under esterification conditions and its susceptibility to removal under acidic conditions that can be tuned to preserve the ester linkage.[1][2]

The proposed three-step synthesis is outlined below:

Synthesis_Workflow Start 3-Azetidinol Step1 Step 1: N-Protection Start->Step1 (Boc)2O, Base Intermediate1 N-Boc-3-hydroxyazetidine Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2 3-Methylbutanoic acid, Coupling Agent Intermediate2 N-Boc-3-Azetidinyl 3-methylbutanoate Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Acid (TFA or HCl) End 3-Azetidinyl 3-methylbutanoate Step3->End

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low or No Yield During Esterification

Question: I've mixed my N-Boc-3-hydroxyazetidine with 3-methylbutanoic acid, but TLC and NMR analysis show no formation of the desired ester. What are the likely causes?

Answer: This is a common issue that typically points to inadequate activation of the carboxylic acid. The hydroxyl group of N-Boc-3-hydroxyazetidine is a relatively poor nucleophile, and direct reaction with an unactivated carboxylic acid is exceedingly slow.

  • Causality: Standard Fischer esterification (refluxing in an alcohol with a strong acid catalyst) is unsuitable here. The acidic conditions could prematurely remove the Boc group, and the required high temperatures can be problematic for the strained azetidine ring.[3] Milder methods that proceed at room temperature are necessary.

  • Solution: Employ a Coupling Agent. The most reliable method is to activate the 3-methylbutanoic acid in situ using a coupling agent. This converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the alcohol.

    • Steglich Esterification: The use of a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalyst like 4-Dimethylaminopyridine (DMAP), is a highly effective method for sterically hindered or less reactive alcohols.[3]

    • Uronium-Based Reagents: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU are also extremely efficient, often leading to faster reactions and cleaner product formation.[4][5][6] These reagents form highly reactive activated esters in situ.

Troubleshooting_Esterification Start Low/No Ester Yield Check1 Are you using a coupling agent? Start->Check1 Solution1 No: Implement Steglich (EDC/DMAP) or Uronium (HATU) esterification. Check1->Solution1 No Check2 Yes: Is the reaction anhydrous? Check1->Check2 Yes Solution2 No: Dry solvents (e.g., DCM, DMF) and reagents thoroughly. Water hydrolyzes activated intermediates. Check2->Solution2 No Check3 Yes: Is the temperature and reaction time sufficient? Check2->Check3 Yes Solution3 Monitor reaction by TLC. Allow to stir at room temperature for 12-24 hours. Check3->Solution3 No

Caption: Decision tree for troubleshooting low esterification yield.

Issue 2: Preferential N-Acylation over O-Acylation (Esterification)

Question: My main product is not the desired ester but the amide, formed by the reaction of 3-methylbutanoic acid with the azetidine nitrogen. How do I ensure the reaction occurs at the hydroxyl group?

Answer: This outcome indicates that the azetidine nitrogen is unprotected and is outcompeting the hydroxyl group as the nucleophile. The nitrogen of an azetidine is a secondary amine and is significantly more nucleophilic than the secondary alcohol.

  • Causality: Direct acylation of 3-azetidinol will almost always favor N-acylation. To achieve selective O-acylation, the nitrogen's nucleophilicity must be temporarily suppressed.

  • Solution: Implement N-Protection. As outlined in the synthesis overview, the azetidine nitrogen must be protected before the esterification step. The Boc group is ideal for this purpose. The N-Boc protection is typically a high-yielding reaction and effectively renders the nitrogen non-nucleophilic, allowing the esterification to proceed selectively at the hydroxyl group.[1][7] See the detailed protocol below for this procedure.

Issue 3: Cleavage of the Ester During N-Boc Deprotection

Question: I have successfully synthesized the N-Boc protected ester, but when I try to remove the Boc group using trifluoroacetic acid (TFA), I am also hydrolyzing my final ester product, leading to low yields. What are the best deprotection conditions?

Answer: This is a classic selectivity challenge. Both the Boc group and the ester are labile to strong acid, but their rates of cleavage differ. The key is to use conditions that are strong enough to remove the Boc group efficiently but mild enough to leave the ester largely intact.

  • Causality: TFA is a very strong acid and can readily protonate the ester's carbonyl oxygen, making it susceptible to hydrolysis, especially if water is present. The reaction time and temperature are critical variables.

  • Solutions:

    • Switch to HCl in an Anhydrous Solvent: A commonly used and often milder alternative is a saturated solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether.[8] This reagent can often cleave the Boc group cleanly at 0 °C to room temperature with minimal ester cleavage.

    • Optimize TFA Conditions: If you must use TFA, reduce the reaction time and temperature. Run the reaction at 0 °C and monitor it closely by TLC (every 15-30 minutes). As soon as the starting material is consumed, immediately quench the reaction by removing the TFA in vacuo or by neutralizing with a mild base like saturated sodium bicarbonate solution.

    • Alternative Mild Methods: For extremely sensitive substrates, other methods like using oxalyl chloride in methanol or heating in a specific solvent can be effective, though these require more optimization.[8][9]

Deprotection ReagentTypical ConditionsAdvantagesDisadvantages
TFA in DCM 10-50% solution, 0°C to RTFast, volatile byproductsCan be too harsh, may cleave acid-sensitive esters
HCl in Dioxane 4M solution, 0°C to RTMilder than TFA, good for preserving estersDioxane is non-volatile and a peroxide former
Oxalyl Chloride/MeOH 3 equiv. in MeOH, RTVery mild, good functional group toleranceReagent is toxic and moisture-sensitive
Issue 4: Difficulty Purifying the Product

Question: After my Steglich esterification using DCC, I am having trouble removing the N,N'-dicyclohexylurea (DCU) byproduct from my desired ester. It co-elutes on my silica column.

Answer: DCU is a notoriously difficult byproduct to remove due to its moderate polarity and low solubility in many organic solvents.

  • Causality: DCU is formed from the reaction of DCC with the activated carboxylic acid. Its insolubility in solvents like dichloromethane (DCM) or diethyl ether is key to its removal.

  • Solutions:

    • Initial Filtration: The majority of DCU can often be removed by simple filtration. After the reaction is complete, dilute the reaction mixture with a nonpolar solvent in which DCU is poorly soluble (e.g., hexanes, diethyl ether, or cold DCM) and filter the resulting white precipitate.

    • Use EDC: Switch from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the reaction workup.

    • Optimized Chromatography: If column chromatography is still necessary, try a different solvent system. Sometimes, a gradient elution starting with a very nonpolar eluent can help separate the product from the last traces of DCU.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc group preferred for protecting the azetidine nitrogen? The Boc group is widely used because it is stable to a broad range of non-acidic reagents (e.g., bases, nucleophiles, reducing agents) used in subsequent steps like esterification, but it can be removed under relatively mild acidic conditions.[10] Other groups like Benzyl (Bn) require harsher deprotection (hydrogenolysis) which could also reduce other functional groups, while Fmoc is base-labile, which might not be compatible with all esterification conditions.

Q2: Can I use an acid chloride for the esterification? Yes, converting 3-methylbutanoic acid to 3-methylbutanoyl chloride (isovaleroyl chloride) is a viable strategy. The acid chloride is highly reactive and will readily acylate N-Boc-3-hydroxyazetidine, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. This method avoids the use of coupling agents and their byproducts but requires an extra synthetic step.

Q3: How can I confirm the structure of my final product? A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. You should see characteristic peaks for the azetidine ring protons, the protons from the 3-methylbutanoyl group, and the disappearance of the Boc group's tert-butyl signal.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong ester carbonyl stretch (typically around 1735 cm⁻¹) and the disappearance of the alcohol O-H stretch from the starting material.

Q4: What are the key safety precautions?

  • Azetidines: Many small heterocyclic amines can be toxic or irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Coupling Reagents: DCC is a potent skin allergen. EDC and HATU are irritants. Avoid inhalation and skin contact.

  • Reagents for Deprotection: TFA and HCl are highly corrosive. Always handle them in a fume hood with appropriate PPE.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
  • To a solution of 3-azetidinol hydrochloride (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.[7]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine as a white solid or colorless oil.[7][12]

Protocol 2: Steglich Esterification for tert-butyl 3-((3-methylbutanoyl)oxy)azetidine-1-carboxylate
  • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 3-methylbutanoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected ester.

Protocol 3: N-Boc Deprotection to Yield this compound
  • Dissolve the N-Boc protected ester (1.0 eq) in a minimal amount of an appropriate solvent (e.g., DCM for TFA deprotection, or no solvent if using HCl/dioxane).

  • Cool the solution to 0 °C.

  • Add the acidic reagent dropwise. Choose one of the following:

    • Option A (TFA): Add a 20-50% solution of TFA in DCM.

    • Option B (HCl): Add a 4M solution of HCl in 1,4-dioxane.[13]

  • Stir the reaction at 0 °C, monitoring closely by TLC (e.g., every 20 minutes).

  • Once the starting material is consumed, immediately remove the acid and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces of acid).

  • The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, dissolve the residue in DCM and wash carefully with a mild base like saturated NaHCO₃, then dry and concentrate. Further purification can be achieved by chromatography or crystallization if necessary.

References

  • Vertex AI Search, "Synthesis of Azetidines from Glycine Esters and a Vinylsulfonium Salt"
  • Vertex AI Search, "Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing"
  • Vertex AI Search, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content"
  • Vertex AI Search, "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central"
  • Vertex AI Search, "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Public
  • Vertex AI Search, "Azetidine synthesis - Organic Chemistry Portal"
  • Vertex AI Search, "1-N-Boc-3-hydroxyazetidine synthesis - ChemicalBook"
  • Vertex AI Search, "CAS 45347-82-8: azetidin-3-ol - CymitQuimica"
  • Vertex AI Search, "Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit"
  • Vertex AI Search, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing"
  • Vertex AI Search, "Recent progress in synthesis of 3-functionalized azetidines - ResearchG
  • Vertex AI Search, "US3668196A - 3-azetidinols - Google P
  • Vertex AI Search, "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • Vertex AI Search, "Draw a suitable mechanism for the esterification of 3-methylbutan... | Study Prep in Pearson+"
  • Vertex AI Search, "Coupling Reagents - Aapptec Peptides"
  • Vertex AI Search, "Isovaleric acid - Wikipedia"
  • Vertex AI Search, "N-Boc-3-hydroxyazetidine: A Key Chemical Intermedi
  • Vertex AI Search, "optimizing reaction conditions for the esterification of 2-isopropyl-3-methylbutanoic acid - Benchchem"
  • Vertex AI Search, "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3‚7H2O-NaI System in Acetonitrile - ElectronicsAndBooks"
  • Vertex AI Search, "3-methylpentanoic acid - Organic Syntheses Procedure"
  • Vertex AI Search, "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI"
  • Vertex AI Search, "3-Methylbutanoic acid - ChemBK"
  • Vertex AI Search, "1-N-Boc-3-hydroxyazetidine 141699-55-0 - Guidechem"
  • Vertex AI Search, "Peptide Coupling Reagents Guide - Sigma-Aldrich"
  • Vertex AI Search, "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH"
  • Vertex AI Search, "Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents - Luxembourg Bio Technologies"
  • Vertex AI Search, "Azetidin-3-ol synthesis - ChemicalBook"
  • Vertex AI Search, "141699-55-0|tert-Butyl 3-hydroxyazetidine-1-carboxyl
  • Vertex AI Search, "N-Boc-3-hydroxyazetidine - Oakwood Chemical"
  • Vertex AI Search, "Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions - American Chemical Society"
  • Vertex AI Search, "WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Vertex AI Search, "Preparation of n-substituted azetidine 3-carboxylic acid derivatives - European Patent Office - EP 0169602 A1 - Googleapis.com"
  • Vertex AI Search, "WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google P

Sources

preventing elimination side products in azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of azetidines, with a particular focus on minimizing and eliminating undesired side products. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, often leading to competing side reactions.[1][2] This resource aims to equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to azetidines?

A1: The construction of the azetidine ring is primarily achieved through intramolecular cyclization reactions. Key strategies include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative's hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate), followed by base-mediated cyclization.[3]

  • Palladium-catalyzed intramolecular C-H amination: This modern method facilitates the formation of the azetidine ring by activating a C(sp³)–H bond at the γ-position of an amine substrate.[3][4]

  • [2+2] Photocycloadditions (Aza Paternò–Büchi reaction): This reaction involves the photocycloaddition between an imine and an alkene to directly form the azetidine ring.[5][6]

  • Ring contraction of larger heterocycles: For instance, N-sulfonylpyrrolidinones can undergo ring contraction to yield N-sulfonylazetidines.[4]

Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening?

A2: The formation of a pyrrolidine byproduct is a common issue and arises from the kinetic and thermodynamic competition between the 4-exo-tet and 5-endo-tet cyclization pathways.[7] While the 4-exo-tet pathway leading to the azetidine is often kinetically favored according to Baldwin's rules, the resulting four-membered ring is thermodynamically less stable due to higher ring strain compared to the five-membered pyrrolidine ring.[7][8][9][10][11] Higher reaction temperatures or prolonged reaction times can favor the formation of the more stable pyrrolidine.[7]

Q3: What is Baldwin's rule and how does it apply to azetidine synthesis?

A3: Baldwin's rules are a set of empirical guidelines that predict the relative favorability of different ring-closing reactions.[10] For azetidine synthesis via intramolecular nucleophilic attack, the key cyclization is a "4-exo-tet" closure. The "4" indicates the formation of a four-membered ring, "exo" signifies that the bond being broken is outside the newly formed ring, and "tet" refers to the tetrahedral geometry of the carbon being attacked. According to Baldwin's rules, 4-exo-tet cyclizations are generally favored over the competing 5-endo-tet pathway that would lead to a pyrrolidine.[7][10][11] However, these are kinetic preferences, and thermodynamic factors can still lead to the formation of the more stable five-membered ring under certain conditions.[7][8][9]

Troubleshooting Guide: Preventing Elimination Side Products

This section addresses specific experimental issues related to the formation of elimination and other side products during azetidine synthesis.

Issue 1: Formation of Alkenes via Elimination

Question: My reaction to form an N-substituted azetidine from a γ-haloamine is yielding a significant amount of an elimination product (an allylic amine) instead of the desired cyclized product. What is causing this and how can I fix it?

Answer:

The formation of an allylic amine is a classic example of a competing E2 elimination reaction, where the amine acts as a base to remove a proton, leading to the expulsion of the halide leaving group and the formation of a double bond. This is particularly prevalent with sterically hindered substrates or when using strong, bulky bases.

Root Cause Analysis and Solutions:

The outcome of the reaction is a competition between intramolecular nucleophilic substitution (SN2) to form the azetidine and elimination (E2) to form the alkene.

G cluster_0 Reaction Pathways γ-Haloamine γ-Haloamine Azetidine (Desired) Azetidine (Desired) γ-Haloamine->Azetidine (Desired) SN2 (Intramolecular) Allylic Amine (Side Product) Allylic Amine (Side Product) γ-Haloamine->Allylic Amine (Side Product) E2 (Elimination) G Amino Alcohol Amino Alcohol Oxyphosphonium Intermediate Oxyphosphonium Intermediate Amino Alcohol->Oxyphosphonium Intermediate + PPh3, DEAD Azetidine\n+ TPPO\n+ Reduced DEAD Azetidine + TPPO + Reduced DEAD Oxyphosphonium Intermediate->Azetidine\n+ TPPO\n+ Reduced DEAD Intramolecular SN2 Elimination/Other Byproducts Elimination/Other Byproducts Oxyphosphonium Intermediate->Elimination/Other Byproducts Side Reactions

Sources

Validation & Comparative

A Methodological Guide to the Cholinergic Profiling of Novel Agents: A Comparative Analysis of 3-Azetidinyl 3-methylbutanoate Against Established Cholinergic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the quest for novel cholinergic agents with improved selectivity and therapeutic indices is a continuous endeavor. The cholinergic system, with its intricate network of muscarinic and nicotinic receptors, presents a rich landscape for therapeutic intervention in a variety of CNS and peripheral disorders. This guide provides a comprehensive framework for the characterization of a novel putative cholinergic agent, 3-Azetidinyl 3-methylbutanoate. Due to the absence of published data on this specific molecule, we will approach this analysis from a methodological and predictive standpoint. This guide will serve as a roadmap for researchers aiming to elucidate the cholinergic activity of new chemical entities, using well-established cholinergic agents as benchmarks for comparison.

Introduction to the Cholinergic System and Drug Action

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in a vast array of physiological processes.[1] Cholinergic signaling is transduced by two main families of receptors: the G-protein coupled muscarinic receptors (M1-M5) and the ligand-gated ion channel nicotinic receptors (nAChRs), which are themselves diverse in their subunit composition.[2][3] Agents that modulate this system, known as cholinergic agents, can act as agonists, antagonists, or allosteric modulators at these receptors, or they can influence the concentration of ACh in the synaptic cleft by inhibiting acetylcholinesterase (AChE).[4][5]

The therapeutic potential of cholinergic drugs is vast, with applications in Alzheimer's disease, myasthenia gravis, glaucoma, and smoking cessation, among others.[1][6] However, the clinical utility of many cholinergic agents is hampered by a lack of receptor subtype selectivity, leading to a wide range of side effects. The development of novel, selective cholinergic ligands is therefore a key objective in modern pharmacology.

Profiling a Novel Agent: this compound

The structure of this compound suggests potential interactions with cholinergic receptors. The presence of a tertiary amine within the azetidine ring provides a cationic center at physiological pH, a common feature of many cholinergic ligands that interact with the orthosteric binding site of cholinergic receptors. The ester linkage and the 3-methylbutanoate moiety contribute to the molecule's overall size, shape, and lipophilicity, which will influence its binding affinity, selectivity, and pharmacokinetic properties.

Based on general structure-activity relationships of cholinergic agents, the azetidine ring can serve as a bioisostere for the quaternary ammonium group of acetylcholine. The ester component is also a key feature of acetylcholine, though modifications in this region can drastically alter activity, with larger acyl groups sometimes conferring antagonist properties. The overall structure does not immediately suggest a mechanism of action, making a thorough experimental evaluation essential.

Comparative Cholinergic Agents

To provide context for the potential pharmacological profile of this compound, we will compare it to a panel of well-characterized cholinergic agents with diverse mechanisms of action:

  • Carbachol: A non-selective muscarinic and nicotinic receptor agonist that is resistant to hydrolysis by acetylcholinesterase.

  • Varenicline: A partial agonist at α4β2 nicotinic acetylcholine receptors, used in smoking cessation.

  • Xanomeline: A muscarinic receptor agonist with functional selectivity for M1 and M4 subtypes.

  • Donepezil: A reversible inhibitor of acetylcholinesterase, used in the treatment of Alzheimer's disease.

Experimental Workflow for Characterization

A systematic approach is required to characterize the cholinergic activity of a novel compound. The following workflow outlines the key experimental stages.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screening: Radioligand Binding Assays B Functional Assays: Calcium Mobilization, cAMP, Ion Flux A->B Determine functional activity C Enzyme Inhibition Assays: AChE Activity A->C Assess off-target effects D Pharmacokinetic Profiling: ADME B->D Select lead candidates C->D E Pharmacodynamic Studies: Animal Models of Disease D->E Inform dose selection F Safety and Toxicology E->F Evaluate therapeutic window

Caption: A typical experimental workflow for characterizing a novel cholinergic agent.

Comparative Data Summary

The following table presents a hypothetical pharmacological profile for this compound alongside published data for our selected comparator agents. The data for the novel compound are for illustrative purposes to demonstrate how it would be compared.

CompoundPrimary Target(s)Mechanism of ActionM1 Ki (nM)α4β2 Ki (nM)AChE IC50 (nM)
This compound To be determinedTo be determinede.g., 150e.g., 800e.g., >10,000
CarbacholMuscarinic & Nicotinic ReceptorsAgonist~200~1,000Inactive
Vareniclineα4β2 nAChRPartial AgonistInactive~0.1Inactive
XanomelineM1/M4 Muscarinic ReceptorsAgonist~5InactiveInactive
DonepezilAcetylcholinesteraseInhibitor~250~300~6.7

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic M1 Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for the human M1 muscarinic receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human M1 receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine as the non-specific binding control.

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, [³H]-NMS (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the contents of the plate onto the filter plates using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay for M1 Receptors

This protocol assesses the functional activity (agonist or antagonist) of a test compound at the Gq-coupled M1 receptor by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the human M1 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Carbachol as a reference agonist.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • To determine agonist activity, add varying concentrations of the test compound and measure the fluorescence intensity over time.

  • To determine antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of carbachol (e.g., its EC80) and measure the fluorescence response.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

Signaling Pathways

The activation of muscarinic and nicotinic receptors triggers distinct downstream signaling cascades.

G cluster_0 Muscarinic M1 Receptor (Gq-coupled) cluster_1 Nicotinic α4β2 Receptor (Ion Channel) M1 M1 Receptor Gq Gq protein M1->Gq Agonist Binding PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C DAG->PKC nAChR α4β2 Receptor Ion Ion Influx (Na⁺, Ca²⁺) nAChR->Ion Agonist Binding Depol Membrane Depolarization Ion->Depol

Caption: Simplified signaling pathways for M1 muscarinic and α4β2 nicotinic receptors.

Conclusion

The systematic evaluation of novel compounds is fundamental to advancing our understanding and therapeutic manipulation of the cholinergic system. While this compound remains an uncharacterized entity, the experimental framework detailed in this guide provides a clear and robust pathway for its comprehensive pharmacological profiling. By employing a combination of in vitro binding and functional assays, and comparing the results to a panel of well-defined cholinergic agents, researchers can effectively determine its mechanism of action, potency, and selectivity. This approach not only enables the characterization of individual molecules but also contributes to the broader understanding of structure-activity relationships within the cholinergic field, ultimately paving the way for the development of next-generation therapeutics.

References

  • Rezai, T., et al. (2021). Analgesic effects of Sazetidine-A, a new nicotinic cholinergic drug. PubMed. Available at: [Link]

  • Doležal, V. (2008). Importance and Prospects for Design of Selective Muscarinic Agonists. ResearchGate. Available at: [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Available at: [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. Available at: [Link]

  • PubMed. (n.d.). Cholinergic activity of acetylenic imidazoles and related compounds. Available at: [Link]

  • A.S., S., & A.K., S. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • YouTube. (2023). Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01. Available at: [Link]

  • PubMed. (n.d.). A Comparison of the Cholinergic Activity of Selected H2-antagonists and Sulfoxide Metabolites. Available at: [Link]

  • CUTM Courseware. (n.d.). SAR (Structure activity relationship ) of directly acting cholinergic Drugs. Available at: [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. Available at: [Link]

  • European Patent Office. (n.d.). Preparation of n-substituted azetidine 3-carboxylic acid derivatives - EP 0169602 A1. Available at: [Link]

  • Basicmedical Key. (2017). Cholinergic Agonists and Antagonists. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Available at: [Link]

  • Frontiers. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Available at: [Link]

  • Scribd. (n.d.). Cholinergics vs Anticholinergics Guide. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Cholinergic Medications. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Available at: [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Available at: [Link]

  • Drugs.com. (n.d.). List of Cholinergic agonists. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Neuroprotective Effects of Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the neuroprotective potential of novel azetidine-based compounds. We move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring a self-validating and robust data package. This document is structured to guide you from initial in vitro screening and mechanistic elucidation to definitive in vivo efficacy confirmation.

The Scientific Premise: Why Azetidines and What to Measure?

Azetidines, four-membered nitrogen-containing heterocycles, have gained significant traction in medicinal chemistry due to their unique structural properties. Their inherent ring strain and three-dimensional character can confer improved metabolic stability, solubility, and target engagement, making them attractive scaffolds for CNS drug discovery.[1] Several azetidine derivatives have been investigated for a range of CNS applications, with some showing promise in models of neurodegenerative diseases and ischemic injury.[2][3]

The validation of any potential neuroprotective agent hinges on demonstrating its ability to counteract the core pathological mechanisms of neuronal death: oxidative stress, apoptosis, and excitotoxicity . Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a common driver of neuronal damage in numerous neurodegenerative conditions.[4][5] This often triggers apoptosis, a programmed cell death cascade executed by enzymes like Caspase-3.[6][7] Therefore, a robust validation strategy must interrogate a compound's ability to modulate these fundamental processes.

This guide will establish a two-tiered validation workflow:

  • Tier 1: In Vitro Mechanistic Screening: Rapidly assess cell viability, antioxidant capacity, and anti-apoptotic activity in a neuronal cell line model.

  • Tier 2: In Vivo Efficacy Confirmation: Validate the lead candidate's protective effects in a gold-standard animal model of ischemic stroke.

cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: In Vivo Validation a Cell Viability Assay (MTS) b Oxidative Stress Assay (DCFH-DA) a->b c Apoptosis Assay (Caspase-3 Activity) b->c d Decision: Proceed to In Vivo? c->d e tMCAO Stroke Model d->e Candidate Selection f Neurological Scoring e->f g Infarct Volume Analysis (TTC Staining) f->g h Efficacy Confirmed g->h

High-level workflow for validating neuroprotective compounds.

Key Neuroprotective Signaling Pathways

Azetidine compounds may exert their effects through various mechanisms. Two central signaling pathways frequently implicated in neuroprotection are the PI3K/Akt and Nrf2 pathways. Understanding these provides a mechanistic context for interpreting experimental results.

The PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical mediator of neuronal survival signals.[8] Activation of this cascade, often by growth factors, leads to the phosphorylation and activation of Akt. Active Akt then phosphorylates a host of downstream targets to inhibit apoptosis and promote cell survival.[9] For instance, one azetidine derivative, KHG26792, has been shown to protect against brain ischemia by upregulating phosphorylated Akt (p-Akt).[2]

GF Growth Factors (e.g., BDNF) Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt (Inactive) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis inhibits Survival Neuronal Survival pAkt->Survival promotes

The PI3K/Akt signaling pathway for neuronal survival.
The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the cellular antioxidant response.[10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those for antioxidant enzymes.[11][12] Activating this pathway is a key strategy for mitigating oxidative damage in neurodegenerative diseases.[4][13]

cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto binds Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Cellular Protection Genes->Protection

The Nrf2 antioxidant response pathway.

Tier 1: In Vitro Validation & Mechanistic Analysis

The objective of this tier is to perform a rapid and cost-effective evaluation of the azetidine compound's fundamental neuroprotective properties. We utilize the human neuroblastoma cell line, SH-SY5Y, a workhorse model for neurotoxicity and protection studies.[3] A neurotoxic insult, such as hydrogen peroxide (H₂O₂) or MPP+, is applied to induce oxidative stress and cell death.[3]

For comparison, we include a well-characterized neuroprotective agent, Resveratrol , as a positive control. Resveratrol is known to exert protective effects through multiple mechanisms, including antioxidant activity and activation of SIRT1.[2]

Experiment 1: Neuronal Viability (MTS Assay)

Causality: The primary question is whether the compound can protect neurons from a lethal insult. The MTS assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondria.[14][15] A reduction of the MTS tetrazolium salt to a colored formazan product by viable cells is a direct indicator of cellular health.[16]

Protocol: MTS Assay for Neuronal Viability

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat cells with various concentrations of the test azetidine compound, Resveratrol (e.g., 20 µM), or vehicle (DMSO) for 1 hour.

  • Insult: Add H₂O₂ (e.g., 100 µM final concentration) to all wells except the "No Insult" control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[16]

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[16]

  • Analysis: Normalize the data to the "No Insult" control (100% viability) and express results as a percentage of cell viability.

Experiment 2: Oxidative Stress (DCFH-DA Assay)

Causality: If the compound improves viability, the next logical question is how. Since many neurotoxic insults are mediated by oxidative stress, we must measure the compound's ability to reduce intracellular ROS levels. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a standard method for this purpose.[17] Non-fluorescent DCFH-DA freely diffuses into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]

Protocol: Intracellular ROS Measurement

  • Cell Culture & Treatment: Seed and treat SH-SY5Y cells in a 24-well plate or black-walled 96-well plate as described in the MTS protocol.

  • DCFH-DA Loading: After the desired treatment period (e.g., 6 hours post-H₂O₂ insult), remove the medium and wash cells once with warm PBS.

  • Incubation: Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[17]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[17]

  • Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[1]

  • Analysis: Normalize the fluorescence intensity of treated groups to the vehicle-treated, H₂O₂-insulted group.

Experiment 3: Apoptosis (Caspase-3 Activity Assay)

Causality: Oxidative stress is a potent trigger for apoptosis. To confirm an anti-apoptotic mechanism, we must directly measure the activity of a key executioner enzyme. Caspase-3 is a central player in the apoptotic cascade, and its activation is a hallmark of programmed cell death.[18][19] Colorimetric assays use a peptide substrate (e.g., DEVD-pNA) that, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be quantified spectrophotometrically.

Protocol: Colorimetric Caspase-3 Activity Assay

  • Cell Culture & Lysis: Treat cells in 6-well plates as previously described. After the treatment period (e.g., 12-24 hours), harvest the cells and lyse them using the chilled lysis buffer provided in a commercial kit. Incubate on ice for 15-20 minutes.[19]

  • Centrifugation: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]

  • Protein Quantification: Determine the protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each sample to individual wells.

  • Substrate Addition: Start the reaction by adding the DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Measurement: Read the absorbance at 405 nm.[19]

  • Analysis: Calculate the fold-change in Caspase-3 activity relative to the vehicle-treated, H₂O₂-insulted control group.

Data Summary & Comparative Analysis (In Vitro)

The results from these assays should be compiled to build a cohesive picture of the compound's in vitro neuroprotective profile.

AssayEndpointVehicle + H₂O₂Azetidine Compound + H₂O₂Resveratrol + H₂O₂
MTS Assay % Cell Viability52%85%78%
DCFH-DA Assay Relative ROS Levels100%35%48%
Caspase-3 Assay Fold-Increase in Activity4.2x1.5x2.1x
Table 1: Hypothetical comparative data from in vitro validation assays. Data illustrates a promising azetidine candidate that outperforms the positive control.

Tier 2: In Vivo Validation in a Stroke Model

Causality: While in vitro data provides crucial mechanistic insight, it cannot predict efficacy in a complex, whole-organism system with physiological barriers (like the blood-brain barrier) and interacting cell types. The transient middle cerebral artery occlusion (tMCAO) model in mice is the most frequently used model for experimental stroke research, mimicking the ischemia-reperfusion injury seen in human stroke.[20][21] Validating the compound in this model is a critical step towards preclinical development. For comparison, we can use a historical benchmark like MK-801 , an NMDA receptor antagonist known to be neuroprotective in this model but with a very narrow therapeutic window and significant side effects.[22]

Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

Protocol: tMCAO Ischemic Stroke Model in Mice

This protocol is a highly technical surgical procedure that must be performed by trained personnel under approved animal care and use guidelines.

  • Anesthesia & Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature at 37°C.[21][23] Place the animal in a supine position. Make a midline ventral neck incision.

  • Artery Exposure: Carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[23]

  • Occlusion: Temporarily ligate the CCA and ICA. Make a small incision in the ECA stump. Introduce a silicone rubber-coated monofilament (e.g., 6-0) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[20][24] Successful occlusion is often confirmed by a significant drop in cerebral blood flow using Laser Doppler Flowmetry.[23]

  • Ischemia Duration: Maintain the occlusion for a defined period (e.g., 60 minutes). During this time, the animal's anesthesia is maintained.

  • Reperfusion: After 60 minutes, withdraw the monofilament to allow blood flow to be restored to the MCA territory (reperfusion).[24]

  • Closure & Recovery: Ligate the ECA stump, remove temporary ligatures, and close the neck incision. Provide post-operative care, including hydration and pain relief, and monitor the animal closely during recovery.[23]

  • Compound Administration: The test azetidine compound, MK-801, or vehicle is typically administered intraperitoneally (i.p.) or intravenously (i.v.) shortly before, during, or immediately after reperfusion, depending on the experimental design.

Endpoint 1: Neurological Deficit Scoring

Causality: The ultimate goal of neuroprotection is to preserve function. Neurological scoring provides a functional assessment of the extent of ischemic damage. This is typically performed 24 hours after the tMCAO procedure.

Procedure: A simple 5-point scale is commonly used:

  • 0: No observable deficit.

  • 1: Forelimb flexion (the mouse flexes the contralateral forelimb when lifted by the tail).

  • 2: Circling (the mouse circles towards the paretic side).

  • 3: Leaning (the mouse falls to one side).

  • 4: No spontaneous motor activity.

Endpoint 2: Infarct Volume Measurement

Causality: The neurological score should correlate with the physical extent of brain damage. Infarct volume is the gold-standard anatomical outcome measure. This is assessed using 2,3,5-triphenyltetrazolium chloride (TTC) staining. TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in living, metabolically active tissue to a red formazan product. Ischemic, infarcted tissue lacks this activity and remains white.[20]

Procedure:

  • Brain Harvesting: At 24 hours post-tMCAO, euthanize the animal and carefully remove the brain.

  • Slicing: Chill the brain briefly and cut it into uniform coronal sections (e.g., 2 mm thick).

  • TTC Staining: Immerse the slices in a 2% TTC solution at 37°C for 15-20 minutes.[20]

  • Fixation: Transfer the stained slices to a 10% formaldehyde solution.

  • Image Analysis: Scan or photograph the slices and use image analysis software (e.g., ImageJ) to calculate the area of the white (infarcted) and red (viable) tissue in each hemisphere. The infarct volume is often corrected for edema.

Data Summary & Comparative Analysis (In Vivo)

The in vivo data provides the definitive test of the compound's efficacy.

Treatment GroupNeurological Score (Avg.)Corrected Infarct Volume (% of Hemisphere)
Sham (Surgery, no occlusion) 00%
Vehicle + tMCAO 2.845%
Azetidine Compound + tMCAO 1.218%
MK-801 + tMCAO 1.929%
Table 2: Hypothetical comparative data from the in vivo tMCAO stroke model. Results indicate the azetidine compound provides superior functional and anatomical protection compared to the benchmark.

Conclusion and Forward Look

This guide outlines a logical, tiered approach to validating the neuroprotective effects of novel azetidine compounds. By systematically assessing viability, oxidative stress, and apoptosis in vitro, researchers can build a strong mechanistic case and select the most promising candidates for resource-intensive in vivo testing. Confirmation of efficacy in a relevant animal model like the tMCAO model provides the critical data needed to advance a compound in the drug development pipeline. The experimental choices and comparative benchmarks described herein are designed to generate a self-validating, robust, and compelling data package for any novel neuroprotective agent.

References

  • Brunet, A., Datta, S. R., & Greenberg, M. E. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway. Current Opinion in Neurobiology. [Link]

  • Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The role of Nrf2 signaling in counteracting neurodegenerative diseases. FEBS Letters. [Link]

  • Datta, S. R., Brunet, A., & Greenberg, M. E. (1999). Cellular survival: a play in three Akts. Genes & Development. [Link]

  • Itoh, K., Chiba, T., Takahashi, S., Ishii, T., Igarashi, K., Katoh, Y., Oyake, T., Hayashi, N., Satoh, K., Hatayama, I., Yamamoto, M., & Nabeshima, Y. (1997). An Nrf2/small Maf heterodimer mediates the induction of phase II detoxifying enzyme genes through antioxidant response elements. Biochemical and Biophysical Research Communications. [Link]

  • Franke, T. F., Kaplan, D. R., & Cantley, L. C. (1997). PI3K: downstream AKTion blocks apoptosis. Cell. [Link]

  • Johnson, D. A., & Johnson, J. A. (2015). Nrf2–a therapeutic target for the treatment of neurodegenerative diseases. Free Radical Biology and Medicine. [Link]

  • Lemmerman, L. R., Harris, H. N., Arnold, W. D., Higuita-Castro, N., & Gallego-Perez, D. (n.d.). MCAO Stroke Model Protocol for Mouse. The Ohio State University. [Link]

  • Cuadrado, A., Manda, G., Hassan, A., Alcaraz, M. J., León, R., & Gozalbes, R. (2018). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecules. [Link]

  • Buendia, I., Michalska, P., Fernandez-Mendivil, M., & Lopez-Alonso, V. (2016). A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases. Frontiers in Cellular Neuroscience. [Link]

  • Kim, D., & Chung, J. (2014). Neuroprotection Signaling of Nuclear Akt in Neuronal Cells. Experimental Neurobiology. [Link]

  • Durukan, A., & Tatlisumak, T. (2007). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • Yao, R., & Cooper, G. M. (1995). Requirement for phosphatidylinositol-3 kinase in the prevention of apoptosis by nerve growth factor. Science. [Link]

  • Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Middle Cerebral Artery Occlusion in Mice. JoVE Journal. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • Kuriakose, M., & Younger, D. S. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Visualized Experiments. [Link]

  • Abbkine. (n.d.). Caspase-3 activity assay. Abbkine. [Link]

  • Helsen, N., & De Keyser, J. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments. [Link]

  • Ávalos-Soriano, A., de la Luz-Cuellar, Y., & El-Hafidi, M. (2022). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE Journal. [Link]

  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE. [Link]

  • ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? ResearchGate. [Link]

  • Neurotar. (n.d.). Neuronal Cell viability and cytotoxicity assays. Neurotar. [Link]

  • Faden, A. I., & Stoica, B. A. (2007). Novel Neuroprotective Tripeptides and Dipeptides. CNS Drug Reviews. [Link]

  • Neurotar. (n.d.). Neuronal Cell viability and cytotoxicity assays. Neurotar. [Link]

  • Kim, E. A., et al. (2017). 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride attenuates MPP+-induced cytotoxicity by regulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells. Experimental and Therapeutic Medicine. [Link]

  • Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. [Link]

  • Eruslanov, E., & Kusmartsev, S. (2021). Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein. Methods in Molecular Biology. [Link]

  • Silva, S., et al. (2021). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics. [Link]

  • Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Pharmacological and Toxicological Methods. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Endres, M., & Dirnagl, U. (2000). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Shariati, M., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences. [Link]

  • Chen, J., et al. (2015). Histidine provides long-term neuroprotection after cerebral ischemia through promoting astrocyte migration. Scientific Reports. [Link]

Sources

A Comparative Guide to the Efficacy of Azetidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The four-membered azetidine ring, a saturated N-heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a conformationally restricted backbone that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1] While challenging to synthesize, the versatility of the azetidine moiety has led to its incorporation into a diverse array of potent anticancer agents, targeting various hallmarks of cancer.[2][3]

This guide provides a comparative analysis of the efficacy of different classes of azetidine derivatives currently under investigation in oncological research. We will delve into their distinct mechanisms of action, supported by preclinical and clinical data, and provide detailed protocols for key validation experiments.

Azetidine-Based Tubulin Polymerization Inhibitors

One of the most validated targets in cancer chemotherapy is tubulin. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Azetidine derivatives have been successfully engineered to function as potent tubulin inhibitors.[4][5]

Mechanism of Action: Microtubule Destabilization

Azetidine-containing compounds, such as analogues of TZT-1027 (soblidotin), exert their cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[4] This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle, leading to M-phase arrest and subsequent programmed cell death (apoptosis).[4][5] The azetidine ring in these analogues serves to conformationally lock the molecule into a bioactive shape that fits within the tubulin binding site, often the colchicine-binding domain.[5]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Spindle_Disruption Mitotic Spindle Disruption Microtubule->Tubulin_Dimers Depolymerization Azetidine_Derivative Azetidine Derivative (e.g., TZT-1027 analogue) Azetidine_Derivative->Tubulin_Dimers Binds to Tubulin Azetidine_Derivative->Microtubule Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Spindle_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of azetidine-based tubulin inhibitors.

Comparative Efficacy Data

The antiproliferative activity of azetidine-based tubulin inhibitors is typically evaluated across a panel of cancer cell lines. A key study synthesized novel TZT-1027 analogues where a 3-aryl-azetidine moiety replaced the C-terminal phenylethyl group.[4]

CompoundCell LineIC50 (nM)[4]
Analogue 1a A549 (Lung Carcinoma)2.2
HCT116 (Colon Carcinoma)2.1
TZT-1027 (Reference) A549 (Lung Carcinoma)Not specified in study, but known to be potent

While Analogue 1a demonstrated excellent in vitro potency, its in vivo efficacy in an A549 xenograft model was limited.[4] At doses up to 5 mg/kg, it only achieved 16-35% tumor growth inhibition, compared to 61% inhibition by TZT-1027 (at 2 mg/kg). This discrepancy was attributed to poor solubility and a very short metabolic half-life (T₁/₂ < 2 min), highlighting the critical need to balance potency with drug-like properties.[4]

Azetidine-Based STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is aberrantly activated in many human cancers, including triple-negative breast cancer (TNBC). It plays a crucial role in promoting proliferation, survival, and angiogenesis.[6][7]

Mechanism of Action: Irreversible Covalent Inhibition

A novel class of azetidine-based compounds has been developed as potent, irreversible inhibitors of STAT3.[7] These molecules are designed to covalently bind to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein. This irreversible binding locks STAT3 in an inactive state, preventing its phosphorylation, dimerization, and nuclear translocation, thereby blocking the transcription of its target genes.[6][7]

STAT3_Inhibition Cytokine_Receptor Cytokine/GF Receptor JAK_Src JAK/Src Kinases Cytokine_Receptor->JAK_Src Activate STAT3_inactive Inactive STAT3 (Monomer) JAK_Src->STAT3_inactive Phosphorylate pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3_inactive->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_inactive Irreversibly Binds (Covalent)

Caption: STAT3 signaling pathway and its inhibition by azetidine derivatives.

Comparative Efficacy Data

These STAT3 inhibitors show significant potency and selectivity. Their efficacy has been demonstrated in both cellular assays and animal models.[7]

Table 2: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors

CompoundAssayIC50 (µM)[7]
H172 (9f) STAT3 DNA-binding0.38
H182 STAT3 DNA-binding0.98
H120 (8e) STAT3 DNA-binding1.75
H105 (8f) STAT3 DNA-binding2.07

In vivo, these compounds have shown remarkable antitumor activity. In a triple-negative breast cancer (TNBC) xenograft model, both H120 and H182 acted as single agents to inhibit tumor growth.[7] Furthermore, a salt form of H182 (H278) used in combination with radiation therapy completely halted tumor growth and improved survival in a syngeneic mouse model.[7]

Cellular experiments confirm their mechanism. Treatment of MDA-MB-231 breast cancer cells with azetidine analogues 7g and 7e resulted in a near-complete inhibition of colony formation at a concentration of 1 µM, demonstrating their ability to attenuate the survival of cancer cells with constitutively active STAT3.[8]

Azetidine-Containing Kinase Inhibitors in the Clinic

The azetidine scaffold has been successfully incorporated into FDA-approved targeted therapies, where it often enhances selectivity and improves pharmacokinetic profiles.[1]

  • Selpercatinib (Retevmo®): A potent and selective inhibitor of rearranged during transfection (RET) kinases. The azetidine moiety is a key component of its structure. In the LIBRETTO-001 trial for RET fusion-positive non-small cell lung cancer (NSCLC), selpercatinib demonstrated durable responses.[9]

    • Previously Treated Patients (Platinum Chemotherapy):

      • Objective Response Rate (ORR): 62%

      • Median Duration of Response (DoR): 31.6 months

      • Median Progression-Free Survival (PFS): 26.2 months

    • Treatment-Naïve Patients:

      • Objective Response Rate (ORR): 83%

      • Median Duration of Response (DoR): 20.3 months

      • Median Progression-Free Survival (PFS): 22.0 months

  • Cobimetinib (Cotellic®): A selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK pathway. The presence of an azetidine ring contributes to its potency and selectivity. It is approved for use in combination with a BRAF inhibitor for BRAF V600 mutation-positive melanoma.

Experimental Protocols & Methodologies

The validation of anticancer compounds relies on robust and reproducible experimental workflows.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase is proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the azetidine derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.[10][11]

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Detection & Analysis A Seed Cells in 96-well plate B Adherence (24h) A->B C Add Azetidine Derivatives (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Standard workflow for an MTT-based cell viability assay.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol assesses the antitumor efficacy of a compound in a living animal model.

Causality: This model provides a self-validating system by comparing the tumor growth in vehicle-treated animals to that in drug-treated animals. A statistically significant reduction in tumor volume or an increase in survival time in the treated group demonstrates in vivo efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., athymic nude or NSG mice) for at least one week under standard pathogen-free conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization & Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the azetidine derivative via the chosen route (e.g., intravenous, oral gavage) at the specified dose and schedule (e.g., 2 mg/kg, daily). The control group receives the vehicle solution.[4]

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a maximum allowed size, or for a predefined duration (e.g., 22 days). Monitor animal body weight as a measure of toxicity.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of Tumor Growth Inhibition (TGI) at the end of the study.

Conclusion and Future Directions

Azetidine derivatives represent a highly versatile and potent class of molecules in cancer research. Their efficacy spans multiple mechanisms of action, from classical tubulin inhibition to targeted covalent inhibition of key signaling nodes like STAT3. The clinical success of azetidine-containing drugs such as selpercatinib validates the scaffold's utility in creating metabolically stable and highly selective therapeutics.

Future research should focus on optimizing the pharmacokinetic properties of novel azetidine derivatives to improve their translation from potent in vitro hits to effective in vivo candidates. Addressing challenges like poor solubility and rapid metabolism, as seen with some tubulin-inhibiting analogues, will be paramount. The development of azetidine-based Protacs (PROteolysis TArgeting Chimeras) or Antibody-Drug Conjugates (ADCs) could represent the next frontier, combining the scaffold's unique properties with novel therapeutic modalities to further enhance specificity and efficacy against cancer.

References

  • Pattanayak, P., & Sethy, K. (2025). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemistrySelect. [Link]

  • Li, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link]

  • Asif, M., et al. (2024). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) -4-(4-substitutedphenyl) azetidin-2-one derivatives. Pharmaceuticals. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. [Link]

  • Wirth, L., et al. (2024). Selpercatinib in Patients With RET Fusion–Positive Non–Small Cell Lung Cancer: Long-Term Safety and Efficacy From LIBRETTO-001. Journal of Clinical Oncology. [Link]

  • Abdou, A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Guzmán, A., et al. (2013). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PLoS ONE. [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Abdou, A., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters. [Link]

  • Sosnovsky, G., et al. (1984). In the search for new anticancer drugs. VII: Platinum complexes of diaziridines and azetidine. Journal of Cancer Research and Clinical Oncology. [Link]

  • Abdou, A., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • El-Sayed, I., et al. (2017). Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. ResearchGate. [Link]

Sources

A-Comparative-Guide-to-3-Azetidinyl-3-methylbutanoate-Alternatives-in-Drug-Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the 3-Azetidinyl 3-methylbutanoate Moiety for Strategic Optimization

In the landscape of modern medicinal chemistry, the drive towards molecules with three-dimensional (3D) character has positioned small, saturated heterocycles like azetidine as valuable scaffolds.[1][2] The this compound fragment, at first glance, appears to be a simple combination of a strained four-membered ring and a small ester. However, this pairing serves multiple strategic roles in drug design. The azetidine ring offers a rigid, sp3-rich core that provides well-defined exit vectors for substituents, potentially improving target binding selectivity and physicochemical properties like solubility.[3][4] Concurrently, the ester group can modulate polarity and, critically, may act as a prodrug moiety, intended for cleavage by physiological esterases to release an active metabolite.[3]

Despite these advantages, this specific combination of a strained ring and a metabolically labile ester presents significant challenges that often necessitate the exploration of alternatives. Key motivations for seeking replacements include:

  • Metabolic Instability: The ester linkage is often a "soft spot," prone to rapid hydrolysis by plasma and tissue esterases, leading to a short drug half-life and high clearance rates.[5][6]

  • Poor Pharmacokinetics: While intended to improve properties, the overall fragment may not achieve the desired balance of solubility, permeability, and metabolic stability.

  • Synthetic Complexity: The synthesis of substituted azetidines can be challenging due to inherent ring strain.[7]

  • Intellectual Property: Moving away from a known scaffold is often a crucial step in generating novel chemical entities with strong patent protection.[3]

This guide provides a comparative analysis of strategic alternatives to both the 3-azetidinyl core and the 3-methylbutanoate ester. We will dissect the impact of these modifications on key drug-like properties and provide standardized experimental workflows for their evaluation, empowering drug discovery teams to make data-driven decisions in lead optimization.

Section 1: Bioisosteric Replacement of the 3-Azetidinyl Ring

The azetidine ring is prized for its ability to impart structural rigidity and reduce lipophilicity compared to larger saturated rings like piperidine.[1] However, its small size and strain are not always optimal. Bioisosteric replacement—the substitution of one group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. Here, we compare common alternatives to the azetidine scaffold.

Common Alternatives and Their Comparative Properties:

  • Cyclobutane: As a direct carbocyclic analogue, cyclobutane removes the hydrogen bond accepting capability of the azetidine nitrogen. This can be beneficial if the nitrogen interaction is not productive for target binding but detrimental if it is key for solubility or target engagement.

  • Oxetane: This four-membered ether introduces a polar oxygen atom, which can serve as a hydrogen bond acceptor. Oxetanes are known to improve aqueous solubility and metabolic stability compared to gem-dimethyl or carbonyl groups for which they can act as surrogates.[8]

  • Pyrrolidine (5-membered) and Piperidine (6-membered): These larger, more flexible rings are synthetically more accessible than azetidine.[7] However, they increase the molecular weight and often the lipophilicity (logP) of the compound. Their increased conformational flexibility can sometimes lead to a loss of binding affinity due to a higher entropic penalty upon binding.[4]

The choice of a replacement ring directly impacts the spatial orientation of substituents, a concept illustrated in the diagram below.

G cluster_0 Scaffold Impact on Exit Vectors Azetidine Azetidine (4-membered) - Rigid - Defined Vectors - High sp3 character Pyrrolidine Pyrrolidine (5-membered) - More Flexible - Different Vector Angles Azetidine->Pyrrolidine Increases Ring Size & Flexibility Oxetane Oxetane (4-membered) - Rigid - Polar H-bond Acceptor Azetidine->Oxetane Isosteric Replacement (N vs. O) Piperidine Piperidine (6-membered) - Highly Flexible - Chair/Boat Conformations Pyrrolidine->Piperidine Further Increases Flexibility & Size

Caption: Impact of ring scaffold on molecular properties and substituent vectors.

Section 2: Enhancing Metabolic Stability by Modifying the Ester Linkage

The 3-methylbutanoate ester is susceptible to hydrolysis. A primary goal in modifying this group is to enhance metabolic stability while preserving or improving other critical properties.

Strategic Alternatives to the Ester Group:

  • Amides and Carbamates: Replacing the ester oxygen with a nitrogen atom to form an amide or carbamate is a classic strategy to increase metabolic stability.[5] The nitrogen lone pair delocalizes into the carbonyl, making it less electrophilic and thus less susceptible to nucleophilic attack by hydrolases. This change, however, removes a hydrogen bond acceptor (the ester ether oxygen) and, in the case of secondary amides, introduces a hydrogen bond donor, which can significantly alter binding interactions and permeability. Azetidine amides, in particular, have unique torsional profiles that can offer novel structure-activity relationships (SAR).[9]

  • Sterically Hindered Esters: Replacing the 3-methylbutanoate (isovalerate) with a more sterically encumbered group, such as a pivalate (tert-butyl ester), can shield the carbonyl from enzymatic attack. This strategy aims to slow down the rate of hydrolysis without completely changing the functional group.

  • "Non-classical" Bioisosteres (e.g., 1,2,4-Oxadiazole): Heterocyclic rings like 1,2,4-oxadiazoles can act as metabolically stable mimics of the ester functional group. They maintain a similar spatial arrangement and electrostatic potential but are not substrates for esterases.

  • Ethers: In some cases, the entire ester can be replaced by a simple ether linkage. This significantly reduces polarity and removes the carbonyl group, which may be a key binding feature. Oxetane ethers have shown excellent chemical stability compared to esters under various conditions.[8]

Table 1: Comparative Properties of Ester Alternatives

MoietyRelative Metabolic StabilityH-Bonding CapabilityKey Considerations
3-Methylbutanoate Ester LowAcceptor (x2)Prone to hydrolysis; potential prodrug.
Amide HighAcceptor (x1), Donor (x1)Increases stability; changes H-bonding profile.[5]
Carbamate Moderate-HighAcceptor (x2), Donor (x1)More stable than esters, less than amides.
Pivalate Ester ModerateAcceptor (x2)Steric hindrance slows hydrolysis.[5]
1,2,4-Oxadiazole Very HighAcceptor (x2)Metabolically robust bioisostere.
Ether Very HighAcceptor (x1)Significant change in electronics and polarity.

Section 3: A Standardized Workflow for Comparative Evaluation

To objectively compare a lead compound containing the this compound moiety against newly designed analogues, a systematic in vitro evaluation cascade is essential. This workflow ensures that decisions are based on quantitative data across key ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacology parameters.

G A Design & Synthesis of Analogues B Primary Target Assay (e.g., IC50, Ki) A->B Parallel Screening C Aqueous Solubility (Kinetic Nephelometry) A->C Parallel Screening D Membrane Permeability (PAMPA) A->D Parallel Screening E Metabolic Stability (Human Liver Microsomes) A->E Parallel Screening F Data Analysis & Analogue Selection B->F C->F D->F E->F

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Azetidinyl 3-Methylbutanoate Analogs as Putative Muscarinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) of 3-azetidinyl 3-methylbutanoate analogs, a novel class of compounds with potential as muscarinic acetylcholine receptor (mAChR) agonists. While direct experimental data for this specific series is not extensively available in the public domain, this document synthesizes established principles of muscarinic agonist SAR to build a predictive framework for their design and evaluation. We will explore the rationale behind proposed structural modifications and provide detailed experimental protocols for their synthesis and biological characterization. This guide is intended for researchers and drug development professionals engaged in the discovery of novel cholinergic agents.

Introduction: The Rationale for 3-Azetidinyl Ester Analogs as Muscarinic Agonists

Muscarinic acetylcholine receptors, a family of five G-protein coupled receptor subtypes (M1-M5), are critical regulators of numerous physiological functions in both the central and peripheral nervous systems.[1] Their modulation holds therapeutic promise for a range of disorders, including Alzheimer's disease, schizophrenia, and autoimmune diseases.[2][3] The design of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry to maximize therapeutic efficacy while minimizing side effects.[1]

The archetypal muscarinic agonist, acetylcholine, possesses a quaternary ammonium headgroup and an ester functionality. The SAR of classical muscarinic agonists has established the importance of a cationic nitrogen atom and a hydrogen bond-accepting group (typically an ester) separated by an appropriate spacer.[4] The this compound scaffold incorporates these key pharmacophoric elements: a basic nitrogen atom within the strained azetidine ring and an ester group at the 3-position. The compact and rigid nature of the azetidine ring offers a unique conformational constraint compared to more flexible acyclic or larger ring systems, which can be exploited to achieve receptor subtype selectivity.[5]

This guide will comparatively analyze the predicted impact of structural modifications at three key positions of the this compound scaffold:

  • The Azetidine Nitrogen (N1): Investigating the effect of substitution on basicity and receptor interaction.

  • The Ester Moiety (C3-ester): Exploring the influence of the acyl group's size, shape, and electronic properties.

  • The Azetidine Ring (C2/C4): Assessing the impact of substitution on stereochemistry and conformation.

Synthetic Strategy: Accessing this compound Analogs

The synthesis of the target analogs commences with the preparation of the key intermediate, 3-hydroxyazetidine. Several synthetic routes to this precursor have been reported, often starting from readily available materials like epichlorohydrin and a protected amine.[6][7] A general and scalable synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound Analogs

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

  • To a solution of benzhydrylamine in a suitable solvent (e.g., acetonitrile), add epichlorohydrin dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a base (e.g., sodium hydroxide) to facilitate the intramolecular cyclization to form the azetidine ring.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzhydryl-3-hydroxyazetidine.

Step 2: N-Debenzhydrylation to afford 3-Hydroxyazetidine

  • Dissolve 1-benzhydryl-3-hydroxyazetidine in a suitable solvent (e.g., methanol).

  • Add a palladium catalyst (e.g., palladium on carbon) and subject the mixture to hydrogenation at atmospheric or elevated pressure.[8][9]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate to obtain 3-hydroxyazetidine. This intermediate can be protected with a Boc group for easier handling and purification.[8]

Step 3: Esterification to this compound Analogs

  • To a solution of N-Boc-3-hydroxyazetidine in an inert solvent (e.g., dichloromethane), add a suitable acylating agent (e.g., 3-methylbutanoyl chloride or isovaleric anhydride) and a base (e.g., triethylamine or pyridine).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the crude ester by column chromatography.

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired this compound analog as its corresponding salt.

Synthesis cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Esterification & Deprotection Benzhydrylamine Benzhydrylamine 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine Benzhydrylamine->1-Benzhydryl-3-hydroxyazetidine 1. Epichlorohydrin 2. Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydryl-3-hydroxyazetidine 3-Hydroxyazetidine 3-Hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine->3-Hydroxyazetidine H2, Pd/C N-Boc-3-acyloxyazetidine N-Boc-3-acyloxyazetidine 3-Hydroxyazetidine->N-Boc-3-acyloxyazetidine 1. Boc2O 2. Acyl Chloride, Base 3-Methylbutanoyl_chloride 3-Methylbutanoyl chloride 3-Methylbutanoyl_chloride->N-Boc-3-acyloxyazetidine Final_Analog This compound Analog N-Boc-3-acyloxyazetidine->Final_Analog TFA

Caption: Synthetic workflow for this compound analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The following sections provide a predictive SAR analysis for this compound analogs based on established principles for muscarinic agonists.

Modification of the Azetidine Nitrogen (N1)

The nitrogen atom of the azetidine ring is expected to be protonated at physiological pH, forming a cationic head that interacts with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors.[10]

  • N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the azetidine nitrogen is a common strategy in muscarinic agonist design. However, increasing the steric bulk of the N-substituent is likely to decrease agonist activity. While N-methylation is a feature of many muscarinic agonists, larger substituents can lead to a switch from agonist to antagonist activity.[11]

  • N-Oxides: Conversion of the tertiary amine to its N-oxide could potentially modulate the compound's physicochemical properties, such as polarity and basicity, which may affect its pharmacokinetic profile and receptor interaction.

N1_Modification Parent This compound (R = H) N-Methyl N-Methyl Analog (R = CH3) Parent->N-Methyl Predicted: Maintained or Increased Agonist Potency N-Ethyl N-Ethyl Analog (R = C2H5) Parent->N-Ethyl Predicted: Decreased Agonist Potency N-Propyl N-Propyl Analog (R = C3H7) Parent->N-Propyl Predicted: Further Decrease or Switch to Antagonism

Caption: Predicted effect of N-alkylation on muscarinic agonist activity.
Modification of the Ester Moiety (C3-ester)

The ester group is a critical hydrogen bond acceptor. Modifications to the acyl portion can significantly impact potency and subtype selectivity.

  • Chain Length and Branching: The 3-methylbutanoate (isovalerate) group provides a degree of steric bulk. A systematic exploration of chain length (e.g., acetate, propionate, butanoate) and branching patterns (e.g., isobutyrate, pivalate) is crucial. It is anticipated that an optimal chain length and degree of branching will exist for maximal potency, beyond which steric hindrance may reduce activity.

  • Bioisosteric Replacement: To improve metabolic stability and potentially modulate activity, the ester functionality can be replaced with known bioisosteres.[12][13] Oxadiazoles, for instance, have been successfully employed as ester bioisosteres in the design of muscarinic agonists, leading to compounds with improved pharmacokinetic profiles.[14] Other potential replacements include 1,2,4-triazoles and isoxazoles.[12][15]

Analog Modification Predicted Effect on Activity Rationale
1 AcetatePotential decrease in potency due to reduced van der Waals interactions.Smaller acyl group may have weaker binding.
2 PropionatePotency may be comparable to or slightly different from the 3-methylbutanoate.Optimal chain length is a key determinant.
3 CyclopentanecarboxylateMay increase potency and/or selectivity due to conformational restriction.Rigidification can favor binding to a specific receptor subtype.
4 1,2,4-OxadiazoleMaintained or improved potency with enhanced metabolic stability.[14]Bioisosteric replacement of the ester group.[12][13]

Table 1: Predicted SAR of Ester Modifications

Substitution on the Azetidine Ring (C2/C4)

Substitution on the azetidine ring can introduce stereochemical complexity and influence the orientation of the ester side chain.

  • Methyl Substitution: Introduction of a methyl group at the C2 or C4 position would create chiral centers. The stereochemistry of these substituents is expected to be critical for receptor interaction, with one enantiomer likely being significantly more potent than the other. Such substitutions can also impact the conformational preference of the azetidine ring, potentially leading to enhanced subtype selectivity. However, studies on related azetidine-containing nicotinic ligands have shown that methylation at the 3-position can be detrimental to activity.[16]

Experimental Evaluation: In Vitro Characterization

A comprehensive in vitro pharmacological evaluation is essential to characterize the activity of novel this compound analogs. This should include receptor binding assays to determine affinity and functional assays to assess agonist efficacy and potency.

Muscarinic Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.

  • Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for Agonist Activity

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist. The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.

  • M1, M3, and M5 Receptors (Gq-coupled): Agonist activation of these receptors leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[17][18]

  • M2 and M4 Receptors (Gi-coupled): Agonist activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). A common method to measure Gi activation is the GTPγS binding assay.[19][20]

  • Cell Culture: Plate cells stably expressing the M1, M3, or M5 receptor in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Use a fluorescence plate reader with automated injection to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition to determine the change in intracellular calcium concentration.

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values.

Calcium_Mobilization Agonist Agonist M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Binds Gq Gq protein M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Fluorescence Fluorescence Signal Ca_release->Fluorescence Detected by Fluorescent Dye

Caption: Signaling pathway for Gq-coupled muscarinic receptors.
  • Membrane Preparation: Prepare membranes from cells stably expressing the M2 or M4 receptor.

  • Assay Buffer: Use a buffer containing GDP to maintain the G-protein in its inactive state.

  • Assay Setup: In a 96-well plate, incubate the membranes with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ and Emax values for G-protein activation.[21][22]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel muscarinic agonists. The predictive SAR analysis presented in this guide, based on established principles of muscarinic pharmacology, provides a rational framework for the design of analog libraries with a high probability of yielding potent and potentially subtype-selective compounds. The detailed experimental protocols offer a clear path for their synthesis and in vitro characterization.

Future work should focus on the synthesis of a focused library of analogs based on the SAR hypotheses outlined herein. A thorough in vitro pharmacological characterization, including determination of affinity and functional activity at all five muscarinic receptor subtypes, will be essential to identify promising lead compounds. Subsequent optimization of these leads, guided by further SAR studies and in vivo evaluation in relevant disease models, could ultimately lead to the discovery of novel therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Request PDF. (2025). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Retrieved from [Link]

  • Bhandare, R. R., & Canney, D. J. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Medicinal Chemistry, 10(4), 361–375. Retrieved from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Muscarinic agonists. Syntheses and structure—activity relationships of bicyclic isoxazole ester bioisosteres of norarecoline. Retrieved from [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 139(4), 785–800. Retrieved from [Link]

  • Weaver, C. D., et al. (2021). Hybrid Allosteric Modulators of M1 Muscarinic Receptors Enhance Acetylcholine Efficacy and Decrease Locomotor Activity and Turning Behaviors in Zebrafish. ACS chemical neuroscience, 12(15), 2846–2855. Retrieved from [Link]

  • Parce, J. W., et al. (1999). Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists. Analytical biochemistry, 272(2), 169–176. Retrieved from [Link]

  • Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of medicinal chemistry, 33(4), 1128–1138. Retrieved from [Link]

  • Mistry, R., et al. (2018). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules (Basel, Switzerland), 23(10), 2533. Retrieved from [Link]

  • Bubser, M., et al. (2011). The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding. Neuropharmacology, 60(2-3), 333–341. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • Shannon, H. E., et al. (1994). Functionally selective M1 muscarinic agonists. 3. Side chains and azacycles contributing to functional muscarinic selectivity among pyrazinylazacycles. Journal of medicinal chemistry, 37(23), 3955–3962. Retrieved from [Link]

  • Broad, L. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules (Basel, Switzerland), 6(3), 142–173. Retrieved from [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 5–8. Retrieved from [Link]

  • Zhu, X., et al. (2019). Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Bioorganic & medicinal chemistry letters, 29(3), 471–476. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Wood, M. R., et al. (2016). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators. Bioorganic & medicinal chemistry letters, 26(2), 526–531. Retrieved from [Link]

  • Ward, J. S., et al. (1992). Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of medicinal chemistry, 35(22), 4011–4019. Retrieved from [Link]

  • CUTM Courseware. (n.d.). SAR (Structure activity relationship ) of directly acting cholinergic Drugs. Retrieved from [Link]

  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290. Retrieved from [Link]

  • ResearchGate. (2001). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

  • Ehlert, F. J., et al. (2013). Investigating the interaction of McN-A-343 with the M1 muscarinic receptor using its nitrogen mustard derivative and ACh mustard. British journal of pharmacology, 168(4), 953–968. Retrieved from [Link]

  • Ehlert, F. J., et al. (2013). Investigating the interaction of McN-A-343 with the M muscarinic receptor using its nitrogen mustard derivative and ACh mustard. British journal of pharmacology, 168(4), 953–968. Retrieved from [Link]

  • Holladay, M. W., et al. (1998). Structure-activity Studies Related to ABT-594, a Potent Nonopioid Analgesic Agent: Effect of Pyridine and Azetidine Ring Substitutions on Nicotinic Acetylcholine Receptor Binding Affinity and Analgesic Activity in Mice. Bioorganic & medicinal chemistry letters, 8(19), 2797–2802. Retrieved from [Link]

Sources

A Researcher's Guide to Preclinical Evaluation of 3-Azetidinyl 3-methylbutanoate: A Comparative Analysis of In Vitro and In Vivo Models for Assessing Cholinergic and Cognitive-Enhancing Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the quest for novel compounds that can modulate cholinergic signaling and enhance cognitive function is of paramount importance. The azetidine scaffold is a privileged structure in medicinal chemistry, known for conferring desirable pharmacokinetic properties and providing a rigid framework for precise substituent placement[1][2]. This guide provides a comprehensive comparison of preclinical models to evaluate the potential of a novel azetidine-ester hybrid, 3-Azetidinyl 3-methylbutanoate, as a cholinergic agent and cognitive enhancer. While direct biological data on this specific molecule is nascent, the known neuroprotective and acetylcholinesterase (AChE) inhibitory activities of structurally related 3-aryl-3-azetidinyl acetic acid methyl ester derivatives provide a strong rationale for investigating its potential in this domain[3].

This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, technically-grounded comparison of relevant in vitro and in vivo models, complete with experimental protocols and data interpretation frameworks. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of inquiry from the benchtop to preclinical behavioral studies.

Part 1: Foundational In Vitro Characterization: Unveiling the Molecular Mechanism

The initial phase of investigation must focus on elucidating the direct molecular interactions of this compound within a controlled environment. In vitro assays offer high-throughput capabilities and mechanistic clarity, forming the bedrock of our understanding.

Primary Target Engagement: Cholinesterase Inhibition Assays

Given the activity of similar azetidine derivatives, a primary hypothesis is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the degradation of acetylcholine.

Experimental Protocol: Ellman's Assay for AChE/BChE Inhibition

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0).

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Test compound (this compound) and a positive control (e.g., Donepezil).

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound or control.

    • Add AChE or BChE enzyme solution and incubate.

    • Initiate the reaction by adding the substrate (ATCI or BTCI). .

    • Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) by plotting percentage inhibition against the logarithm of the inhibitor concentration.

Comparative Data Summary: Cholinesterase Inhibition

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
This compound 75150020
Donepezil (Positive Control)5.73100544
Rivastigmine (Dual Inhibitor Control)450300.07

This hypothetical data suggests that this compound is a moderately potent and selective AChE inhibitor.

Cellular Confirmation: Acetylcholine Dynamics in Neuronal Cell Culture

To move beyond purified enzymes and understand the compound's effect in a cellular context, we utilize cholinergic neuronal cell lines. The human neuroblastoma cell line LA-N-2 is an excellent model as it endogenously expresses key components of the cholinergic system, including choline acetyltransferase (ChAT), AChE, and muscarinic acetylcholine receptors (mAChRs)[4][5][6].

Experimental Protocol: Measurement of Intracellular and Extracellular Acetylcholine in LA-N-2 Cells [4][7]

  • Cell Culture: Culture LA-N-2 cells in DMEM/Ham's F-12 medium supplemented with fetal bovine serum[6].

  • Treatment: Treat the cultured cells with varying concentrations of this compound, a positive control (e.g., physostigmine), and a vehicle control for a specified duration.

  • Sample Collection:

    • Extracellular ACh: Collect the culture medium.

    • Intracellular ACh: Wash the cells with PBS, then lyse the cells to release intracellular contents.

  • ACh Quantification: Measure acetylcholine and choline concentrations in the collected samples using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the levels of intracellular and extracellular acetylcholine in treated cells to the vehicle control.

Comparative Data Summary: Acetylcholine Levels in LA-N-2 Cells

TreatmentExtracellular ACh (% of Control)Intracellular ACh (% of Control)
Vehicle100 ± 8100 ± 11
This compound (1 µM) 250 ± 21180 ± 15
Physostigmine (1 µM)310 ± 25210 ± 18

This hypothetical data indicates that this compound increases both extracellular and intracellular acetylcholine levels, consistent with AChE inhibition in a cellular model.

Visualization of In Vitro Workflow

in_vitro_workflow cluster_target Target Engagement cluster_cellular Cellular Activity AChE AChE Inhibition Assay BChE BChE Inhibition Assay LAN2 LA-N-2 Cell Culture ACh_measure ACh Measurement (LC-MS/MS) LAN2->ACh_measure Compound 3-Azetidinyl 3-methylbutanoate Compound->AChE Compound->BChE Compound->LAN2

Caption: In vitro evaluation workflow for this compound.

Part 2: In Vivo Validation: Assessing Cognitive Enhancement in Rodent Models

Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in living organisms. In vivo models are indispensable for understanding how the compound's molecular activity translates into behavioral changes related to learning and memory.

Spatial Learning and Memory: The Morris Water Maze

The Morris Water Maze (MWM) is a robust and widely accepted test for assessing hippocampal-dependent spatial learning and memory in rodents[8][9][10][11][12]. It relies on the animal's motivation to escape from water by locating a hidden platform using distal visual cues[8][9].

Experimental Protocol: Morris Water Maze [9][10]

  • Apparatus: A circular pool filled with opaque water, with a submerged escape platform. The room should have various visual cues on the walls[9].

  • Acclimation: Allow the animals to habituate to the testing room and handling.

  • Acquisition Phase (5 days):

    • Administer this compound or vehicle intraperitoneally 30 minutes before testing.

    • Conduct four trials per day for five consecutive days. In each trial, the mouse is released from one of four starting positions and must find the hidden platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Measure the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies and path lengths during acquisition and the time spent in the target quadrant during the probe trial between the treated and control groups.

Comparative Data Summary: Morris Water Maze Performance

GroupMean Escape Latency (Day 5, s)Time in Target Quadrant (Probe Trial, %)
Vehicle35 ± 428 ± 3
This compound (1 mg/kg) 22 ± 345 ± 4
Scopolamine + Vehicle (Amnesia Model)55 ± 520 ± 2
Scopolamine + Test Compound (1 mg/kg)30 ± 438 ± 3

This hypothetical data demonstrates that this compound improves spatial learning and memory in healthy animals and reverses cognitive deficits in a scopolamine-induced amnesia model.

Recognition Memory: The Novel Object Recognition Test

The Novel Object Recognition (NOR) test is a less stressful alternative to the MWM that assesses recognition memory[13][14][15][16][17]. It leverages the innate tendency of rodents to explore novel objects more than familiar ones[13][14].

Experimental Protocol: Novel Object Recognition [13][17]

  • Habituation: On day 1, allow each mouse to freely explore the empty testing arena for 5-10 minutes.

  • Training (T1): On day 2, place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer the test compound or vehicle 30 minutes prior.

  • Testing (T2): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 10 minutes.

  • Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Comparative Data Summary: Novel Object Recognition Performance

GroupDiscrimination Index (DI)
Vehicle0.25 ± 0.05
This compound (1 mg/kg) 0.55 ± 0.08
Scopolamine + Vehicle (Amnesia Model)0.05 ± 0.03
Scopolamine + Test Compound (1 mg/kg)0.40 ± 0.06

This hypothetical data further supports the cognitive-enhancing effects of the compound by showing improved recognition memory.

Neurochemical Correlates: In Vivo Microdialysis

To directly link the behavioral effects to neurochemical changes in the brain, in vivo microdialysis is an invaluable technique[18][19][20][21][22]. It allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals[18][20].

Experimental Protocol: In Vivo Microdialysis for Acetylcholine [18]

  • Surgery: Surgically implant a microdialysis probe into a brain region of interest, such as the hippocampus or prefrontal cortex.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect several baseline dialysate samples.

  • Treatment and Sampling: Administer this compound and continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the acetylcholine concentration in the dialysate samples using LC-MS/MS.

  • Data Analysis: Express the post-treatment acetylcholine levels as a percentage of the baseline levels.

Visualization of In Vivo Study Design

in_vivo_design cluster_behavior Behavioral Assessment cluster_neurochem Neurochemical Analysis MWM Morris Water Maze (Spatial Memory) Data_Analysis Integrated Data Analysis MWM->Data_Analysis Escape Latency, Time in Quadrant NOR Novel Object Recognition (Recognition Memory) NOR->Data_Analysis Discrimination Index Microdialysis In Vivo Microdialysis (Hippocampal ACh) Microdialysis->Data_Analysis Extracellular ACh Levels Treatment Compound Administration (this compound) Treatment->MWM Treatment->NOR Treatment->Microdialysis

Caption: Integrated in vivo study design for cognitive and neurochemical profiling.

Part 3: Synthesis and Conclusion

The preclinical evaluation of a novel compound like this compound requires a multi-faceted approach that bridges molecular mechanism with functional outcomes. The proposed workflow, beginning with in vitro target engagement and cellular activity assays, provides a cost-effective and high-throughput method to establish a mechanistic hypothesis. A positive result, such as selective AChE inhibition leading to increased cellular acetylcholine levels, provides a strong rationale for advancing to more complex and resource-intensive in vivo models.

The subsequent use of well-validated behavioral paradigms like the Morris Water Maze and Novel Object Recognition test allows for the assessment of the compound's impact on different domains of cognition. Critically, integrating these behavioral studies with neurochemical measurements via in vivo microdialysis provides a powerful, self-validating system. Observing cognitive enhancement alongside a corresponding increase in hippocampal acetylcholine levels would create a compelling, cohesive dataset supporting the compound's proposed mechanism of action. This logical progression from in vitro to in vivo models ensures a rigorous and efficient evaluation, paving the way for further preclinical development.

References

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017). NIH. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. [Link]

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. (n.d.). PubMed. [Link]

  • Novel Object Recognition. (n.d.). Maze Engineers - Conduct Science. [Link]

  • In Vivo Microdialysis. (n.d.). Buczynski/Gregus Lab. [Link]

  • Novel Object Recognition - Rodent Behavioral Testing. (n.d.). InnoSer. [Link]

  • Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis. (n.d.). JOVE. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). Springer Nature Experiments. [Link]

  • Novel Object Recognition. (n.d.). UCLA Behavioral Testing Core. [Link]

  • Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. (2001). Journal of Neuroscience Methods. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PubMed Central. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PubMed. [Link]

  • Novel Object Recognition test. (2024). MMPC.org. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PubMed Central. [Link]

  • Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. (n.d.). PubMed Central. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (n.d.). PLOS ONE. [Link]

  • A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PLOS ONE. [Link]

  • Neuroscience Cell Culture Models. (n.d.). Charles River Laboratories. [Link]

  • Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (2006). ResearchGate. [Link]

  • The Morris Water Maze. (2023). JoVE. [Link]

  • Cell culture as models for studying neural functions. (n.d.). PubMed. [Link]

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (n.d.). PubMed Central. [Link]

  • Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. (2024). MDPI. [Link]

  • The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. (2015). ResearchGate. [Link]

  • Cultured Neuronal Cell Lines. (n.d.). Creative Bioarray. [Link]

  • Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies. (n.d.). Springer. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Frontiers in Pharmacology. [Link]

  • Synthesis, characterization and biological activity of some novel azetidinones. (n.d.). ResearchGate. [Link]

  • Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. (n.d.). Frontiers in Behavioral Neuroscience. [Link]

  • Acetylcholine Receptor Binding Antibody. (n.d.). Quest Diagnostics. [Link]

  • Acetylcholine Receptor (AChR) Antibodies, Complete Profile. (n.d.). University of Florida Health. [Link]

  • Acetylcholine receptor antibody. (2025). MedlinePlus. [Link]

  • Synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids. A new class of heteroatom-activated beta-lactam antibiotics. (1985). PubMed. [Link]

  • Small Molecule Cognitive Enhancer Reverses Age-Related Memory Decline in Mice. (n.d.). Creative Biolabs. [Link]

  • Acetylcholine Receptor Binding Antibody. (n.d.). ARUP Laboratories. [Link]

  • Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. (2023). PubMed. [Link]

  • Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. (2013). PubMed. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI. [Link]

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. (n.d.). MDPI. [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PubMed Central. [Link]

  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. (n.d.). PubMed. [Link]

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. [Link]

  • Isovaleric acid. (n.d.). Wikipedia. [Link]

  • Isovaleric Acid. (n.d.). PubChem. [Link]

Sources

A Comparative Analysis of 3-Azetidinyl 3-methylbutanoate and Rivastigmine: A Guide for Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established Alzheimer's disease therapeutic, rivastigmine, and the novel compound, 3-Azetidinyl 3-methylbutanoate. It is important to note that while extensive data exists for rivastigmine, public domain information on the specific experimental profile of this compound is limited. Therefore, this guide will first establish a comprehensive baseline with rivastigmine, leveraging existing experimental data. Subsequently, it will offer a theoretical and structural analysis of this compound, postulating its potential pharmacological profile based on the known properties of its constituent chemical moieties. Finally, this document will outline a proposed experimental framework for a direct, head-to-head comparison, providing researchers with a practical roadmap for future investigations.

Rivastigmine: The Established Dual Cholinesterase Inhibitor

Rivastigmine is a well-characterized carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1][2]. Its therapeutic efficacy in managing dementia associated with Alzheimer's and Parkinson's diseases stems from its ability to increase the synaptic availability of acetylcholine, a neurotransmitter vital for cognitive functions like memory and learning[3][4].

Mechanism of Action

The inhibitory action of rivastigmine is a two-step process involving the carbamoylation of the serine residue within the active site of the cholinesterase enzymes. This covalent modification leads to a prolonged, though not permanent, inactivation of the enzyme, with a duration of action of approximately 10 hours[5]. Unlike reversible inhibitors, this "pseudo-irreversible" nature provides sustained therapeutic effects[1][5]. The dual inhibition of both AChE and BuChE is a distinguishing feature of rivastigmine, as BuChE levels are known to increase during the progression of Alzheimer's disease, potentially compensating for the function of AChE[4][6][7].

cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention Acetylcholine Acetylcholine AChE_BuChE AChE/BuChE Acetylcholine->AChE_BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding & Signal Transduction Choline_Acetate Choline + Acetate AChE_BuChE->Choline_Acetate Inhibited_Enzyme Carbamoylated AChE/BuChE (Inactive) AChE_BuChE->Inhibited_Enzyme Rivastigmine Rivastigmine Rivastigmine->AChE_BuChE Inhibition (Carbamoylation)

Caption: Cholinergic Synapse and Rivastigmine's Mechanism of Action.

Pharmacokinetic Profile

Rivastigmine is available in both oral and transdermal formulations, with the latter offering a smoother pharmacokinetic profile and improved tolerability[8][9][10].

ParameterOral RivastigmineTransdermal Rivastigmine Patch (9.5 mg/24h)
Bioavailability ~40% (at 3 mg dose)Comparable exposure to 12 mg/day oral dose
Time to Peak Plasma Concentration (Tmax) ~1 hour~8 hours
Plasma Half-life (t½) ~1.5 hours-
Metabolism Primarily via cholinesterase-mediated hydrolysisPrimarily via cholinesterase-mediated hydrolysis
Excretion 97% in urine as metabolites97% in urine as metabolites
Plasma Protein Binding 40%40%

Data compiled from multiple sources[3][5][8][11].

The transdermal patch provides continuous drug delivery, which leads to lower peak plasma concentrations and reduced fluctuations, thereby decreasing the incidence of gastrointestinal side effects like nausea and vomiting[8][9][10].

This compound: A Theoretical Evaluation

As previously stated, direct experimental data for this compound is not widely available. However, a structural analysis of the molecule allows for the formulation of a hypothesis regarding its potential as a cholinesterase inhibitor.

The molecule consists of two key moieties: an azetidine ring and a 3-methylbutanoate ester group.

The Azetidine Scaffold

The azetidine ring is a four-membered nitrogen-containing heterocycle that has gained prominence in medicinal chemistry[12]. Its inclusion in drug candidates is often associated with:

  • Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, potentially enhancing aqueous solubility[13].

  • Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible aliphatic chains[12][13].

  • Structural Rigidity: The conformational constraint imposed by the azetidine ring can lead to a more defined three-dimensional structure, which is often beneficial for selective binding to biological targets[13].

Recent research has demonstrated that derivatives of 3-aryl-3-azetidinyl acetic acid methyl ester possess acetylcholinesterase inhibitory activity comparable to that of rivastigmine, lending support to the potential of the azetidine scaffold in this therapeutic area[14][15].

The 3-Methylbutanoate Ester

The ester functional group in this compound is of particular interest. In a manner analogous to the carbamate group of rivastigmine, this ester could potentially acylate the serine residue in the active site of cholinesterases. The 3-methylbutanoate portion would act as the leaving group. The rate of deacylation would determine the duration of enzyme inhibition.

Proposed Experimental Framework for Comparative Analysis

To rigorously evaluate the potential of this compound as a cholinesterase inhibitor and compare it to rivastigmine, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

Objective: To determine the inhibitory potency, selectivity, and mechanism of action of this compound against AChE and BuChE.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Acetylthiocholine (ATCh) and butyrylthiocholine (BTCh) as substrates.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Recombinant human AChE and BuChE.

    • Phosphate buffer (pH 8.0).

    • Test compounds (this compound and rivastigmine) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Add the enzyme (AChE or BuChE) and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate (ATCh for AChE, BTCh for BuChE).

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow In Vitro Cholinesterase Inhibition Assay Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Start->Prep_Reagents Plate_Setup Pipette Reagents into 96-well Plate (Buffer, DTNB, Inhibitor) Prep_Reagents->Plate_Setup Enzyme_Add Add AChE or BuChE Plate_Setup->Enzyme_Add Incubate Incubate (e.g., 15 min) Enzyme_Add->Incubate Add_Substrate Add Substrate (ATCh or BTCh) Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vitro Cholinesterase Inhibition Assay.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its effect on brain cholinesterase activity in a relevant animal model (e.g., rats or mice).

Experimental Protocol: Rodent Pharmacokinetic and Brain Enzyme Occupancy Study

  • Compound Administration:

    • Administer this compound and rivastigmine to separate groups of rodents via relevant routes (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect brain tissue.

  • Bioanalysis:

    • Process plasma and brain homogenates.

    • Quantify the concentration of the parent drug and any major metabolites using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacodynamic Assessment (Ex Vivo Enzyme Inhibition):

    • Measure AChE and BuChE activity in the brain homogenates using the Ellman's method described above.

    • Calculate the percentage of enzyme inhibition relative to a vehicle-treated control group.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) from the plasma concentration-time data.

    • Correlate brain drug concentrations with the degree of ex vivo cholinesterase inhibition to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

Rivastigmine represents a cornerstone in the symptomatic treatment of dementia, primarily through its dual inhibition of AChE and BuChE. While this compound remains a largely uncharacterized compound, its structural components—the azetidine ring and the ester moiety—suggest a plausible rationale for its investigation as a novel cholinesterase inhibitor. The azetidine scaffold may confer favorable pharmacokinetic properties, and the ester group presents a potential mechanism for enzyme inactivation analogous to the carbamate of rivastigmine.

The proposed experimental framework provides a clear path forward for the empirical evaluation of this compound. The direct comparison of its in vitro potency, selectivity, and in vivo PK/PD profile with that of rivastigmine will be crucial in determining its potential as a next-generation therapeutic for neurodegenerative diseases. This guide serves as a foundational resource for researchers embarking on this important line of investigation.

References

  • Vertex AI Search. (n.d.). Pharmacokinetics of Rivastigmine in healthy volunteers. Retrieved January 19, 2026.
  • Gobburu, J. V., et al. (2001). Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease. Journal of Clinical Pharmacology, 41(10), 1082-1090.
  • Wikipedia. (n.d.). Rivastigmine. Retrieved January 19, 2026.
  • Pharmacology of Rivastigmine (Rivan-6); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8). YouTube.
  • Darvesh, S., et al. (2000). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. Journal of Neural Transmission, 107(11-12), 1339-1349.
  • Winblad, B., et al. (2007). Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review. Drugs & Aging, 24(10), 841-852.
  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(12), 3555-3564.
  • Patsnap Synapse. (2024, July 17).
  • Dr. Oracle. (2025, November 4). What is the purpose of Rivastigmine (cholinesterase inhibitor)?
  • Jann, M. W. (2000). Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Pharmacotherapy, 20(1), 1-12.
  • Winblad, B., et al. (2007). Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review. PubMed.
  • BenchChem. (2025).
  • Furukawa-Hibi, Y., et al. (2011). Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice. Behavioural Brain Research, 225(1), 194-200.
  • Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 697-707.
  • BenchChem. (2025). The Interaction of Rivastigmine with Acetylcholinesterase: A Technical Guide.
  • Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PubMed Central.
  • Singh, R., et al. (2026, January 5).
  • Jann, M. W. (2000). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease.
  • Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. PubMed.
  • de Campos, A. C., et al. (2018). Influence of Rivastigmine transdermal on butyrylcholinesterase levels in patients with Alzheimer's disease. Dementia & Neuropsychologia, 12(2), 150-156.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • BenchChem. (n.d.).
  • Foley, D. J., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(61), 13861-13866.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Bîcu, E., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(10), 12349-12366.
  • Sandel, M. (2023). Cholinesterase Inhibitors.
  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378.
  • Farlow, M. R., et al. (2013). A 24-Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia. CNS Neuroscience & Therapeutics, 19(10), 745-752.
  • Wikipedia. (n.d.). Cholinesterase inhibitor. Retrieved January 19, 2026.
  • Domainex. (2025, April 10).
  • Šachlevičiūtė, U., et al. (2023).
  • Neupsy Key. (2018, September 9). Cholinesterase Inhibitors.
  • Kumar, A., et al. (2009). Synthesis and evaluation of novel indolylthiadiazinoazetidinones and indolylthiadiazinothiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 44(6), 2533-2540.
  • Gobbi, G. (2007). Cholinesterase inhibitors and beyond. Current Medicinal Chemistry, 14(26), 2785-2796.
  • Majhi, B., et al. (2023). Comparative Efficacy and Safety of Rivastigmine vs. Memantine and Donepezil Combination in Vascular Dementia: A Two-Year Prospective Study. International Journal of Current Pharmaceutical Review and Research, 15(4), 1071-1077.
  • Drugs.com. (n.d.). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors).
  • Birks, J. S., et al. (2015). Rivastigmine for Alzheimer's disease.
  • Cummings, J. L., et al. (2015). Responder analysis of a randomized comparison of the 13.3 mg/24 h and 9.5 mg/24 h rivastigmine patch. Alzheimer's Research & Therapy, 7(1), 23.
  • Khan, I., et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Pharmaceutical and Medical Sciences, 1(1), 1-11.

Sources

Navigating the Unseen: A Comparative Guide to the Off-Target Effects of 3-Azetidinyl 3-methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer both therapeutic efficacy and a favorable safety profile is paramount. The 3-Azetidinyl 3-methylbutanoate framework has emerged as a promising starting point for the development of new molecular entities. Its inherent structural rigidity, a feature conferred by the four-membered azetidine ring, combined with the modifiable ester functionality, presents a compelling platform for crafting selective ligands against a variety of biological targets. However, the very characteristics that make this scaffold attractive also necessitate a thorough investigation of its potential for off-target interactions.

This guide provides a comprehensive comparison of the potential off-target effects of this compound derivatives. In the absence of extensive direct experimental data on this specific chemical class, this guide will leverage established principles of medicinal chemistry, draw comparisons with other azetidine-containing compounds, and provide detailed experimental protocols for the proactive assessment of off-target liabilities. Our objective is to equip researchers with the strategic insights and practical methodologies required to navigate the complexities of off-target effects and advance the development of safe and effective therapeutics.

The Azetidine Scaffold: A Privileged Structure with Inherent Dichotomies

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its frequent appearance in biologically active compounds, suggesting an evolutionary preference for this motif in binding to a diverse range of protein targets[1]. This promiscuity can be a double-edged sword. While it provides a fertile ground for discovering novel therapeutics for various diseases, it also raises the probability of unintended interactions with off-target proteins, which can lead to adverse drug reactions and toxicity[2].

The diverse pharmacological activities reported for various azetidine derivatives underscore the broad biological space this scaffold can occupy. Compounds incorporating the azetidine moiety have demonstrated activities including:

  • Anticancer

  • Antibacterial

  • Antiviral

  • Anti-inflammatory

  • Neuroprotective

This wide range of biological activities strongly implies that new derivatives, such as those of this compound, warrant careful and comprehensive off-target profiling to ensure their intended selectivity.

The Ester Moiety: A Prodrug Strategy with Potential Metabolic Complexities

The 3-methylbutanoate ester in the target scaffold is a common feature in drug design, often employed as a prodrug strategy to enhance physicochemical properties like membrane permeability[3]. Ester-containing drugs are typically hydrolyzed in vivo by carboxylesterases to release the active parent compound[4]. This metabolic conversion introduces another layer of complexity when considering off-target effects.

It is crucial to evaluate the biological activity of not only the parent ester but also its primary metabolites: the corresponding carboxylic acid and alcohol. These metabolites may possess their own on-target and off-target activities, which could contribute to the overall pharmacological and toxicological profile of the drug[5].

Comparative Analysis: Learning from Structurally Related Azetidine Derivatives

While specific off-target data for this compound derivatives is not yet prevalent in the public domain, we can infer potential areas of concern by examining the known targets of other structurally related azetidine compounds. This comparative approach allows for the development of a targeted initial screening strategy.

Known Azetidine Derivative Class Primary Target(s) Potential Off-Targets for Consideration Reference
Azetidine-2-carboxamidesSTAT3Other STAT family members (STAT1, STAT5), kinases in upstream signaling pathways (e.g., JAKs, Src)[6]
Azetidinyl CarboxamidesAcyl-ACP Thioesterase (FAT)Other enzymes involved in fatty acid metabolism[7]
3-Aryl-3-azetidinyl Acetic Acid Methyl EstersAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Other serine hydrolases, muscarinic and nicotinic acetylcholine receptors[4][8]

This table provides a starting point for a hypothesis-driven approach to off-target profiling. For instance, a novel this compound derivative with a planned therapeutic target could be counterscreened against the targets listed above to assess its selectivity.

Experimental Workflows for Off-Target Profiling

A proactive and comprehensive assessment of off-target effects is a critical component of modern drug development. Below are detailed protocols for two powerful and widely adopted experimental methodologies: the Cellular Thermal Shift Assay (CETSA) for target engagement confirmation and proteome-wide off-target identification, and KinomeScan® for a focused analysis of interactions with the human kinase family.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that allows for the assessment of target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding[9][10].

Objective: To identify the direct and off-targets of a this compound derivative in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to ~80% confluency.

    • Treat the cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels using one of the following methods:

      • Western Blotting: For validating engagement with a known target. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to the target protein.

      • Mass Spectrometry (Proteome-wide CETSA): For unbiased off-target discovery. Digest the protein samples into peptides, label with isobaric tags (e.g., TMT), and analyze by LC-MS/MS to quantify the relative abundance of thousands of proteins across all temperature points and treatment conditions.

Data Interpretation: A positive thermal shift (i.e., increased protein stability at higher temperatures in the presence of the compound) indicates a direct binding interaction. In a proteome-wide study, proteins exhibiting a significant and dose-dependent thermal shift are considered potential off-targets.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis A Plate Cells B Treat with Compound (or Vehicle) A->B C Harvest & Aliquot Cells B->C D Heat Shock (Temperature Gradient) C->D E Cell Lysis D->E F Centrifugation E->F G Collect Soluble Fraction F->G H Western Blot (Targeted) G->H I Mass Spectrometry (Proteome-wide) G->I

Caption: Workflow for identifying protein targets and off-targets using CETSA.

Experimental Protocol 2: Kinome-wide Off-Target Screening (e.g., KINOMEscan®)

Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs. Kinome-wide profiling is essential for any compound intended for clinical development.

Objective: To assess the selectivity of a this compound derivative against a large panel of human protein kinases.

Methodology (based on the KINOMEscan® platform):

  • Compound Submission:

    • Provide the this compound derivative at a specified concentration (e.g., 10 µM in DMSO).

  • Competition Binding Assay:

    • The assay utilizes a proprietary technology where kinases are tagged with DNA, and a test compound competes with an immobilized, active-site directed ligand for binding to the kinase[11].

    • The amount of kinase that remains bound to the immobilized ligand is measured.

  • Quantification:

    • The amount of kinase-DNA tag bound to the solid support is quantified using quantitative PCR (qPCR)[11].

  • Data Analysis:

    • Results are typically reported as "percent of control" or "%Ctrl", where the control is a DMSO-treated sample.

    • A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a %Ctrl < 35% or < 10%.

Data Interpretation: The output is a comprehensive profile of the compound's interactions across the kinome. This allows for the identification of both intended and unintended kinase targets. The data can be visualized as a "tree spot" diagram, providing a clear visual representation of the compound's selectivity.

Logical Flow for Kinase Off-Target Profiling

KinomeScan_Logic A This compound Derivative B Competition Binding Assay (vs. Immobilized Ligand) A->B D Quantification of Bound Kinase (via qPCR of DNA tag) B->D C Panel of Human Kinases C->B E Data Analysis (% of Control) D->E F Selectivity Profile (Identification of Off-Target Kinases) E->F

Caption: Logical flow for assessing kinase selectivity using a competition binding assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. However, a thorough and early assessment of off-target effects is indispensable for mitigating the risks of late-stage failures in drug development. By employing a combination of comparative analysis with known azetidine-containing molecules and implementing robust experimental profiling strategies such as CETSA and kinome-wide screening, researchers can build a comprehensive understanding of the selectivity profile of their compounds. This proactive approach will not only enhance the safety of potential drug candidates but also provide deeper insights into their mechanism of action, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Al-Obaidi, H., & Al-Shammari, A. M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Al-Sanea, M. M., & Al-Obaidi, H. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Jamecna, D. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 421–424. [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Makar, S., & Creative Biolabs. (2022). Privileged Scaffolds for Library Design and Drug Discovery. Molecules, 27(19), 6243. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins. Nature Methods, 12(12), 1129–1131. [Link]

  • Šachlevičiūtė, U., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378. [Link]

  • Semantic Scholar. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8196–8213. [Link]

  • Zou, Y., et al. (2008). Preparation of methyl ester precursors of biologically active agents. BioTechniques, 44(3), 377–384. [Link]

  • Dziekan, J. M., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 15(5), 1848–1871. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Lazzaro, F., & Mondal, M. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6965. [Link]

  • National Center for Biotechnology Information. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]

  • O'Donoghue, A. C., & Overman, L. E. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society, 137(25), 8192–8195. [Link]

  • ResearchGate. (2018). Understanding the implications of off-target binding for drug safety and development. [Link]

  • Satoh, T., & Hosokawa, M. (2006). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 2(4), 543–553. [Link]

  • Wikipedia. (2023). Ester hydrolysis. [Link]

  • Zhang, Y. T., et al. (2026). Therapeutic target database 2026: facilitating targeted therapies and precision medicine. Nucleic Acids Research. [Link]

  • BigOmics Analytics. (2024). Top Pharmacogenomics Databases for Drug Discovery. [Link]

  • Chen, X., et al. (2015). Drug–target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696–712. [Link]

Sources

Comparative Guide to Cross-Reactivity Assessment of Novel Small Molecules: A Case Study with 3-Azetidinyl 3-methylbutanoate (AZ-3MB)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the hypothetical molecule 3-Azetidinyl 3-methylbutanoate (AZ-3MB) as a case study. As researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential for off-target toxicities. This document eschews a rigid template in favor of a logical, tiered approach that mirrors a typical preclinical development cascade, explaining the causality behind each experimental choice and providing actionable protocols.

Our hypothetical compound, AZ-3MB, is a novel ATP-competitive inhibitor designed to target Kinase A , a key enzyme in a well-defined oncology pathway. The presence of the azetidine ring, a motif found in inhibitors of various enzyme classes[1], and the flexible methylbutanoate ester, which could engage in various hydrophobic and electrostatic interactions[2], necessitates a thorough and multi-faceted investigation of its selectivity profile.

The Cross-Reactivity Investigation Cascade: A Tiered Approach

A robust assessment of off-target effects is not a single experiment but a strategic progression of assays. The goal is to move from broad, high-throughput methods that cast a wide net to more focused, physiologically relevant systems that interrogate the functional consequences of any identified off-target binding. This "funnel-down" approach ensures efficient use of resources and builds a comprehensive understanding of the molecule's behavior.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Affinity & Kinetics cluster_2 Tier 3: Functional Validation Broad Kinase Panel Large-Panel Kinase Screen (>400 Kinases, Single Concentration) SPR Surface Plasmon Resonance (SPR) (On-Target and Key Off-Targets) Broad Kinase Panel->SPR Identify Hits Cell_On_Target On-Target Cell-Based Assay (e.g., Phospho-Substrate ELISA) SPR->Cell_On_Target Confirm On-Target Kinetics Cell_Off_Target Off-Target Cell-Based Assay (Relevant Functional Readout) SPR->Cell_Off_Target Validate Off-Target Binding Selectivity_Window Determine Selectivity Window (IC50 Off-Target / IC50 On-Target) Cell_On_Target->Selectivity_Window Cell_Off_Target->Selectivity_Window

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad In Vitro Profiling

Causality: The first step is to rapidly screen AZ-3MB against a large, diverse panel of related proteins to identify potential off-target interactions that might not be predicted from the primary target's structure alone. Since AZ-3MB is a kinase inhibitor, a comprehensive kinase panel is the logical starting point. This provides a broad but low-resolution map of the compound's "kinome-space" interactions.

Methodology: A widely accepted approach is to use a commercial service (e.g., Eurofins DiscoverX, Promega) to screen the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. The readout is typically the percentage of inhibition of kinase activity.

Hypothetical Data for AZ-3MB:

Target% Inhibition @ 1 µM AZ-3MBClassification
Kinase A (On-Target) 98% On-Target
Kinase B85%Significant Off-Target
Kinase C62%Significant Off-Target
Kinase D25%Moderate Off-Target
450 other kinases<20%No Significant Hit

Interpretation: The data immediately flags Kinase B and Kinase C as significant potential off-targets requiring further investigation. Kinase D shows moderate activity, and while less concerning, it should be monitored. The lack of activity against the vast majority of the panel provides initial confidence in the compound's general selectivity.

Tier 2: Quantitative Affinity and Kinetic Analysis

Causality: A single-point inhibition value is insufficient to understand the nature of an interaction. A high percent inhibition could result from very potent binding or from weaker binding at a high compound concentration. Therefore, the next crucial step is to determine the binding affinity (KD) and, importantly, the kinetics (association and dissociation rates, ka and kd) for the primary target and the high-interest off-targets. Surface Plasmon Resonance (SPR) is an ideal technology for this, as it provides label-free, real-time kinetic data.[3][4] A slow dissociation rate (low kd) from an off-target, for instance, could lead to prolonged and undesirable biological effects, even if the affinity is weaker than for the on-target.[5][6]

cluster_0 SPR Experimental Setup cluster_1 Data Output Ligand Ligand (Kinase) Immobilized on Sensor Chip Analyte Analyte (AZ-3MB) Flows over surface Binding Association Phase Analyte binds to Ligand Analyte->Binding Dissociation Dissociation Phase Buffer washes Analyte off Binding->Dissociation Sensorgram Sensorgram (Response vs. Time) Dissociation->Sensorgram Kinetics Calculate: - k_a (on-rate) - k_d (off-rate) - K_D (Affinity = k_d/k_a) Sensorgram->Kinetics

Caption: Workflow of an SPR experiment for kinetic analysis.

Experimental Protocol: SPR Kinetic Analysis
  • Immobilization: Covalently immobilize high-purity recombinant Kinase A, Kinase B, and Kinase C onto separate flow cells of a CM5 sensor chip via amine coupling. An empty flow cell is used as a reference.

  • Analyte Preparation: Prepare a dilution series of AZ-3MB in a suitable running buffer (e.g., HBS-EP+) from 0 nM to 1000 nM.

  • Binding Assay: Inject each concentration of AZ-3MB over the flow cells for a defined association time (e.g., 180 seconds), followed by a buffer-only injection for a dissociation time (e.g., 600 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to derive ka, kd, and calculate KD (KD = kd/ka).

Hypothetical SPR Data for AZ-3MB:

Targetka (1/Ms)kd (1/s)KD (nM)Residence Time (1/kd) (s)
Kinase A 5 x 105 1 x 10-3 2.0 1000
Kinase B2 x 1055 x 10-225020
Kinase C8 x 1049 x 10-3112.5111

Interpretation: This quantitative data provides critical insights. AZ-3MB is highly potent against its intended target, Kinase A, with a low nanomolar KD and a very slow off-rate, indicating a long residence time which is often desirable for sustained target inhibition. While Kinase B has a ~125-fold weaker affinity, its off-rate is very fast. In contrast, Kinase C has a ~56-fold weaker affinity but a much slower off-rate than Kinase B, suggesting that if AZ-3MB engages Kinase C in vivo, the interaction could be more prolonged and potentially more problematic.

Tier 3: Cell-Based Functional Assays

Causality: Demonstrating binding to a purified protein is not the same as demonstrating a functional effect in a living cell.[7][8] Cellular assays are essential to confirm that AZ-3MB can cross the cell membrane, engage its target in the complex intracellular environment, and produce a measurable biological response.[7] Crucially, this step also determines if the off-target binding observed in vitro translates into off-target activity in a cellular context.

Methodology:

  • On-Target Assay: Use a cell line that expresses Kinase A and measure the phosphorylation of its known downstream substrate via a targeted ELISA or Western blot after treating with a dose-response of AZ-3MB.

  • Off-Target Assays: Select cell lines that endogenously express Kinase B and Kinase C. Use assays relevant to their known biological functions (e.g., a cell proliferation assay for a kinase involved in cell cycle, or a reporter assay for a signaling kinase).

Experimental Protocol: On-Target Phospho-Substrate ELISA
  • Cell Plating: Plate a suitable cell line (e.g., HEK293 overexpressing Kinase A) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AZ-3MB (e.g., from 0.1 nM to 50 µM) for a fixed period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release their protein content.

  • ELISA: Perform a sandwich ELISA using a capture antibody specific for the total substrate of Kinase A and a detection antibody specific for the phosphorylated form of the substrate.

  • Data Analysis: Generate a dose-response curve and calculate the IC50 value, which represents the concentration of AZ-3MB required to inhibit 50% of the substrate phosphorylation.

Hypothetical Functional Data for AZ-3MB:

Assay TypeTargetCellular EndpointIC50 (nM)
On-Target Functional Kinase A Substrate Phosphorylation 15
Off-Target FunctionalKinase BCell Proliferation2,500
Off-Target FunctionalKinase CReporter Gene Activation950

Interpretation and Selectivity Window: The cellular data is the most critical piece of the puzzle. AZ-3MB demonstrates potent on-target activity with an IC50 of 15 nM. The off-target activity is significantly weaker. We can now calculate the selectivity window:

  • Selectivity for Kinase A vs. Kinase B: 2,500 nM / 15 nM = 167-fold

  • Selectivity for Kinase A vs. Kinase C: 950 nM / 15 nM = ~63-fold

A selectivity window of >100-fold is often considered a good starting point for a promising therapeutic candidate, although the required window is highly dependent on the specific targets and their physiological roles. The 63-fold selectivity against Kinase C, combined with its longer residence time from the SPR data, suggests that this off-target interaction warrants careful monitoring in subsequent in vivo safety studies.

Conclusion

This comparative guide illustrates a logical and scientifically rigorous pathway for assessing the cross-reactivity of a novel compound, AZ-3MB. By progressing from a broad initial screen to quantitative biophysical methods and finally to functional cellular assays, we have built a comprehensive profile of its selectivity.

The hypothetical data suggests that This compound (AZ-3MB) is a potent and highly selective inhibitor of its intended target, Kinase A. While off-target interactions with Kinase B and C were identified, the cellular selectivity windows of 167-fold and 63-fold, respectively, are encouraging. The kinetic data for the Kinase C interaction highlights the importance of not relying solely on affinity (KD) or potency (IC50) but also considering binding kinetics (kd) when evaluating off-target risks. Based on this profile, AZ-3MB would be a strong candidate for advancement into further preclinical safety and efficacy studies, with a particular focus on any potential toxicities that could be linked to the inhibition of Kinase C.

References

  • Vertex AI Search. (n.d.). Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products. Journal of Medicinal Chemistry.
  • PubMed. (2019, October 10). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT).
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activity of some novel azetidinones.
  • PMC - NIH. (2022, September 23). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives.
  • NIH. (2024, August 24). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics.
  • Wikipedia. (n.d.). Isovaleric acid.
  • ResearchGate. (2025, August 9). (PDF) Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products.
  • Propath. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • ResearchGate. (2024, August 5). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics.
  • PubMed Central. (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.
  • Fabgennix International. (n.d.). Competition Assay Protocol.
  • MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • Creative Biolabs. (n.d.). Cell based Binding Assay.
  • JoVE. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions.
  • ResearchGate. (n.d.). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions.
  • Thermo Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Practical Fragments. (2014, March 12). Off-rate screening (ORS).
  • R&D Systems. (n.d.). ICC Products and Resources.
  • PubChem - NIH. (n.d.). Methyl isovalerate | C6H12O2 | CID 11160.
  • Oxford Academic. (2016, December 30). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose.
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
  • ResearchGate. (n.d.). Synthesis and biological activity of fibrate-based acyl- and alkyl-phenoxyacetic methyl esters and 1,2-dihydroquinolines.
  • PubMed. (2014, April 10). Off-rate screening (ORS) by surface plasmon resonance. An efficient method to kinetically sample hit to lead chemical space from unpurified reaction products.
  • FooDB. (2010, April 8). Showing Compound Propyl 3-methylbutanoate (FDB008751).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Azetidinyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Identification and Risk Assessment

The primary principle of safe disposal is a thorough understanding of the potential hazards. 3-Azetidinyl 3-methylbutanoate is comprised of a strained four-membered azetidine ring and a short-chain ester.

  • Azetidine Moiety: Azetidine and its derivatives are known to be potentially hazardous. They can be flammable, corrosive, and may cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors may also lead to respiratory irritation.[2][4] The ring strain in azetidine contributes to its reactivity, necessitating careful handling to avoid uncontrolled reactions.

  • Ester Moiety: Simple esters, like methylbutanoate, are often flammable liquids.[5] While many short-chain esters are biodegradable, their flammability and potential for causing skin and eye irritation must be addressed.[6][7]

Based on this analysis, this compound should be treated as a flammable, irritant, and potentially corrosive hazardous waste .

Table 1: Hazard Profile of this compound (Inferred)

Hazard ClassificationPotential EffectsPrimary Routes of Exposure
Flammable LiquidVapors may form explosive mixtures with air.[1]Inhalation
Skin Corrosion/IrritationMay cause skin irritation, redness, or burns.[4][5][8]Dermal Contact
Serious Eye Damage/IrritationCan cause serious eye irritation or damage.[4][5][7]Ocular Contact
Respiratory IrritationMay cause respiratory tract irritation if inhaled.[4][7]Inhalation
II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear nitrile or neoprene gloves. For significant quantities, consider double-gloving.[2]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[4]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2][4]

III. Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

dot

WasteSegregation cluster_origin Waste Origin cluster_disposal Disposal Stream 3_Azetidinyl_3_methylbutanoate This compound (Neat or in Solution) Organic_Waste Flammable Organic Liquid Waste 3_Azetidinyl_3_methylbutanoate->Organic_Waste Collect in approved container Contaminated_Labware Contaminated Labware (Glassware, Pipettes, etc.) Solid_Waste Hazardous Solid Waste Contaminated_Labware->Solid_Waste Triple rinse with appropriate solvent. Collect rinsate in Organic Waste. Contaminated_PPE Contaminated PPE (Gloves, Wipes, etc.) Contaminated_PPE->Solid_Waste Double-bag and seal

Caption: Waste segregation workflow for this compound.

  • Select the Correct Waste Container: Use a designated, leak-proof container compatible with flammable organic liquids. The container must have a secure screw-top cap.[9][10]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[9][10] The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The associated hazards (Flammable, Irritant, Corrosive).

  • Collection:

    • Liquid Waste: Carefully transfer the neat compound or solutions containing it into the labeled flammable organic waste container. Do not overfill the container; leave at least 10% headspace for vapor expansion.[10]

    • Contaminated Solids: Disposable labware, gloves, and absorbent materials used to clean up small spills should be collected in a separate, clearly labeled hazardous solid waste container.[11] These items should be double-bagged before being placed in the solid waste container.

  • Storage: Store the waste container in a designated satellite accumulation area.[10] This area must be well-ventilated, away from heat, sparks, and open flames, and in secondary containment to catch any potential leaks.[1][9]

IV. Decontamination and Spill Response

Accidents can happen, and a clear, actionable spill response plan is crucial.

  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from these initial washes is considered hazardous and must be collected in the designated flammable organic liquid waste container.[9]

  • Final Wash: After the initial solvent rinse, the glassware can be washed with soap and water.

  • Small Spills (<50 mL):

    • Alert personnel in the immediate area.

    • Ensure the spill is contained within the fume hood.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.[3][11]

    • Carefully collect the absorbent material using non-sparking tools and place it in the hazardous solid waste container.[1][5]

    • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.

    • Clean the area with soap and water.

  • Large Spills (>50 mL):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

    • Provide EHS with as much information as possible about the spilled material.

V. Final Disposal

The ultimate disposal of this compound must be conducted by a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

The recommended method of disposal for bulk quantities of flammable organic compounds is incineration at a permitted hazardous waste facility.[6] This process ensures the complete destruction of the compound, minimizing its environmental impact.

dot

DisposalDecisionTree Start Is the this compound waste container full? CheckLabel Ensure waste label is complete and accurate. Start->CheckLabel Yes Store Store in designated Satellite Accumulation Area. Start->Store No SealContainer Securely seal the container. CheckLabel->SealContainer SealContainer->Store RequestPickup Request a waste pickup from your institution's EHS department. Store->RequestPickup EHS_Pickup EHS transports waste for final disposal. RequestPickup->EHS_Pickup

Caption: Decision tree for the final disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and scientific integrity.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine.
  • Benchchem. Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • BASF. Safety Data Sheet: 3-METHYLBUTANOL-1.
  • Chevron. Safety Data Sheet: Fatty acids, C14-18 and C16-18-unsatd., Methyl esters.
  • Voluntary Purchasing Groups, Inc. MATERIAL SAFETY DATA SHEET: Ferti-lome® F-Stop.
  • TCI Chemicals. SAFETY DATA SHEET: Azetidine Hydrochloride.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Chemtalk. Ester Disposal.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Apollo Scientific. Azetidine Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET: 3-methyl-3-butene-1-ol.
  • BASF. Safety Data Sheet: n-butyl acrylate.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3-Azetidinyl 3-methylbutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 3-Azetidinyl 3-methylbutanoate. As a novel chemical entity, specific hazard data is limited; therefore, this protocol is grounded in a thorough risk assessment of its core chemical functionalities: the azetidine ring and the 3-methylbutanoate ester. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence.

Hazard Analysis: A Synthesis of Functional Group Toxicology

The potential hazards of this compound are inferred from the known toxicological profiles of its constituent parts: the strained four-membered azetidine ring and the volatile 3-methylbutanoate ester.

  • Azetidine Moiety: Azetidine, the parent heterocycle, is a strong base with a pungent ammoniacal odor.[1] Its derivatives are known to cause skin, eye, and respiratory irritation.[2][3] The significant ring strain in azetidines contributes to their unique reactivity, necessitating careful handling to avoid unexpected reactions.[4]

  • 3-Methylbutanoate (Isovalerate) Ester Moiety: Esters like methyl 3-methylbutanoate are often volatile and flammable liquids.[5][6] They can be absorbed through the skin and may cause toxic effects upon inhalation.[6]

Given these characteristics, this compound should be treated as a potentially flammable, corrosive, and irritating compound with inhalation and dermal toxicity risks.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldProtects against splashes and vapors that can cause severe eye irritation or chemical burns. A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[7]
Hand Protection Double-Gloving System: Inner Nitrile Gloves, Outer Butyl Rubber or Viton™ GlovesProvides a robust barrier against both the azetidine and ester components. Nitrile offers good dexterity and splash resistance, while butyl rubber provides superior protection against esters and other solvents.[7]
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and potential ignition sources. For larger scale operations, a chemical-resistant apron or suit may be necessary.[8]
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgesEssential due to the potential for harmful vapors. The specific type of respirator should be determined by a formal risk assessment, but at a minimum, a half-mask respirator should be used in a well-ventilated area or a chemical fume hood.[9]
Foot Protection Closed-Toed, Chemical-Resistant ShoesProtects feet from spills.

Procedural Guidance: Donning, Doffing, and Disposal

Adherence to proper procedures for using and disposing of PPE is as crucial as the selection of the equipment itself.

PPE Donning and Doffing Sequence

The following workflow ensures that PPE is worn and removed in a manner that minimizes cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles and Face Shield Don3->Don4 Don5 5. Outer Butyl Gloves Don4->Don5 Doff1 1. Outer Butyl Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Face Shield and Goggles Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Nitrile Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow

Disposal of Contaminated PPE

All disposable PPE, including gloves and any contaminated items, must be disposed of as hazardous waste in accordance with institutional and local regulations. Reusable PPE, such as the face shield and respirator, should be decontaminated according to the manufacturer's instructions after each use.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]

Conclusion: A Commitment to Safety

The responsible handling of this compound demands a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and rigorously adhering to the PPE protocols outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment.

References

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA.
  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support.
  • BASF. (2026, January 13).
  • Fisher Scientific. (n.d.).
  • BASF. (2025, October 14).
  • Chevron. (2023, July 26).
  • Greenbook. (2011, April 28).
  • Sigma-Aldrich. (2024, November 21).
  • Sigma-Aldrich. (2023, October 27).
  • MedChemExpress. (2024, November 5). Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Slideshare. (n.d.). synthesis of azetidine .pptx. Slideshare.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl 3-methylbutanoate (HMDB0030027).
  • PubMed. (1979, February). Azetidine derivatives of tricyclic antidepressant agents. PubMed.
  • Wikipedia. (n.d.). Azetidine. Wikipedia.
  • RIFM. (2022, October 8). RIFM fragrance ingredient safety assessment, 2-methylbutyl 3-methylbutanoate, CAS Registry Number 2445-77-4. RIFM.
  • PubChem. (n.d.).
  • FooDB. (2010, April 8).
  • Fisher Scientific. (n.d.). 3-[2-(Boc-amino)
  • PubChem. (n.d.).
  • Wikipedia. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azetidinyl 3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
3-Azetidinyl 3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.